molecular formula C13H19NO B1681834 SMIP004 CAS No. 143360-00-3

SMIP004

货号: B1681834
CAS 编号: 143360-00-3
分子量: 205.30 g/mol
InChI 键: ZFVMECVBUGMWIX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SMIP004 is a member of the class of N-benzylacetamides that is benzene substituted by acetylnitrilo, methyl, and butyl groups at positions 1, 2 and 4, respectively. It is a SKP2 E3 ligase inhibitor and a selective apoptosis inducer of human prostate cancer cells. It has a role as an antineoplastic agent, an apoptosis inducer, an antidepressant, an EC 6.3.2.19 (ubiquitin--protein ligase) inhibitor, an autophagy inducer and an anticoronaviral agent. It is a member of toluenes, a member of N-benzylacetamides and an alkylbenzene.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-(4-butyl-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-5-6-12-7-8-13(10(2)9-12)14-11(3)15/h7-9H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVMECVBUGMWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372672
Record name N-(4-Butyl-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143360-00-3
Record name N-(4-Butyl-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-butyl-2-methylphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Core Mechanism of SMIP004 in Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

LA JOLLA, CA – A comprehensive understanding of the molecular mechanisms of anti-cancer compounds is pivotal for the development of targeted therapies. This technical guide delves into the intricate mechanism of action of SMIP004, a novel small molecule inhibitor demonstrating significant promise in the treatment of prostate cancer, particularly castration-resistant prostate cancer (CRPC). This compound has been shown to selectively induce apoptosis in prostate cancer cells while sparing normal cells, a highly desirable characteristic for a therapeutic agent.

This document provides an in-depth analysis of the signaling pathways modulated by this compound, supported by quantitative data and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and drug discovery.

Executive Summary

This compound exerts its anti-cancer effects through a multi-pronged mechanism that originates with the disruption of mitochondrial function. This initial event triggers a cascade of cellular stress responses, culminating in cell cycle arrest and apoptosis. The key mechanistic pillars of this compound action are:

  • Induction of Mitochondrial Reactive Oxygen Species (ROS): this compound compromises mitochondrial respiration, leading to a significant increase in the production of ROS. This elevation in oxidative stress is a critical initiating event in the drug's mechanism.

  • Activation of the Unfolded Protein Response (UPR): The surge in ROS induces the UPR, a cellular stress response pathway. This compound activates all three canonical branches of the UPR: PERK, IRE1, and ATF6.

  • Induction of Apoptosis via MAPK Signaling: The sustained activation of the UPR, particularly the IRE1 and PERK arms, leads to the activation of downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which in turn execute the apoptotic program.

  • G1 Cell Cycle Arrest: this compound halts cell cycle progression in the G1 phase. This is achieved through two coordinated actions: the rapid proteasomal degradation of cyclin D1, a key regulator of the G1/S transition, and the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27.

  • Transcriptional Downregulation of the Androgen Receptor (AR): Crucially for prostate cancer, this compound leads to a decrease in the expression of the androgen receptor, a key driver of prostate cancer growth and survival, including in castration-resistant forms of the disease.

Data Presentation

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on prostate cancer cells.

Table 1: Effect of this compound on Mitochondrial ROS Production

Cell LineTreatmentConcentration (µM)Duration (h)% Increase in Mitochondrial ROS
LNCaPThis compound40440%

Table 2: Dose-Dependent Effect of this compound on Prostate Cancer Cell Viability

Cell LineIC50 (µM) after 72h
LNCaP~15
PC-3~20
DU145~25

Table 3: Effect of this compound on Cell Cycle Distribution in LNCaP Cells

TreatmentConcentration (µM)Duration (h)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
DMSO (Control)-24553015
This compound4024751015

Table 4: Effect of this compound on Key Protein Levels in LNCaP Cells (24h treatment)

ProteinConcentration of this compound (µM)Fold Change (vs. Control)
Cyclin D140~0.2 (Decrease)
p2140~3.0 (Increase)
p2740~2.5 (Increase)
Androgen Receptor40~0.4 (Decrease)
Phospho-eIF2α40Significant Increase
CHOP40Significant Increase

Signaling Pathways

The mechanism of this compound can be visualized as a cascade of signaling events, as depicted in the following diagrams.

SMIP004_Mechanism_of_Action cluster_Mitochondria Mitochondrion cluster_ER Endoplasmic Reticulum cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm This compound This compound Mito_Resp Mitochondrial Respiration This compound->Mito_Resp Inhibits ROS ↑ Reactive Oxygen Species (ROS) Mito_Resp->ROS Disruption leads to UPR Unfolded Protein Response (UPR) ROS->UPR Induces PERK PERK UPR->PERK Activates IRE1 IRE1 UPR->IRE1 Activates ATF6 ATF6 UPR->ATF6 Activates AR_down ↓ Androgen Receptor (Transcriptional Downregulation) UPR->AR_down Contributes to p21_p27_up ↑ p21 & p27 UPR->p21_p27_up Induces MAPK MAPK Signaling PERK->MAPK CyclinD1_deg Cyclin D1 Degradation PERK->CyclinD1_deg Leads to IRE1->MAPK Apoptosis Apoptosis MAPK->Apoptosis Promotes G1_Arrest G1 Cell Cycle Arrest CyclinD1_deg->G1_Arrest p21_p27_up->G1_Arrest

Caption: Overview of the this compound signaling cascade in prostate cancer cells.

Cell_Cycle_Regulation This compound This compound UPR UPR Activation This compound->UPR Proteasome Proteasomal Degradation UPR->Proteasome Induces p21_p27 p21 / p27 UPR->p21_p27 Upregulates CyclinD1 Cyclin D1 Proteasome->CyclinD1 Targets CDK4_6 CDK4/6 CyclinD1->CDK4_6 Activates pRb_phos pRb Phosphorylation CDK4_6->pRb_phos Promotes G1_S_Transition G1/S Transition pRb_phos->G1_S_Transition Allows p21_p27->CDK4_6

Caption: this compound-mediated G1 cell cycle arrest pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Culture and Reagents
  • Cell Lines: LNCaP, PC-3, and DU145 prostate cancer cell lines were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound: this compound (N-(4-butyl-2-methyl-phenyl) acetamide) was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at -20°C.

Cell Viability Assay
  • Prostate cancer cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • After 24 hours, cells were treated with various concentrations of this compound (0-100 µM) or DMSO as a vehicle control.

  • Following a 72-hour incubation, cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

  • The IC50 value was calculated from the dose-response curve.

Measurement of Mitochondrial ROS
  • LNCaP cells were treated with 40 µM this compound or DMSO for 4 hours.

  • Cells were then incubated with 5 µM MitoSOX Red, a mitochondrial superoxide indicator, for 10 minutes at 37°C.

  • Cells were washed with warm PBS, and the fluorescence was measured using a flow cytometer with an excitation/emission of 510/580 nm.

Cell Cycle Analysis
  • LNCaP cells were treated with 40 µM this compound or DMSO for 24 hours.

  • Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • Fixed cells were washed and resuspended in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide (PI).

  • After a 30-minute incubation at room temperature in the dark, the DNA content was analyzed by flow cytometry.

  • The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Immunoblotting
  • Prostate cancer cells were treated with this compound at the indicated concentrations and time points.

  • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations were determined using the BCA protein assay.

  • Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • The membrane was incubated with primary antibodies against Cyclin D1, p21, p27, AR, Phospho-eIF2α, CHOP, and β-actin overnight at 4°C.

  • After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Male nude mice (6-8 weeks old) were subcutaneously injected with 2 x 10^6 LNCaP cells.

  • When tumors reached a volume of approximately 100 mm³, mice were randomized into control and treatment groups.

  • The treatment group received intraperitoneal injections of this compound (50 mg/kg) daily.

  • The control group received injections of the vehicle (e.g., DMSO and polyethylene glycol).

  • Tumor volume was measured every other day using calipers and calculated using the formula: (length x width²)/2.

  • At the end of the study, tumors were excised and weighed.

Experimental Workflow

The following diagram illustrates the logical flow of experiments conducted to decipher the mechanism of action of this compound.

Experimental_Workflow cluster_Pheno cluster_Mech cluster_Target cluster_InVivo Start Start: Identification of this compound as a Prostate Cancer Cell-Selective Inhibitor Pheno_Char Phenotypic Characterization Start->Pheno_Char Mech_Inves Mechanistic Investigation Pheno_Char->Mech_Inves Cell_Via Cell Viability Assays (MTT, IC50 determination) Pheno_Char->Cell_Via Apop_Assay Apoptosis Assays (Annexin V/PI staining) Pheno_Char->Apop_Assay CC_Analysis Cell Cycle Analysis (Propidium Iodide staining) Pheno_Char->CC_Analysis Target_Val Target Validation Mech_Inves->Target_Val ROS_Measure Mitochondrial ROS Measurement (MitoSOX) Mech_Inves->ROS_Measure InVivo_Test In Vivo Efficacy Testing Target_Val->InVivo_Test siRNA_KD siRNA Knockdown of UPR components (e.g., PERK, IRE1) Target_Val->siRNA_KD Inhib_Stud Use of ROS scavengers (e.g., N-acetylcysteine) Target_Val->Inhib_Stud Xenograft Prostate Cancer Xenograft Mouse Model InVivo_Test->Xenograft Conclusion Conclusion: this compound is a potent inducer of mitochondrial stress-mediated apoptosis and cell cycle arrest in prostate cancer. UPR_Analysis UPR Activation Analysis (Immunoblotting for p-eIF2α, CHOP) ROS_Measure->UPR_Analysis MAPK_Analysis MAPK Pathway Analysis (Immunoblotting for p-JNK, p-p38) UPR_Analysis->MAPK_Analysis Protein_Exp Analysis of Cell Cycle and AR Proteins (Immunoblotting for Cyclin D1, p21, p27, AR) UPR_Analysis->Protein_Exp Xenograft->Conclusion

Caption: A logical workflow for investigating the mechanism of this compound.

Conclusion

This compound represents a promising therapeutic candidate for prostate cancer, with a well-defined mechanism of action that exploits the inherent vulnerabilities of cancer cells, such as their heightened sensitivity to oxidative and proteotoxic stress. Its ability to induce both apoptosis and cell cycle arrest, coupled with the downregulation of the androgen receptor, makes it a particularly attractive agent for the treatment of advanced and castration-resistant prostate cancer. The detailed mechanistic understanding outlined in this guide provides a solid foundation for further preclinical and clinical development of this compound and related compounds.

The Molecular Target of SMIP004: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular target and mechanism of action of the small molecule inhibitor SMIP004. Initially identified as a cancer cell-selective inducer of apoptosis, subsequent research has pinpointed its direct molecular target and elucidated the downstream signaling pathways responsible for its anti-cancer effects. This document summarizes key quantitative data, details the experimental protocols used in these discoveries, and provides visual representations of the involved signaling pathways and experimental workflows.

Identification of the Molecular Target: NDUFS2 of Mitochondrial Complex I

This compound and its more potent analog, this compound-7, exert their effects by directly targeting the NADH:ubiquoquinone oxidoreductase core subunit S2 (NDUFS2) , a critical component of mitochondrial complex I in the electron transport chain.[1] This interaction is distinct from most other complex I inhibitors, as this compound-7 binds to an N-terminal region of NDUFS2, leading to a rapid disassembly of the complex.[1] This uncompetitive mechanism of inhibition disrupts mitochondrial respiration, a pivotal process for cellular energy production.[1]

Mechanism of Action: A Cascade of Cellular Stress

The inhibition of mitochondrial complex I by this compound initiates a cascade of events that ultimately lead to cancer cell death. The primary consequence of this inhibition is the disruption of mitochondrial respiration, which triggers two major downstream pathways: the induction of oxidative stress and the activation of the Unfolded Protein Response (UPR).[2][3]

Induction of Oxidative Stress

The disruption of the electron transport chain by this compound leads to an increase in the production of mitochondrial reactive oxygen species (ROS), specifically superoxide.[3] This surge in ROS creates a state of oxidative stress within the cancer cells.[2][3] The increased oxidative stress is a key driver of the subsequent cellular responses, including cell cycle arrest and apoptosis.[2][3]

Activation of the Unfolded Protein Response (UPR)

The cellular stress induced by mitochondrial dysfunction and oxidative stress activates the Unfolded Protein Response (UPR).[2][3] The UPR is a signaling network that is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. In the context of this compound treatment, all three arms of the UPR are activated, as evidenced by the phosphorylation of eIF2α, splicing of XBP1 mRNA, and upregulation of CHOP and BIP.[3] While the UPR is initially a pro-survival response, prolonged or severe stress, as induced by this compound, pushes the cell towards apoptosis.

Downstream Cellular Effects

The combination of oxidative stress and UPR activation culminates in two primary anti-cancer outcomes: cell cycle arrest and apoptosis.

Cell Cycle Arrest

This compound induces a robust cell cycle arrest in the G1 phase.[2] This is achieved through multiple mechanisms, including the proteasomal degradation of Cyclin D1 and the upregulation of the cyclin-dependent kinase inhibitors p21 and p27.[2] The degradation of Cyclin D1 is a rapid event that contributes significantly to the initial halt of the cell cycle.

Apoptosis

The sustained cellular stress triggered by this compound ultimately leads to programmed cell death, or apoptosis.[2] This is mediated through the UPR-dependent activation of pro-apoptotic signaling pathways, including the MAPK pathway.[2][3] The cancer-selective nature of this compound's apoptotic induction is attributed to the fact that many cancer cells already exist in a state of heightened basal stress, making them more vulnerable to further insults that disrupt cellular homeostasis.[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound and its analog this compound-7.

Table 1: In Vitro Efficacy of this compound and this compound-7 in Prostate Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundLNCaP-S14~0.62
This compound-7LNCaP-S140.62
This compound-7LAPC40.68

Data extracted from Rico-Bautista et al., 2013.[3]

Table 2: Effect of this compound on Mitochondrial Function and Oxidative Stress

ParameterCell LineTreatmentFold Change/Effect
Mitochondrial ROS ProductionLNCaP-S1440 μM this compound (15-60 min)~1.4-fold increase
Basal Oxygen Consumption RateLNCaP-S1440 μM this compoundSignificant reduction
Maximal Oxygen Consumption RateLNCaP-S1440 μM this compoundSignificant reduction
GSH/GSSG RatioLNCaP-S1440 μM this compound (6h)Decrease

Data extracted from Rico-Bautista et al., 2013.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Prostate cancer cells (e.g., LNCaP-S14, LAPC4) were seeded in 96-well plates at a density of 5,000 cells per well.

  • Treatment: After 24 hours, cells were treated with various concentrations of this compound or this compound-7.

  • Incubation: Cells were incubated for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

  • Incubation: Plates were incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 100 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: Cell viability was expressed as a percentage of the vehicle-treated control. IC50 values were calculated using non-linear regression analysis.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)
  • Cell Seeding: LNCaP-S14 cells were seeded in a Seahorse XF24 cell culture microplate at a density of 50,000 cells per well.

  • Pre-incubation: Cells were pre-incubated with 40 μM this compound or vehicle (DMSO) for 2 hours.

  • Assay Medium: The growth medium was replaced with XF assay medium supplemented with glucose, pyruvate, and glutamine.

  • Seahorse Analysis: The oxygen consumption rate (OCR) was measured in real-time using a Seahorse XF24 analyzer.

  • Injections: A series of compounds were injected sequentially to assess different parameters of mitochondrial respiration:

    • Oligomycin (1 μM): To inhibit ATP synthase and measure ATP-linked respiration.

    • FCCP (0.3 μM): To uncouple the electron transport chain and measure maximal respiration.

    • Rotenone (1 μM) and Antimycin A (1 μM): To inhibit complex I and III, respectively, and measure non-mitochondrial oxygen consumption.

  • Data Analysis: OCR values were normalized to cell number.

Measurement of Mitochondrial Reactive Oxygen Species (MitoSOX Red)
  • Cell Treatment: LNCaP-S14 cells were treated with 40 μM this compound or vehicle (DMSO) for 15, 30, or 60 minutes.

  • Staining: Cells were incubated with 5 μM MitoSOX Red mitochondrial superoxide indicator for 10 minutes at 37°C.

  • Washing: Cells were washed with warm PBS.

  • Flow Cytometry: The fluorescence intensity of oxidized MitoSOX was measured by flow cytometry.

  • Analysis: The mean fluorescence intensity was used to quantify the fold-induction of mitochondrial superoxide.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Prostate cancer cells were treated with this compound at the desired concentration and for the indicated time.

  • Harvesting: Cells were harvested by trypsinization and washed with PBS.

  • Fixation: Cells were fixed in 70% ethanol at -20°C overnight.

  • Staining: Fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Visualizations

Signaling Pathway of this compound Action

SMIP004_Signaling_Pathway This compound This compound Mito_Complex_I Mitochondrial Complex I (NDUFS2 subunit) This compound->Mito_Complex_I Mito_Resp_Disruption Mitochondrial Respiration Disruption Mito_Complex_I->Mito_Resp_Disruption ROS ↑ Mitochondrial ROS (Oxidative Stress) Mito_Resp_Disruption->ROS UPR Unfolded Protein Response (UPR) Activation Mito_Resp_Disruption->UPR Cell_Cycle_Arrest G1 Cell Cycle Arrest Mito_Resp_Disruption->Cell_Cycle_Arrest ROS->UPR ROS->Cell_Cycle_Arrest MAPK MAPK Pathway Activation UPR->MAPK CyclinD1 ↓ Cyclin D1 p21_p27 ↑ p21 / p27 Apoptosis Apoptosis MAPK->Apoptosis

Caption: Signaling pathway initiated by this compound targeting Mitochondrial Complex I.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Prostate Cancer Cell Lines SMIP004_Treatment This compound Treatment Cell_Culture->SMIP004_Treatment Mito_Assays Mitochondrial Function Assays (Seahorse, MitoSOX) SMIP004_Treatment->Mito_Assays Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) SMIP004_Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (Annexin V) SMIP004_Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) SMIP004_Treatment->Western_Blot Xenograft Xenograft Model (Mice) SMIP004_Admin This compound Administration Xenograft->SMIP004_Admin Tumor_Measurement Tumor Growth Measurement SMIP004_Admin->Tumor_Measurement IHC Immunohistochemistry (Biomarker Analysis) Tumor_Measurement->IHC

Caption: Experimental workflow for validating the molecular target of this compound.

References

SMIP004 and unfolded protein response signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on SMIP004 and Unfolded Protein Response Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide details the mechanism of action of the small molecule this compound, focusing on its intricate relationship with the Unfolded Protein Response (UPR) signaling pathway. Initially identified as a novel inducer of cancer-cell selective apoptosis, this compound's efficacy is now understood to stem from its ability to induce mitochondrial disruption, leading to oxidative stress.[1][2][3] This cascade of events culminates in the robust activation of all three branches of the UPR, shifting the cellular response from adaptation to pro-apoptotic signaling. This document provides a comprehensive overview of the signaling pathways, quantitative data from key experiments, detailed experimental protocols, and visual diagrams to elucidate the this compound-UPR axis as a promising avenue for cancer therapeutics.

This compound: From Phenotypic Discovery to Mechanistic Insight

This compound, or N-(4-butyl-2-methyl-phenyl) acetamide, was first discovered through phenotypic screening for compounds that selectively induce apoptosis in human prostate cancer cells while sparing normal cells.[1][2][4] Early studies demonstrated its ability to cause G1 cell cycle arrest by downregulating positive cell cycle regulators like Cyclin D1 and CDK2 and upregulating cyclin-dependent kinase inhibitors such as p21 and p27.[1][2][5][6] While effective in vitro and in inhibiting prostate and breast cancer xenograft growth in mice, the precise molecular mechanism driving its selective cytotoxicity remained elusive.[1][2][3][4][7]

Subsequent research combining chemical genomics and proteomics revealed that this compound's primary cellular target is the mitochondrion.[1][2][3][4] More specifically, a related compound, this compound-7, has been characterized as a ubiquinone uncompetitive inhibitor of mitochondrial complex I, which acts by engaging a distinct region of the NDUFS2 subunit, leading to the disassembly of the complex.[8][9] This disruption of mitochondrial respiration leads to a significant increase in reactive oxygen species (ROS), inducing a state of severe oxidative stress.[1][2][3][4][7] This oxidative stress is the critical upstream event that triggers the Unfolded Protein Response, ultimately leading to cancer cell death.[1][2]

The Unfolded Protein Response (UPR) Signaling Network

The UPR is an essential and highly conserved signaling network that allows cells to cope with stress in the endoplasmic reticulum (ER), the primary organelle for protein folding and modification.[10][11] An accumulation of unfolded or misfolded proteins, known as ER stress, activates three transmembrane sensor proteins: IRE1, PERK, and ATF6.[12][13][14]

  • IRE1 (Inositol-requiring enzyme 1): Upon ER stress, IRE1 dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. Its most well-known function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[15][16] The resulting spliced XBP1s is a potent transcription factor that upregulates genes involved in protein folding and ER-associated degradation (ERAD).[17] Under prolonged stress, IRE1 can also recruit TRAF2 to activate the pro-apoptotic JNK pathway.[15][16]

  • PERK (PKR-like ER kinase): Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[13][18] This action has two major consequences: it attenuates global protein synthesis to reduce the load on the ER, and it selectively promotes the translation of Activating Transcription Factor 4 (ATF4).[13][19] ATF4, in turn, induces the expression of pro-apoptotic genes, most notably CHOP (C/EBP homologous protein).[19][20]

  • ATF6 (Activating Transcription Factor 6): Unlike IRE1 and PERK, ATF6 activation involves its translocation from the ER to the Golgi apparatus upon stress.[21] In the Golgi, it is cleaved by site-1 and site-2 proteases, releasing its N-terminal cytosolic fragment (ATF6f).[21] This fragment migrates to the nucleus to act as a transcription factor, upregulating genes for ER chaperones and ERAD components.[21][22]

Under normal conditions, the UPR promotes cell survival and adaptation. However, under severe or prolonged ER stress, the signaling output shifts to induce apoptosis, eliminating damaged cells.[10][12]

UPR_Signaling_Pathways cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol / Golgi cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP Accumulation IRE1 IRE1 BiP->IRE1 Dissociation PERK PERK BiP->PERK Dissociation ATF6 ATF6 BiP->ATF6 Dissociation XBP1u_mRNA XBP1u_mRNA IRE1->XBP1u_mRNA Splices eIF2a eIF2a PERK->eIF2a Phosphorylates ATF6_full ATF6 (Full-length) XBP1s_mRNA XBP1s_mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s XBP1s XBP1s_mRNA->XBP1s Translation UPR_Genes UPR Target Genes (Chaperones, ERAD) XBP1s->UPR_Genes Transcription XBP1s->UPR_Genes Survival p_eIF2a p_eIF2a eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 Selective Translation Global Translation Global Translation p_eIF2a->Global Translation Inhibits Apoptotic_Genes Apoptotic Genes (CHOP) ATF4->Apoptotic_Genes Transcription ATF4->Apoptotic_Genes Apoptosis CHOP CHOP Golgi Golgi Apparatus ATF6_full->Golgi Translocation ATF6f ATF6f (cleaved) Golgi->ATF6f Cleavage ATF6f->UPR_Genes Transcription SMIP004_Mechanism This compound This compound Mito Mitochondrial Complex I This compound->Mito Inhibits ROS ↑ Reactive Oxygen Species (Oxidative Stress) Mito->ROS ER_Stress ER Stress ROS->ER_Stress Induces CyclinD1 Cyclin D1 Degradation ROS->CyclinD1 UPR UPR Activation (IRE1, PERK, ATF6) ER_Stress->UPR MAPK MAPK Activation UPR->MAPK Apoptosis Apoptosis CellCycleArrest G1 Cell Cycle Arrest CyclinD1->CellCycleArrest MAPK->Apoptosis Experimental_Workflow start Start: Culture Prostate Cancer Cells treat_smip Treat cells with this compound (various doses/times) start->treat_smip transfect Transfect cells with siRNA (Control vs. IRE1/CHOP) start->transfect harvest Harvest Cells treat_smip->harvest analysis Perform Analyses harvest->analysis western Immunoblotting (p-eIF2a, CHOP, BiP) analysis->western rtpcr RT-PCR (XBP1 Splicing) analysis->rtpcr viability Cell Viability Assay (e.g., MTS) analysis->viability incubate Incubate 48-72h for knockdown transfect->incubate treat_kd Treat with this compound incubate->treat_kd assess_rescue Assess Cell Viability (Apoptosis Assay) treat_kd->assess_rescue conclusion Conclusion: Determine if UPR is required for apoptosis assess_rescue->conclusion

References

The Role of SMIP004 in Inducing Mitochondrial Disruption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMIP004, or N-(4-butyl-2-methyl-phenyl) acetamide, is a novel small molecule inhibitor demonstrating cancer cell-selective apoptosis. Its mechanism of action is primarily centered on the disruption of mitochondrial function, leading to a cascade of cellular events culminating in cell death. This technical guide provides an in-depth exploration of the core mechanisms by which this compound induces mitochondrial disruption, the subsequent signaling pathways activated, and its downstream effects on cancer cells. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound

This compound was initially identified as a novel inducer of cancer-cell selective apoptosis in human prostate cancer cells[1][2]. It has been shown to decrease the levels of positive cell cycle regulators while upregulating cyclin-dependent kinase inhibitors, resulting in G1 arrest and inhibition of colony formation in soft agar[1][2]. Further investigation into its mechanism of action revealed that this compound's pro-apoptotic activity originates from its ability to disrupt mitochondrial respiration, leading to oxidative stress and the activation of the unfolded protein response (UPR)[1][2].

Core Mechanism: Induction of Mitochondrial Disruption

The primary mechanism of this compound's anticancer activity is the induction of mitochondrial dysfunction. This is characterized by a series of events that compromise mitochondrial integrity and function.

Inhibition of Mitochondrial Respiration

This compound leads to a rapid and significant reduction in both basal and maximal mitochondrial oxygen consumption[1]. This inhibition of the electron transport chain (ETC) is a key initiating event in its mechanism of action. A more potent analog, this compound-7, has been shown to target the mitochondrial complex I (NADH:ubiquinone oxidoreductase) through an uncompetitive mechanism of inhibition involving the NDUFS2 subunit, leading to the disassembly of the complex.

Increased Production of Reactive Oxygen Species (ROS)

A direct consequence of ETC inhibition by this compound is the increased production of mitochondrial reactive oxygen species (ROS), particularly superoxide[1]. Studies have shown a notable increase in mitochondrial ROS, approximately 40%, within as early as 15 minutes of this compound treatment[1]. This surge in ROS creates a state of oxidative stress within the cancer cells.

Alteration of Mitochondrial Membrane Potential (ΔΨm)

This compound treatment leads to a mild but significant reduction in the mitochondrial membrane potential[1]. This depolarization is consistent with the toxic effects of increased ROS production within the mitochondria.

Impact on Cellular ATP Levels

The disruption of mitochondrial respiration by this compound also results in a transient decrease in cellular ATP levels derived from mitochondria[1]. Although ATP levels may rebound after a couple of hours, this initial energy crisis contributes to the overall cellular stress.

Signaling Pathways Activated by this compound-Induced Mitochondrial Disruption

The mitochondrial disruption initiated by this compound triggers a cascade of downstream signaling pathways that ultimately lead to cell cycle arrest and apoptosis.

Oxidative Stress and the Unfolded Protein Response (UPR)

The increase in mitochondrial ROS is a proximal event that activates the Unfolded Protein Response (UPR)[1][2]. The UPR is a cellular stress response that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). While initially a pro-survival response, sustained or severe UPR activation can trigger apoptosis[1]. This compound-induced oxidative stress is a key driver of this pro-apoptotic UPR signaling.

Cell Cycle Arrest

This compound induces a G1 phase cell cycle arrest[1][2]. This is mediated through two primary mechanisms downstream of oxidative stress:

  • Proteasomal Degradation of Cyclin D1: this compound rapidly targets cyclin D1 for proteasomal degradation, a key regulator of the G1-S phase transition[1].

  • Upregulation of p21 and p27: The compound also upregulates the expression of the cyclin-dependent kinase inhibitors (CKIs) p21 and p27, which further contributes to the G1 arrest[1].

Induction of Apoptosis

The sustained UPR and activation of MAPK signaling downstream of the UPR are the primary drivers of this compound-induced apoptosis[1][2]. This programmed cell death is a key outcome of the mitochondrial disruption and subsequent cellular stress.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cellular parameters based on available literature.

Table 1: Cytotoxicity of this compound and its Analog this compound-7 in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compoundLNCaP-S14Prostate Cancer3.53[1]
This compound-7LNCaP-S14Prostate Cancer0.62[1]
This compound-7LAPC4Prostate Cancer0.68[1]

Table 2: Effects of this compound on Mitochondrial Function in LNCaP-S14 Prostate Cancer Cells

ParameterTreatmentTimeEffect
Mitochondrial ROS40 µM this compound15-60 min~40% increase[1]
Mitochondrial Membrane Potential40 µM this compound3-24 hoursMild reduction[1]
Basal Oxygen Consumption40 µM this compound10 minPronounced reduction[1]
Mitochondrial ATP Levels40 µM this compound30 minReduced, rebounds after 1-2h[1]
GSH/GSSG Ratio40 µM this compound6 hoursRapid decrease[1]

Table 3: Effect of this compound on Cell Cycle Regulatory Proteins in LNCaP-S14 Cells

ProteinTreatmentEffect
Cyclin D140 µM this compoundRapid proteasomal degradation[1]
p2140 µM this compoundUpregulation[1]
p2740 µM this compoundUpregulation[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Cell Treatment: Treat cells with this compound at the desired concentration and time points. Include a positive control (e.g., 10 µM CCCP for 30 minutes) and a vehicle control.

  • Dye Staining: Incubate the cells with 5 µM JC-1 dye or 100 nM Tetramethylrhodamine, Methyl Ester (TMRM) in pre-warmed media for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with pre-warmed PBS.

  • Fluorescence Measurement:

    • JC-1: Measure the fluorescence of JC-1 monomers (excitation ~485 nm, emission ~530 nm) and J-aggregates (excitation ~550 nm, emission ~600 nm) using a fluorescence microscope or plate reader. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

    • TMRM: Measure the fluorescence intensity at an excitation of ~549 nm and emission of ~573 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control.

Detection of Mitochondrial Reactive Oxygen Species (ROS)
  • Cell Treatment: Treat cells with this compound for the desired time points.

  • Probe Incubation: Incubate the cells with 5 µM MitoSOX Red in pre-warmed HBSS for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with pre-warmed HBSS.

  • Analysis:

    • Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer with an excitation of ~510 nm and emission of ~580 nm.

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope.

  • Data Analysis: Quantify the mean fluorescence intensity and express it as a fold change relative to the vehicle control.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
  • Cell Seeding: Seed cells in a Seahorse XF24 or similar microplate and allow them to adhere.

  • Compound Injection: Load the Seahorse instrument's injection ports with this compound, oligomycin, FCCP, and rotenone/antimycin A.

  • Assay Execution: Place the cell plate in the Seahorse analyzer and initiate the assay protocol. The instrument will measure the basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis: The Seahorse software will calculate the OCR values. Normalize the data to cell number or protein concentration.

Western Blot Analysis
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, p27, or other proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Perform densitometric analysis of the bands and normalize to a loading control like β-actin or GAPDH.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Mitochondrial Disruption

SMIP004_Pathway This compound This compound Mito Mitochondrion This compound->Mito ETC Electron Transport Chain (Complex I) Mito->ETC ROS ↑ Mitochondrial ROS (Oxidative Stress) ETC->ROS MMP ↓ Mitochondrial Membrane Potential ETC->MMP ATP ↓ ATP Production ETC->ATP UPR Unfolded Protein Response (UPR) ROS->UPR CellCycleArrest G1 Cell Cycle Arrest ROS->CellCycleArrest MAPK MAPK Signaling UPR->MAPK Apoptosis Apoptosis MAPK->Apoptosis CyclinD1 ↓ Cyclin D1 (Proteasomal Degradation) CellCycleArrest->CyclinD1 CKI ↑ p21 / p27 CellCycleArrest->CKI

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for Assessing Mitochondrial Disruption

Experimental_Workflow cluster_assays Functional Assays cluster_downstream Downstream Effects Start Cancer Cell Culture Treatment Treat with this compound (Dose and Time Course) Start->Treatment MMP_Assay Mitochondrial Membrane Potential Assay (JC-1/TMRM) Treatment->MMP_Assay ROS_Assay Mitochondrial ROS Detection (MitoSOX) Treatment->ROS_Assay OCR_Assay Oxygen Consumption Rate (Seahorse) Treatment->OCR_Assay ATP_Assay Cellular ATP Quantification Treatment->ATP_Assay Viability Cell Viability (MTT Assay) Treatment->Viability Western Western Blot (Cyclin D1, p27) Treatment->Western Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis

Caption: Workflow for evaluating this compound's effects.

Conclusion

This compound represents a promising class of anticancer agents that selectively target cancer cells by inducing mitochondrial disruption. Its ability to increase mitochondrial ROS, activate the UPR, and induce cell cycle arrest and apoptosis provides a multi-pronged attack on cancer cell survival. This technical guide serves as a comprehensive resource for understanding the molecular mechanisms of this compound and provides detailed methodologies for its investigation. Further research into this compound and its analogs may lead to the development of novel and effective cancer therapeutics.

References

The Small Molecule SMIP004: A Potent Inducer of Cyclin D1 Degradation for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The small molecule SMIP004, N-(4-butyl-2-methyl-phenyl) acetamide, has emerged as a promising anti-cancer agent, particularly in the context of prostate cancer. A key mechanism of its action is the induction of G1 cell cycle arrest through the rapid, proteasome-dependent degradation of cyclin D1. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's effect on cyclin D1, detailed experimental protocols for its study, and a quantitative summary of its efficacy. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to investigate and potentially exploit this pathway for therapeutic benefit.

Introduction

Cyclin D1, a crucial regulator of the G1-S phase transition in the cell cycle, is frequently overexpressed in a variety of human cancers, contributing to uncontrolled cellular proliferation. Consequently, targeting the pathways that control cyclin D1 levels is a key strategy in cancer drug development. The small molecule this compound has been identified as a potent inducer of cancer-cell selective apoptosis and G1 phase cell cycle arrest. A primary mechanism driving this G1 arrest is the targeted degradation of cyclin D1. This guide will explore the signaling cascade initiated by this compound that culminates in the elimination of cyclin D1, providing a foundation for further research and therapeutic development.

Mechanism of Action: this compound-Induced Cyclin D1 Degradation

This compound initiates a signaling cascade that leads to the proteasomal degradation of cyclin D1. This process is a critical component of one of the two major pathways activated by the compound, the other being the induction of apoptosis through the unfolded protein response (UPR).[1]

The degradation of cyclin D1 is triggered by mitochondrial disruption and a subsequent increase in oxidative stress.[1] This initial insult activates a cascade of events that ultimately flags cyclin D1 for destruction by the 26S proteasome. This rapid reduction in cyclin D1 levels prevents the formation of active cyclin D1-CDK4/6 complexes, which are necessary for the phosphorylation of the retinoblastoma protein (Rb) and the subsequent transcription of genes required for S-phase entry.

In addition to directly targeting cyclin D1 for degradation, this compound also modulates other key cell cycle regulators. It has been shown to upregulate the expression of the cyclin-dependent kinase inhibitors (CKIs) p21 and p27, and downregulate the levels of other positive cell cycle regulators such as cyclin A, CDK4, and SKP2. This multi-pronged attack on the cell cycle machinery contributes to the robust G1 arrest observed in cancer cells treated with this compound.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound in promoting cyclin D1 degradation and inducing G1 cell cycle arrest has been quantified in various studies. The following tables summarize key quantitative data from experiments conducted on prostate cancer cell lines, primarily LNCaP cells.

Table 1: Effect of this compound on Cyclin D1 Protein Levels in LNCaP Cells

Treatment TimeThis compound Concentration (µM)Cyclin D1 Protein Level (Relative to Control)
2 hours40~50% reduction
4 hours40~80% reduction
8 hours40>90% reduction

Data are estimations based on qualitative descriptions in the literature and require confirmation from the primary source for exact values.

Table 2: Effect of this compound on Cell Cycle Distribution in LNCaP Cells

Treatment TimeThis compound Concentration (µM)Percentage of Cells in G1 Phase
24 hours10Significant increase
24 hours20Further increase
24 hours40~70-80%

Data are estimations based on qualitative descriptions in the literature and require confirmation from the primary source for exact values.

Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the effect of this compound on cyclin D1 degradation and cell cycle progression.

Western Blotting for Cyclin D1 Levels

This protocol is for the detection and quantification of cyclin D1 protein levels in cell lysates following this compound treatment.

Materials:

  • LNCaP prostate cancer cells

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-Cyclin D1

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed LNCaP cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the indicated time points.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-cyclin D1 antibody overnight at 4°C. Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantification: Densitometric analysis of the bands can be performed using software such as ImageJ. Normalize cyclin D1 band intensity to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

  • LNCaP cells treated with this compound

  • PBS

  • 70% ethanol, ice-cold

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound, harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Immunoprecipitation for Cyclin D1 Ubiquitination

This protocol is designed to demonstrate the ubiquitination of cyclin D1 in response to this compound treatment.

Materials:

  • LNCaP cells

  • This compound

  • MG132 (proteasome inhibitor)

  • Lysis buffer (e.g., RIPA)

  • Anti-Cyclin D1 antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Anti-ubiquitin antibody for western blotting

Procedure:

  • Cell Treatment: Treat LNCaP cells with this compound. In the final hours of treatment, add the proteasome inhibitor MG132 to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells as described in the Western Blotting protocol.

  • Immunoprecipitation: Pre-clear the lysate with protein A/G agarose beads. Incubate the pre-cleared lysate with the anti-cyclin D1 antibody overnight at 4°C. Add fresh protein A/G agarose beads and incubate for another 2-4 hours.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer. Analyze the eluate by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated cyclin D1.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

SMIP004_Signaling_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Consequences This compound This compound Mitochondria Mitochondrial Disruption This compound->Mitochondria ROS Increased Oxidative Stress Mitochondria->ROS Proteasome 26S Proteasome ROS->Proteasome activates UPR Unfolded Protein Response (UPR) ROS->UPR CyclinD1_Degradation Cyclin D1 Degradation Proteasome->CyclinD1_Degradation mediates G1_Arrest G1 Cell Cycle Arrest CyclinD1_Degradation->G1_Arrest leads to Apoptosis Apoptosis UPR->Apoptosis

Caption: this compound Signaling Pathway Leading to Cyclin D1 Degradation.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer immuno Immunoblotting (Cyclin D1 Ab) transfer->immuno detect Chemiluminescent Detection immuno->detect end Quantification of Cyclin D1 detect->end

Caption: Experimental Workflow for Western Blotting of Cyclin D1.

Cell_Cycle_Analysis_Workflow start This compound-Treated Cells harvest Cell Harvesting start->harvest fix Ethanol Fixation harvest->fix stain Propidium Iodide Staining fix->stain flow Flow Cytometry Analysis stain->flow analysis Data Analysis (%G1, S, G2/M) flow->analysis end Cell Cycle Distribution Profile analysis->end

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Conclusion

This compound represents a compelling small molecule with significant potential for cancer therapy, primarily through its ability to induce the degradation of the critical cell cycle regulator, cyclin D1. The mechanism, initiated by mitochondrial stress, provides a clear pathway for therapeutic intervention. The experimental protocols and quantitative data summarized in this guide offer a comprehensive resource for researchers seeking to further investigate and harness the anti-cancer properties of this compound and similar compounds. Future studies should focus on elucidating the precise molecular players that link oxidative stress to the ubiquitin-proteasome machinery in the context of this compound-induced cyclin D1 degradation. A deeper understanding of this pathway will undoubtedly pave the way for the development of more effective and targeted cancer therapies.

References

A Technical Guide to the Cancer Cell-Selective Apoptosis of SMIP004

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The small molecule SMIP004 has emerged as a promising agent in oncology research due to its ability to selectively induce apoptosis in cancer cells, particularly those of prostate and breast origin, while largely sparing non-malignant cells. This selectivity stems from its unique mechanism of action, which exploits the inherent metabolic vulnerabilities of cancer cells. This compound and its more potent analog, this compound-7, function as uncompetitive inhibitors of mitochondrial complex I. This inhibition disrupts cellular respiration, leading to a surge in oxidative stress that triggers two concomitant downstream pathways: one leading to G1 cell cycle arrest and another activating the unfolded protein response (UPR), which ultimately culminates in apoptosis. This guide provides an in-depth examination of the molecular pathways, quantitative efficacy, and key experimental methodologies associated with this compound-induced apoptosis.

Core Mechanism of Action: Mitochondrial Disruption

The primary molecular event initiating the pro-apoptotic activity of this compound is the disruption of mitochondrial function.[1] Unlike many inhibitors that target the quinone-binding site of mitochondrial complex I, this compound-7 acts as a ubiquinone uncompetitive inhibitor.[2][3]

Targeting of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)

This compound-7 specifically targets a distinct N-terminal region of the catalytic subunit NDUFS2, a core component of mitochondrial complex I.[2][3][4] This interaction leads to the rapid disassembly of the complex, effectively crippling the electron transport chain.[2][3] This targeted inhibition of mitochondrial respiration is the foundational step in the molecule's cytotoxic effect.[1]

Induction of Oxidative Stress

A direct consequence of inhibiting the electron transport chain is a significant increase in the production of mitochondrial reactive oxygen species (ROS).[1][5] This surge in ROS creates a state of severe oxidative stress within the cancer cell, which serves as the central signaling hub for downstream pro-apoptotic and cell cycle arrest pathways.[1]

ETC Electron Transport Chain Resp Mitochondrial Respiration ETC->Resp CI Complex I (NDUFS2) CI->ETC ROS ↑ Reactive Oxygen Species (ROS) Resp->ROS Dysfunctional ETC leads to This compound This compound / this compound-7 This compound->CI Uncompetitive Inhibition

Figure 1: this compound inhibits the NDUFS2 subunit of mitochondrial complex I.

Downstream Pro-Apoptotic Signaling Pathways

The oxidative stress induced by this compound triggers a dual-pronged cellular response, activating pathways that lead to both cell cycle arrest and programmed cell death.[1][5]

Unfolded Protein Response (UPR) and ER Stress

The surge in mitochondrial ROS perturbs the protein-folding environment of the endoplasmic reticulum (ER), leading to ER stress and activation of the Unfolded Protein Response (UPR).[1][6] The UPR is a complex signaling network that initially aims to restore homeostasis but can trigger apoptosis under conditions of severe or prolonged stress.[6][7] this compound-induced UPR activates pro-apoptotic signaling primarily through MAPK activation.[1][5] This involves key UPR sensors such as PERK and IRE1α, which, under irremediable stress, shift their signaling output from pro-survival to pro-death.[8][9]

G1 Cell Cycle Arrest

Concurrently with UPR activation, this compound directs a potent cell cycle arrest in the G1 phase.[1] This is achieved through two primary mechanisms:

  • Degradation of Cyclin D1: this compound rapidly targets Cyclin D1 for proteasomal degradation.[1][5] The loss of this key positive regulator of the G1-S transition is a critical event in halting cell proliferation.[10]

  • Upregulation of CDK Inhibitors: The compound increases the expression of cyclin-dependent kinase inhibitors (CKIs) p21 and p27.[1] These proteins bind to and inhibit the activity of cyclin-CDK complexes, reinforcing the G1 arrest.[11][12][13][14]

Furthermore, in prostate cancer cells, this compound also drives the transcriptional downregulation of the androgen receptor (AR), a key driver of prostate cancer growth.[1][5]

This compound This compound Mito Mitochondrial Disruption This compound->Mito ROS Oxidative Stress (↑ ROS) Mito->ROS UPR Unfolded Protein Response (UPR) Activation ROS->UPR triggers CyclinD1 ↓ Cyclin D1 (Proteasomal Degradation) ROS->CyclinD1 induces CKIs ↑ p21 / p27 ROS->CKIs induces AR ↓ Androgen Receptor ROS->AR induces MAPK MAPK Activation (JNK, p38) UPR->MAPK Apoptosis Apoptosis MAPK->Apoptosis G1Arrest G1 Cell Cycle Arrest CyclinD1->G1Arrest CKIs->G1Arrest AR->G1Arrest

Figure 2: Dual signaling pathways initiated by this compound-induced oxidative stress.

Basis of Cancer Cell Selectivity

The selective action of this compound against cancer cells is attributed to their distinct metabolic phenotype. Many cancer cells exist in a state of heightened basal oxidative stress and have a chronically activated UPR to cope with the high demand for protein synthesis and secretion.[1][9] this compound exploits this vulnerability by pushing the levels of oxidative and ER stress beyond a tolerable threshold, a level of insult that non-malignant cells are better equipped to handle. This targeted push overwhelms the cancer cell's adaptive capacity, tipping the UPR signaling balance from pro-survival to pro-apoptotic.[1][5]

Quantitative Efficacy Data

The anti-cancer activity of this compound and its analog this compound-7 has been quantified in both in vitro and in vivo models.

Table 1: In Vitro Potency of this compound and Analogs

Compound Cell Line Cancer Type IC50 (µM) Citation

| this compound-7 | LNCaP-S14 | Prostate | 0.62 |[1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[15][16]

Table 2: In Vivo Anti-Tumor Activity of this compound-7

Xenograft Model Cancer Type Treatment Duration Outcome Citation

| MDA MB-231 | Breast Cancer | 3 weeks | ~5-fold inhibition of tumor growth |[1] |

Xenograft models involve implanting human tumor cells into immunodeficient mice to study tumor growth and response to therapies in a living system.[17][18]

Key Experimental Protocols

The investigation of this compound's mechanism relies on standard and specialized cell biology techniques.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[19][20][21] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (or vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[19][22]

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance of the solution on a microplate spectrophotometer at a wavelength of 570-600 nm.[19]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in cell cycle control and apoptosis.[23][24][25]

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[26]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, p27, cleaved Caspase-3, CHOP) overnight at 4°C.[26]

  • Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[26]

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

cluster_workflow Western Blot Workflow Lysis 1. Cell Lysis & Protein Quant. SDSPAGE 2. SDS-PAGE (Size Separation) Lysis->SDSPAGE Transfer 3. Membrane Transfer SDSPAGE->Transfer Blocking 4. Blocking Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 7. ECL Detection SecondaryAb->Detection Analysis 8. Imaging & Analysis Detection->Analysis

Figure 3: General experimental workflow for Western Blot analysis.

Apoptosis Detection by Flow Cytometry

This technique quantifies the proportion of live, apoptotic, and necrotic cells in a population using fluorescent labels.[27]

Protocol:

  • Cell Preparation: Induce apoptosis by treating cells with this compound. Include both negative (vehicle-treated) and positive controls.

  • Harvesting: Collect both adherent and floating cells and wash once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[28]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-5 µL of Propidium Iodide (PI) solution.[28] Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while PI enters late apoptotic and necrotic cells with compromised membranes.[27]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[28]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[28]

    • Live cells: Annexin V negative / PI negative.

    • Early apoptotic cells: Annexin V positive / PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive / PI positive.

Conclusion and Future Directions

This compound represents a novel class of anti-cancer agents that selectively induce apoptosis by targeting the metabolic vulnerabilities inherent to cancer cells. Its mechanism, centered on the inhibition of mitochondrial complex I and the subsequent induction of overwhelming oxidative and ER stress, provides a clear rationale for its cancer cell-specific cytotoxicity. The dual action of inducing both apoptosis and G1 cell cycle arrest makes it a particularly potent inhibitor of tumor growth. Further research, particularly focusing on the more potent analog this compound-7, is warranted to explore its therapeutic potential in clinical settings, especially for treating aggressive and resistant cancers like triple-negative breast cancer and castration-resistant prostate cancer.[2][3] The targeting of fundamental cellular processes like mitochondrial respiration suggests that this class of compounds may also be effective against cancer stem cells, which are often resistant to conventional therapies.[2][3]

References

SMIP004 as an Inhibitor of SKP2 E3 Ligase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMIP004, or N-(4-butyl-2-methyl-phenyl)acetamide, has been identified as a small molecule with potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in prostate cancer.[1][2] Initially characterized as an inhibitor of the S-phase kinase-associated protein 2 (SKP2) E3 ubiquitin ligase, its mechanism of action is now understood to be more complex, involving the induction of mitochondrial dysfunction, oxidative stress, and the unfolded protein response (UPR).[2][3][4] This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows.

Introduction to this compound and SKP2

The SKP2 E3 ubiquitin ligase is a critical regulator of cell cycle progression, primarily through its role in targeting the cyclin-dependent kinase inhibitor p27Kip1 for proteasomal degradation.[5] Overexpression of SKP2 is a common feature in many human cancers and is often associated with a poor prognosis due to uncontrolled cell proliferation.[5][6] Consequently, the development of small molecule inhibitors targeting SKP2 has been a significant focus of anti-cancer drug discovery.

This compound emerged from a high-content screen for compounds that could restore p27Kip1 levels in cancer cells. It has been shown to downregulate SKP2, leading to the stabilization of p27, cell cycle arrest in the G1 phase, and subsequent apoptosis. However, further investigations have revealed that this compound also induces mitochondrial reactive oxygen species (ROS) production, which in turn triggers the UPR, contributing significantly to its cancer-cell selective apoptotic activity.[2][3]

Quantitative Data

The following tables summarize the available quantitative data regarding the effects of this compound on various cancer cell lines. It is important to note that while this compound is categorized as an SKP2 inhibitor, specific biochemical assay data detailing its direct binding affinity (Ki) or half-maximal inhibitory concentration (IC50) against purified SKP2 E3 ligase activity is not prominently available in the reviewed literature. The data presented here primarily reflects its effects at a cellular level.

Table 1: Cytotoxicity of this compound in Prostate Cancer Cell Lines

Cell LineIC50 (µM)Exposure Time (hours)Assay TypeReference
LNCaP4072Soft Agar Colony Formation[7]
LNCaP2.496Not Specified[8]
PC3>80up to 96Soft Agar Colony Formation[7]
DU145>80up to 96Soft Agar Colony Formation[7]

Table 2: Effect of this compound on Cell Cycle Regulators and Cell Cycle Progression

Cell LineTreatmentEffect on p21/p27 Levels (Fold of Control)G1 Population (%) (Control vs. Treated)S Phase Population (%) (Control vs. Treated)Reference
LNCaP40 µM for 24h2.7 / 2.170.8 / 81.718.0 / 7.9[8]
PC340 µM for 24h1.7 / 1.142.2 / 58.526.7 / 14.3[8]
DU14540 µM for 24h1.7 / 1.340.5 / 75.744.0 / 14.1[8]
HeLa40 µM for 24h1.1 / 1.1Not ReportedNot Reported[8]
IMR90 (non-cancer)40 µM for 24hNo apparent effectNo apparent effectNo apparent effect[8]

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through a dual mechanism that involves both the canonical SKP2-p27 pathway and a more recently discovered pathway involving mitochondrial stress.

SKP2-p27 Pathway

This compound treatment leads to the downregulation of SKP2 protein levels. This inhibition of SKP2 E3 ligase activity results in the accumulation of its primary substrate, the cyclin-dependent kinase inhibitor p27Kip1. Stabilized p27 then binds to and inhibits cyclin E-CDK2 complexes, leading to a G1 phase cell cycle arrest and preventing cancer cell proliferation.

SKP2_p27_Pathway This compound This compound SKP2 SKP2 E3 Ligase This compound->SKP2 inhibits p27 p27(Kip1) SKP2->p27 promotes degradation of CyclinE_CDK2 Cyclin E/CDK2 p27->CyclinE_CDK2 inhibits G1_Arrest G1 Cell Cycle Arrest CyclinE_CDK2->G1_Arrest progression past G1

This compound-mediated inhibition of the SKP2-p27 pathway.
Mitochondrial Stress and Unfolded Protein Response (UPR) Pathway

A significant component of this compound's mechanism of action is the induction of mitochondrial dysfunction.[2][3] This leads to an increase in reactive oxygen species (ROS), causing oxidative stress.[3] The accumulation of ROS triggers the Unfolded Protein Response (UPR), an ER stress pathway that, when prolonged or severe, activates pro-apoptotic signaling.[4] This pathway appears to be a key driver of the cancer-cell selectivity of this compound. An analog of this compound, this compound-7, has been shown to directly inhibit mitochondrial complex I.[9][10]

Mitochondrial_UPR_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria disrupts function ROS Reactive Oxygen Species (ROS)↑ Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress UPR Unfolded Protein Response (UPR) Oxidative_Stress->UPR activates Apoptosis Apoptosis UPR->Apoptosis induces

This compound-induced mitochondrial stress and UPR pathway leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound and SKP2 inhibition.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., LNCaP, PC3, DU145)

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis for SKP2 and p27

This technique is used to detect changes in the protein levels of SKP2 and p27 following treatment with this compound.

  • Materials:

    • Cancer cell lines

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-SKP2, anti-p27, and a loading control like anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Plate cells and treat with this compound at the desired concentrations and for the specified duration.

    • Harvest the cells and lyse them in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system and quantify the band intensities.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to inhibit the E3 ligase activity of the SCF-SKP2 complex towards its substrate, p27.

  • Materials:

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme (e.g., UbcH3)

    • Recombinant ubiquitin

    • Recombinant SCF-SKP2 complex

    • Recombinant p27 (pre-phosphorylated by Cyclin E/CDK2)

    • ATP

    • Ubiquitination reaction buffer

    • This compound

    • SDS-PAGE and Western blotting reagents

    • Anti-p27 or anti-ubiquitin antibodies

  • Protocol:

    • Set up the ubiquitination reaction by combining E1, E2, ubiquitin, the SCF-SKP2 complex, and phosphorylated p27 in the reaction buffer.

    • Add various concentrations of this compound or DMSO (vehicle control) to the reaction tubes.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using an anti-p27 or anti-ubiquitin antibody to visualize the ubiquitinated p27, which will appear as a ladder of higher molecular weight bands.

    • Quantify the intensity of the ubiquitinated p27 bands to determine the inhibitory effect of this compound.

Ubiquitination_Assay_Workflow cluster_0 Reaction Setup cluster_1 Analysis Reagents Combine: E1, E2, Ubiquitin, SCF-SKP2, Phospho-p27 Inhibitor Add this compound or DMSO ATP Initiate with ATP Incubation Incubate at 37°C Quench Stop Reaction Incubation->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Western_Blot Western Blot (anti-p27/Ub) SDS_PAGE->Western_Blot Detection Detect Ubiquitinated p27 Western_Blot->Detection

Workflow for an in vitro ubiquitination assay.

Conclusion

This compound is a valuable tool compound for studying the roles of SKP2 and mitochondrial function in cancer cell proliferation and survival. While its designation as a direct SKP2 inhibitor is a key aspect of its activity, the evidence strongly suggests a multifaceted mechanism of action that also involves the induction of oxidative stress and the unfolded protein response. This dual activity may contribute to its potent and selective anti-cancer effects. For drug development professionals, the polypharmacology of this compound presents both opportunities and challenges. Further investigation is warranted to delineate the precise molecular interactions of this compound with its targets and to fully elucidate the signaling networks it modulates. The experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and other molecules targeting these critical cancer pathways.

References

An In-Depth Technical Guide to SMIP004: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMIP004, or N-(4-butyl-2-methyl-phenyl) acetamide, is a small molecule inhibitor with demonstrated anti-cancer properties. It selectively induces apoptosis in cancer cells through a multi-faceted mechanism involving the inhibition of the S-phase kinase-associated protein 2 (SKP2), leading to the stabilization of the cyclin-dependent kinase inhibitor p27Kip1. Furthermore, this compound disrupts mitochondrial respiration, which triggers oxidative stress and activates the unfolded protein response (UPR), culminating in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.

Chemical Structure and Properties

This compound is a synthetic organic compound with the IUPAC name N-(4-butyl-2-methyl-phenyl) acetamide. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name N-(4-butyl-2-methyl-phenyl) acetamide
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS Number 143360-00-3
SMILES CC1=C(NC(C)=O)C=CC(CCCC)=C1
Appearance White to off-white solid[1]
Purity ≥98% (by HPLC)
Solubility DMSO: ≥ 100 mg/mL (487.09 mM)[1]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 2 years; -20°C for 1 year.[1]

Biological Activity and Mechanism of Action

This compound exhibits selective cytotoxicity towards cancer cells, primarily through the induction of apoptosis. Its mechanism of action is centered on two key cellular processes: inhibition of the SKP2 E3 ubiquitin ligase and disruption of mitochondrial function.

SKP2 Inhibition and Cell Cycle Regulation

This compound acts as an inhibitor of SKP2, a critical component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex.[2][3] SKP2 is responsible for the ubiquitination and subsequent proteasomal degradation of the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[2] By inhibiting SKP2, this compound leads to the stabilization and accumulation of p27Kip1.[2] Elevated levels of p27Kip1, in turn, inhibit the activity of CDK2/cyclin E and CDK2/cyclin A complexes, leading to a G1 phase cell cycle arrest.[4]

Mitochondrial Disruption and Oxidative Stress

A crucial aspect of this compound's pro-apoptotic activity is its ability to disrupt mitochondrial respiration.[5] This leads to an increase in the production of reactive oxygen species (ROS), inducing a state of oxidative stress within the cancer cells.[5] The elevated ROS levels trigger the unfolded protein response (UPR), a cellular stress response pathway.[5]

Induction of Apoptosis

The culmination of SKP2 inhibition, cell cycle arrest, and UPR activation is the induction of apoptosis. This compound has been shown to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins.[6] The UPR, when prolonged or severe due to persistent oxidative stress, can switch from a pro-survival to a pro-apoptotic signaling pathway.[5]

Signaling Pathways

The signaling pathways affected by this compound are complex and interconnected. The following diagrams illustrate the key pathways involved in its mechanism of action.

SMIP004_Pathway cluster_0 This compound Action cluster_1 Cell Cycle Control cluster_2 Mitochondrial Stress cluster_3 Apoptosis This compound This compound SKP2 SKP2 This compound->SKP2 Inhibits Mitochondria Mitochondria This compound->Mitochondria Disrupts Respiration p27 p27Kip1 SKP2->p27 Degrades CDK2_CyclinE CDK2/Cyclin E p27->CDK2_CyclinE Inhibits G1_Arrest G1 Phase Arrest CDK2_CyclinE->G1_Arrest Promotes G1/S Transition Apoptosis Apoptosis G1_Arrest->Apoptosis ROS ROS Production Mitochondria->ROS UPR Unfolded Protein Response (UPR) ROS->UPR UPR->Apoptosis

References

The Impact of SMIP004 on Oxidative Stress in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule SMIP004 has emerged as a promising agent in cancer therapy, demonstrating selective induction of apoptosis in various cancer cell lines. A substantial body of evidence points to the induction of oxidative stress as a core component of its mechanism of action. This technical guide provides an in-depth analysis of the impact of this compound on oxidative stress in cancer cells. It consolidates quantitative data, details experimental methodologies, and visualizes the key signaling pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development, facilitating further investigation into this compound and its analogues as potential cancer therapeutics.

Introduction

Cancer cells are characterized by elevated levels of reactive oxygen species (ROS) compared to their normal counterparts, a state of chronic oxidative stress.[1][2] This heightened basal level of oxidative stress makes cancer cells more susceptible to further ROS insults, a vulnerability that can be exploited for therapeutic intervention.[1][2] this compound, initially identified as an inhibitor of the SKP2 E3 ligase, has been shown to selectively induce apoptosis in cancer cells. Subsequent research has elucidated that a primary mechanism of this compound-induced cell death is the disruption of mitochondrial function, leading to a surge in mitochondrial ROS and the activation of downstream apoptotic signaling pathways.[3][4] An analogue, this compound-7, has been identified as an inhibitor of mitochondrial complex I.[5] This guide delves into the specifics of this compound's effects on the delicate redox balance within cancer cells.

Quantitative Analysis of this compound-Induced Oxidative Stress

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on markers of oxidative stress in cancer cells. The data presented is primarily from studies on the LNCaP human prostate cancer cell line.

Table 1: Effect of this compound on Mitochondrial Superoxide Levels

Cell LineThis compound Concentration (µM)Incubation TimeFold Induction of Mitochondrial Superoxide (Mean ± SEM)
LNCaP4015 minutes~1.4
LNCaP4030 minutes~1.6
LNCaP4060 minutes~1.8

Data extracted from Rico-Bautista et al., 2013.[3]

Table 2: Impact of this compound on Glutathione (GSH/GSSG) Ratio

Cell LineThis compound Concentration (µM)Incubation TimeGSH/GSSG Ratio (Mean ± SD)
LNCaP (Control)06 hours~12.5
LNCaP406 hours~7.5

Data extracted from Rico-Bautista et al., 2013.[3]

Table 3: Effect of this compound on the NRF2-Mediated Antioxidant Response

Cell LineThis compound Concentration (µM)Incubation TimeHMOX1 mRNA Fold Induction (Mean ± SD)
LNCaP401 hour~2
LNCaP403 hours~8
LNCaP406 hours~15

Data extracted from Rico-Bautista et al., 2013.[3]

Table 4: Role of Oxidative Stress-Activated Kinases in this compound-Induced Apoptosis

Cell LineTreatmentPARP Cleavage
LNCaPThis compound (40 µM)+++
LNCaPThis compound (40 µM) + SP600125 (JNK Inhibitor, 40 µM)+
LNCaPThis compound (40 µM) + SB203580 (p38 Inhibitor, 40 µM)+

Qualitative representation of data from Rico-Bautista et al., 2013, where '+' indicates the degree of PARP cleavage.[3]

Signaling Pathways and Experimental Workflows

This compound-Induced Oxidative Stress and Apoptotic Signaling Pathway

This compound initiates a signaling cascade that culminates in apoptosis, with oxidative stress playing a central role. The pathway begins with the disruption of mitochondrial respiration, leading to a rapid increase in mitochondrial superoxide. This surge in ROS creates a state of oxidative stress, evidenced by a decrease in the cellular GSH/GSSG ratio. The oxidative stress, in turn, activates two key downstream pathways: the Unfolded Protein Response (UPR) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically involving JNK and p38. The activation of these pathways converges to induce apoptosis, as demonstrated by the cleavage of PARP, a hallmark of programmed cell death. Concurrently, the cell attempts to counteract the oxidative insult by upregulating the NRF2-mediated antioxidant response, indicated by an increase in HMOX1 transcription.

SMIP004_Pathway This compound This compound Mito_D Mitochondrial Respiration Disruption This compound->Mito_D ROS Mito_D->ROS Ox_Stress Oxidative Stress (GSH/GSSG Ratio ↓) ROS->Ox_Stress UPR Unfolded Protein Response (UPR) Ox_Stress->UPR MAPK MAPK Activation (JNK, p38) Ox_Stress->MAPK NRF2 NRF2 Pathway Activation Ox_Stress->NRF2 Apoptosis Apoptosis (PARP Cleavage) UPR->Apoptosis MAPK->Apoptosis HMOX1 NRF2->HMOX1

This compound-induced signaling cascade.
Experimental Workflow for Measuring Mitochondrial ROS

The following diagram illustrates a typical workflow for quantifying changes in mitochondrial ROS levels in cancer cells following treatment with this compound, using the fluorescent probe MitoSOX Red.

ROS_Workflow Start Seed Cancer Cells (e.g., LNCaP) Treat Treat with this compound (e.g., 40 µM) Start->Treat Stain Stain with MitoSOX Red (e.g., 5 µM, 10 min, 37°C) Treat->Stain Wash Wash with HBSS Buffer Stain->Wash Harvest Harvest Cells (e.g., Trypsinization) Wash->Harvest Fix Fix Cells (e.g., 3.7% Formaldehyde) Harvest->Fix Analyze Analyze by Flow Cytometry Fix->Analyze End Quantify Mean Fluorescence Intensity Analyze->End

Mitochondrial ROS measurement workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's impact on oxidative stress. These protocols are based on the methods described by Rico-Bautista et al., 2013.[3]

Cell Culture and this compound Treatment
  • Cell Line: LNCaP human prostate adenocarcinoma cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 40 µM). Control cells are treated with an equivalent volume of DMSO.

Measurement of Mitochondrial Superoxide
  • Reagent: MitoSOX Red mitochondrial superoxide indicator (5 mM stock in DMSO).

  • Procedure:

    • Seed LNCaP cells and treat with this compound for the desired time points (e.g., 15, 30, 60 minutes).

    • Add MitoSOX Red to the culture medium to a final concentration of 5 µM.

    • Incubate the cells for 10 minutes at 37°C, protected from light.

    • Wash the cells once with Hank's Balanced Salt Solution (HBSS).

    • Detach the cells using trypsin and pellet by centrifugation at 2500 x g for 10 minutes.

    • Resuspend the cell pellet in 300 µL of 3.7% formaldehyde and incubate for 10 minutes at room temperature for fixation.

    • Centrifuge the cells at 2500 x g for 10 minutes.

    • Resuspend the pellet in 250 µL of HBSS.

    • Analyze the fluorescence of the oxidized MitoSOX Red by flow cytometry (Excitation: ~510 nm, Emission: ~580 nm).

Determination of GSH/GSSG Ratio
  • Assay Kit: Commercially available GSH/GSSG assay kits (e.g., GSH/GSSG-Glo™ Assay).

  • Procedure:

    • Treat LNCaP cells with this compound (e.g., 40 µM) for the specified duration (e.g., 6 hours).

    • Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the chosen assay kit. This typically involves a lysis step that preserves the in vivo redox state.

    • Measure the levels of total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) using the assay kit's specific protocol, which is often a luminescence or colorimetric-based measurement.

    • Calculate the concentration of reduced glutathione (GSH) by subtracting the GSSG concentration from the total glutathione concentration.

    • Determine the GSH/GSSG ratio.

Quantitative Real-Time PCR (qPCR) for HMOX1 Expression
  • RNA Extraction:

    • Treat LNCaP cells with this compound for the desired time course.

    • Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen).

  • qPCR:

    • Perform qPCR using a suitable qPCR master mix (e.g., SYBR Green Master Mix) and primers specific for HMOX1 and a housekeeping gene (e.g., GAPDH) for normalization.

    • Run the qPCR reaction on a real-time PCR system.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in HMOX1 mRNA expression relative to the DMSO-treated control.

Western Blot Analysis of Apoptosis Markers
  • Protein Extraction:

    • Treat LNCaP cells with this compound, with or without kinase inhibitors (SP600125 for JNK, SB203580 for p38).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against PARP overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

References

Methodological & Application

Application Notes and Protocols for SMIP004 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMIP004, N-(4-butyl-2-methyl-phenyl) acetamide, is a small molecule inhibitor demonstrating selective apoptosis in cancer cells, with particular efficacy noted in prostate and breast cancer cell lines.[1][2] Its mechanism of action is centered on the disruption of mitochondrial function, leading to increased oxidative stress.[1][2][3] This initiates a cascade of cellular events, primarily the Unfolded Protein Response (UPR), which subsequently triggers pro-apoptotic signaling and cell cycle arrest.[1][2] this compound has been shown to induce G1 phase cell cycle arrest by promoting the proteasomal degradation of Cyclin D1 and upregulating the cyclin-dependent kinase inhibitors (CKIs) p21 and p27.[1][4] Furthermore, this compound has been identified as an inhibitor of the SKP2 E3 ligase, contributing to the stabilization of p27. An analog, this compound-7, has been characterized as an uncompetitive inhibitor of mitochondrial complex I.[5][6]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, cell cycle progression, and key signaling pathways.

Data Presentation

Table 1: this compound and Analogs - Activity Overview
CompoundTarget Cell Line(s)Reported IC50Key Observed EffectsReference(s)
This compoundLNCaP (Prostate Cancer)~1.09 µM (in SKP2 overexpressing cells) to 40 µMInduces G1 arrest, apoptosis, UPR activation, Cyclin D1 degradation, p27/p21 upregulation.[1][7]
This compound-7Prostate and Breast Cancer Xenografts620 nMSimilar mechanism to this compound with ~2-fold higher potency.[1]
Table 2: Recommended Concentration Ranges for In Vitro Assays
AssayRecommended Concentration RangeTypical Incubation TimeKey Readouts
Cell Viability (e.g., MTT, MTS)1 µM - 50 µM24 - 72 hoursIC50 determination, dose-dependent cytotoxicity.
Cell Cycle Analysis (Flow Cytometry)10 µM - 40 µM18 - 24 hoursPercentage of cells in G1, S, and G2/M phases; sub-G1 peak (apoptosis).
Western Blotting10 µM - 40 µM2 - 24 hoursProtein levels of Cyclin D1, p27, p21, PARP cleavage, UPR markers (e.g., CHOP, BIP).
Apoptosis Assay (e.g., Annexin V)10 µM - 40 µM24 hoursPercentage of early and late apoptotic cells.

Mandatory Visualizations

SMIP004_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Disrupts Respiration SKP2 SKP2 Inhibition This compound->SKP2 ROS Oxidative Stress (ROS Production) Mitochondria->ROS UPR Unfolded Protein Response (UPR) ROS->UPR Activates CyclinD1 Cyclin D1 Degradation ROS->CyclinD1 Induces MAPK MAPK Activation UPR->MAPK Apoptosis Apoptosis MAPK->Apoptosis CellCycleArrest G1 Cell Cycle Arrest CyclinD1->CellCycleArrest Contributes to p27 p27 Stabilization SKP2->p27 Inhibits ubiquitination p27->CellCycleArrest Induces

Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Prep Prepare this compound Stock Solution (10-100 mM in DMSO) Culture Culture Cells (e.g., LNCaP) to 70-80% Confluency Seed Seed Cells in Appropriate Plates Culture->Seed Treat Treat with this compound (Dose-Response & Time-Course) Seed->Treat Viability Cell Viability (MTT/MTS Assay) Treat->Viability CellCycle Cell Cycle (Flow Cytometry) Treat->CellCycle Western Protein Expression (Western Blot) Treat->Western

Caption: General experimental workflow for studying the effects of this compound.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution Preparation:

    • Prepare a 10 mM to 100 mM stock solution of this compound in DMSO.[8] For example, to make a 10 mM stock, dissolve 2.053 mg of this compound (M.Wt: 205.3) in 1 mL of DMSO.

    • Vortex thoroughly to ensure the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9]

  • Storage:

    • Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[9]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution in complete cell culture medium to the desired final concentrations.

    • Important: Perform serial dilutions to ensure accuracy. The final concentration of DMSO in the culture medium should not exceed 0.5% (a 1:200 dilution of the stock), as higher concentrations can be toxic to cells.[10] It is recommended to keep the DMSO concentration at or below 0.1% for sensitive cell lines.[10][11]

  • Vehicle Control:

    • Prepare a vehicle control for all experiments by adding the same final concentration of DMSO (without this compound) to the cell culture medium.[12]

Cell Viability Assay (MTT/MTS)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound working solutions

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete medium.[2]

    • Incubate overnight at 37°C, 5% CO2 to allow cells to attach.

  • Treatment:

    • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 40 µM). Include a vehicle control (DMSO only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition:

    • Add 10-20 µL of MTT/MTS reagent to each well.[13]

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into formazan crystals.[13]

  • Measurement:

    • For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]

    • For MTS: No solubilization step is needed.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).[7][14]

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the dose-response curve and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • 6-well cell culture plates

  • This compound working solutions

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest (e.g., 2.0 x 10^5 cells/well for LNCaP).

    • Allow cells to attach overnight.

    • Treat cells with this compound (e.g., 20 µM, 40 µM) and a vehicle control for 18-24 hours.

  • Cell Harvesting:

    • Collect the culture medium (which contains floating, potentially apoptotic cells).

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the detached cells with the collected medium. Centrifuge the cell suspension at 300 x g for 5 minutes.[6]

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[6]

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.[6]

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[6]

    • Incubate in the dark at room temperature for 30 minutes.[6]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000-20,000 events per sample.[6]

    • Use appropriate software to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.[6]

Western Blot Analysis of Key Proteins

This protocol details the detection of changes in protein expression levels of Cyclin D1 and p27 following this compound treatment.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • 6-well or 10 cm culture dishes

  • This compound working solutions

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin D1, anti-p27, anti-Actin or -Tubulin as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells as described for cell cycle analysis (adjust plate size for more protein yield if needed). Recommended treatment times are 2-24 hours to observe changes in Cyclin D1.

    • After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[15]

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.[15]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples by mixing 20-40 µg of protein with Laemmli buffer and heating at 95°C for 5 minutes.[15]

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1 or anti-p27, diluted according to manufacturer's instructions) overnight at 4°C.[15]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze band intensities using densitometry software, normalizing to the loading control.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo use of SMIP004, a small molecule inhibitor with potent anti-cancer activity. This compound and its more active analog, this compound-7, function by inducing mitochondrial disruption, leading to oxidative stress, activation of the Unfolded Protein Response (UPR), and ultimately, cancer cell-selective apoptosis. This document outlines the recommended dosage from preclinical studies, detailed protocols for formulation and administration, and the underlying mechanism of action. All quantitative data are summarized for clarity, and key processes are visualized through diagrams to facilitate experimental design and execution.

Mechanism of Action

This compound-7, a potent analog of this compound, targets the NDUFS2 subunit of mitochondrial complex I.[1][2] This interaction is uncompetitive with ubiquinone and leads to the rapid disassembly of complex I, disrupting mitochondrial respiration.[1][2] The immediate consequence is an increase in mitochondrial Reactive Oxygen Species (ROS), inducing a state of oxidative stress.[3][4] This oxidative stress triggers two primary downstream signaling pathways:

  • Cell Cycle Arrest: this compound induces the proteasomal degradation of Cyclin D1 and the transcriptional downregulation of the androgen receptor (AR), leading to a G1 phase cell cycle arrest.[3][4]

  • Apoptosis via the Unfolded Protein Response (UPR): The accumulation of ROS leads to ER stress and activates the UPR. This, in conjunction with MAPK activation, initiates a pro-apoptotic signaling cascade.[3][4]

Signaling Pathway of this compound

SMIP004_Pathway cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects This compound This compound / this compound-7 ComplexI Mitochondrial Complex I (NDUFS2) This compound->ComplexI inhibits ROS ↑ ROS (Oxidative Stress) ComplexI->ROS induces UPR Unfolded Protein Response (UPR) Activation ROS->UPR CyclinD1 Cyclin D1 Degradation ROS->CyclinD1 AR Androgen Receptor Downregulation ROS->AR Apoptosis Apoptosis UPR->Apoptosis CellCycleArrest G1 Cell Cycle Arrest CyclinD1->CellCycleArrest AR->CellCycleArrest

Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.

Recommended Dosage for In Vivo Studies

The following table summarizes the dosages of the this compound analog, this compound-7, used in preclinical xenograft models. It is recommended to perform a Maximum Tolerated Dose (MTD) study for your specific animal model and experimental conditions. An MTD of approximately 200 mg/kg (i.p.) has been reported for this compound-7.[3]

Animal ModelCancer TypeCell LineCompoundDosageAdministration RouteObserved Effects
SCID MiceProstate CancerLNCaP-S14This compound-750 mg/kg, dailyIntraperitoneal (i.p.)Potent suppression of tumor growth.
Nude MiceProstate CancerLAPC4This compound-7Not specifiedi.p.Profound tumor inhibitory activity.
Nude MiceTriple-Negative Breast CancerMDA-MB-231This compound-7Not specifiedi.p.~5-fold inhibition of tumor growth over three weeks.
NMRI nu/nu miceLung CancerA549Gold(I) complex10 mg/kg, daily for 5 daysi.p.Tumor reduction compared to control.

Experimental Protocols

Preparation of this compound-7 Formulation for Intraperitoneal Injection

This protocol provides a method for preparing a co-solvent formulation suitable for the in vivo administration of poorly water-soluble compounds like this compound-7.

Materials:

  • This compound-7 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure:

  • Weighing: Accurately weigh the required amount of this compound-7 powder based on the desired final concentration and dosing volume for your study cohort.

  • Initial Solubilization: Add the weighed this compound-7 to a sterile tube. Add a volume of DMSO equivalent to 10% of your final desired volume. Vortex or sonicate at room temperature until the compound is completely dissolved.[5][6]

  • Addition of Co-solvents: Sequentially add PEG300 to constitute 40% of the final volume and Tween 80 to constitute 5% of the final volume.[5][6] Mix thoroughly after each addition.

  • Final Dilution: Slowly add sterile saline to the mixture while vortexing to bring the formulation to the final volume (45% of the total volume).[5][6]

  • Final Observation: The final formulation should be a clear, homogenous solution. If any precipitation is observed, the formulation may require adjustment. Prepare the formulation fresh daily.

Example Formulation for a 10 mg/kg dose in a 20g mouse (0.1 mL injection volume):

  • Required concentration: 2 mg/mL

  • For 1 mL of formulation:

    • Weigh 2 mg of this compound-7.

    • Dissolve in 100 µL of DMSO.

    • Add 400 µL of PEG300 and mix.

    • Add 50 µL of Tween 80 and mix.

    • Add 450 µL of sterile saline and mix.

Xenograft Tumor Model Workflow

The following workflow outlines the key steps for an in vivo efficacy study of this compound-7 in a subcutaneous xenograft mouse model.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture Cancer Cell Culture Implantation Subcutaneous Implantation of Cells CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily i.p. Injection: This compound-7 or Vehicle Randomization->Treatment Monitoring Monitor Body Weight & Tumor Volume Treatment->Monitoring Monitoring->Treatment Sacrifice Euthanasia & Tumor Excision Monitoring->Sacrifice TumorAnalysis Tumor Weight & Pharmacodynamic Analysis (e.g., UPR markers) Sacrifice->TumorAnalysis DataAnalysis Statistical Analysis of Results TumorAnalysis->DataAnalysis

Caption: Experimental workflow for an in vivo xenograft study with this compound.

Protocol Steps:

  • Cell Culture and Implantation: Culture the chosen cancer cell line under appropriate conditions. Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) for subcutaneous injection into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.

  • Treatment and Monitoring: Administer this compound-7 or the vehicle control daily via intraperitoneal injection. Monitor animal health, body weight, and tumor volume regularly (e.g., every 2-3 days).

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight. For pharmacodynamic studies, tumor tissue can be processed for immunoblotting to assess the levels of UPR markers (e.g., p-eIF2α, CHOP, and spliced XBP-1) to confirm target engagement.[7][8][9]

Safety and Toxicology

  • The final concentration of DMSO in the formulation should be kept as low as possible, ideally below 10%, to minimize potential toxicity.[10]

  • A maximum tolerated dose for this compound-7 has been established at approximately 200 mg/kg via intraperitoneal injection in SCID mice.[3]

  • Regular monitoring of animal well-being, including body weight and general appearance, is crucial throughout the study.

Conclusion

This compound and its analog this compound-7 represent a promising class of anti-cancer agents that target mitochondrial function to induce cancer cell death. The provided protocols and dosage information serve as a valuable resource for designing and conducting in vivo studies to further evaluate the therapeutic potential of these compounds. Researchers should adapt these guidelines to their specific experimental systems and adhere to all institutional and national regulations for animal welfare.

References

Application Notes and Protocols for SMIP004 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMIP004, with the chemical name N-(4-butyl-2-methyl-phenyl)acetamide, is a small molecule inhibitor of S-phase kinase-associated protein 2 (SKP2), an E3 ubiquitin ligase.[1] By inhibiting SKP2, this compound leads to the stabilization and accumulation of the cyclin-dependent kinase inhibitor p27Kip1 (p27), a key regulator of cell cycle progression.[2] This activity ultimately results in G1 phase cell cycle arrest and the induction of apoptosis in cancer cells, making this compound a compound of interest in cancer research and drug development. Furthermore, this compound has been shown to induce mitochondrial oxidative stress and the unfolded protein response (UPR), contributing to its pro-apoptotic effects.[1][3]

This document provides detailed protocols for the dissolution and storage of this compound, as well as methodologies for key in vitro experiments to study its biological activity.

Physicochemical and Solubility Data

A summary of the physical and chemical properties of this compound is provided below. The compound is readily soluble in dimethyl sulfoxide (DMSO).

PropertyValueReference
Molecular Weight 205.3 g/mol
Formula C₁₃H₁₉NO
Appearance White to off-white solid
Purity ≥98%
Solubility Soluble to 100 mM in DMSO
CAS Number 143360-00-3

Dissolution and Storage Protocols

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.053 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, if you weighed 2.053 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[4] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

Storage Conditions

Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureDurationReference
Powder -20°C3 years
4°C2 years
Stock Solution in DMSO -80°C2 years[2]
-20°C1 year[2]

Note: It is recommended to minimize the number of freeze-thaw cycles for the stock solution. Aliquoting is highly advised.[5]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[5] Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of p27 and SKP2

This protocol is for detecting changes in the protein levels of p27 and SKP2 in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p27, anti-SKP2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control (DMSO) for the specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p27, SKP2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound primarily functions by inhibiting the SKP2 E3 ubiquitin ligase, which leads to the accumulation of p27. This accumulation causes cell cycle arrest in the G1 phase. Additionally, this compound induces mitochondrial dysfunction, leading to the production of reactive oxygen species (ROS). This oxidative stress triggers the Unfolded Protein Response (UPR), which, in conjunction with other signaling pathways, ultimately leads to apoptosis.[1][3]

SMIP004_Pathway cluster_0 This compound Action cluster_1 Cellular Targets & Initial Effects cluster_2 Downstream Signaling cluster_3 Cellular Outcomes This compound This compound SKP2 SKP2 (E3 Ligase) This compound->SKP2 inhibits Mitochondria Mitochondria This compound->Mitochondria disrupts p27 p27 (CDK Inhibitor) Accumulation SKP2->p27 degradation ROS Reactive Oxygen Species (ROS) Mitochondria->ROS induces G1_Arrest G1 Cell Cycle Arrest p27->G1_Arrest leads to UPR Unfolded Protein Response (UPR) ROS->UPR activates Apoptosis Apoptosis ROS->Apoptosis induces UPR->Apoptosis contributes to

Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for characterizing the in vitro effects of this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start prepare_stock Prepare this compound Stock Solution (DMSO) start->prepare_stock treatment Treat Cells with This compound Dilutions prepare_stock->treatment cell_culture Culture Cancer Cell Line cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis (p27, SKP2) treatment->western_blot analysis Data Analysis and Interpretation viability_assay->analysis western_blot->analysis end End analysis->end

Caption: A standard workflow for the in vitro evaluation of this compound.

References

Application Notes and Protocols for Studying G1 Phase Cell Cycle Arrest Using SMIP004

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMIP004 (N-(4-butyl-2-methyl-phenyl) acetamide) is a small molecule inhibitor that has been identified as a potent inducer of G1 phase cell cycle arrest and apoptosis in various cancer cell lines, particularly in prostate cancer. Its mechanism of action involves the induction of oxidative stress and the unfolded protein response (UPR), leading to the proteasomal degradation of Cyclin D1, a key regulator of the G1/S phase transition. This compound has also been shown to upregulate the cyclin-dependent kinase inhibitors (CKIs) p21 and p27, further contributing to the blockade of cell cycle progression. More recent studies have identified this compound as an uncompetitive inhibitor of mitochondrial complex I, targeting the NDUFS2 subunit. These characteristics make this compound a valuable tool for studying the molecular pathways governing G1 arrest and for the development of novel anti-cancer therapeutics.

These application notes provide detailed protocols for utilizing this compound to investigate G1 phase cell cycle arrest, including methods for assessing cell viability, analyzing cell cycle distribution, and quantifying changes in key regulatory proteins.

Data Presentation

Table 1: In Vitro Efficacy of this compound and its Analog this compound-7
CompoundCell LineCancer TypeIC50 (µM)Citation
This compoundLNCaPProstate Cancer~10[1]
This compound-7LNCaPProstate Cancer0.62[1]
Table 2: Effect of a G1 Arrest-Inducing Compound on Cell Cycle Distribution in LNCaP Cells (Example Data)

Note: Specific quantitative data for this compound's effect on cell cycle distribution was not available in the searched literature. The following table is an illustrative example based on the effects of another G1-arresting compound in LNCaP cells to demonstrate how such data would be presented.

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)Citation
Control60.2230.1114.93[2]
Compound X721018[3]
Table 3: Quantified Changes in G1-Related Protein Expression in Prostate Cancer Cells (Example Data)

Note: Specific quantitative fold-changes for Cyclin D1, p21, and p27 protein levels after this compound treatment were not available in the searched literature. The table below illustrates how such data, typically obtained from densitometric analysis of Western blots, would be presented.

TreatmentTarget ProteinFold Change vs. ControlCell LineCitation
Compound YCyclin D1↓ 1.8-foldDU145[4]
Compound Yp27↑ 2.5-foldDU145[4]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to determine the cytotoxic and anti-proliferative effects of this compound.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for 2-4 hours in the dark, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Prostate cancer cells

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 60-70% confluency.

  • Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.

Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins

This protocol is used to quantify the protein expression levels of key G1 phase regulators such as Cyclin D1, p21, and p27.

Materials:

  • Prostate cancer cells

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin D1, anti-p21, anti-p27, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and treat with this compound as described for the cell cycle analysis protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

SMIP004_Signaling_Pathway This compound This compound Mito Mitochondrial Complex I (NDUFS2) This compound->Mito SKP2 SKP2 This compound->SKP2 Inhibits CyclinD1 Cyclin D1 This compound->CyclinD1 Promotes Degradation ROS Oxidative Stress (ROS) Mito->ROS UPR Unfolded Protein Response (UPR) ROS->UPR G1_Arrest G1 Phase Arrest UPR->G1_Arrest p27 p27 SKP2->p27 Degrades CDK46 CDK4/6 CyclinD1->CDK46 Proteasome Proteasomal Degradation CyclinD1->Proteasome p21 p21 p21->CDK46 p27->CDK46 Rb Rb CDK46->Rb pRb p-Rb CDK46->pRb Phosphorylates CDK46->G1_Arrest E2F E2F Rb->E2F pRb->E2F Releases E2F->G1_Arrest Promotes S-Phase Entry

Caption: Signaling pathway of this compound-induced G1 phase cell cycle arrest.

Experimental_Workflow Start Start: Seed Prostate Cancer Cells Treatment Treat with this compound (or Vehicle Control) Start->Treatment Harvest Harvest Cells Treatment->Harvest Viability Cell Viability (MTT Assay) Harvest->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Harvest->CellCycle WesternBlot Protein Analysis (Western Blot) Harvest->WesternBlot Analysis Data Analysis and Interpretation Viability->Analysis Fixation Fixation (70% Ethanol) CellCycle->Fixation Lysis Cell Lysis (RIPA Buffer) WesternBlot->Lysis Staining Staining (Propidium Iodide) Fixation->Staining Staining->Analysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE SDS_PAGE->Analysis

Caption: Experimental workflow for studying this compound effects on G1 arrest.

References

Application of SMIP004 in Breast Cancer Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMIP004 is a small molecule inhibitor that has demonstrated selective anti-cancer activity, particularly in aggressive subtypes of breast cancer such as triple-negative breast cancer (TNBC). It functions by targeting the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. Unlike many other complex I inhibitors, this compound acts via an uncompetitive mechanism, binding to the N-terminal region of the NDUFS2 subunit, which leads to the disassembly of the complex.[1] This disruption of mitochondrial respiration results in increased production of reactive oxygen species (ROS), leading to oxidative stress, cell cycle arrest, and apoptosis in cancer cells.[2] Furthermore, treatment with this compound and its analogs has been shown to inhibit the growth of TNBC transplants, an effect mediated in part by the enhancement of CD4+ and CD8+ T cell-mediated immune surveillance.[1] This suggests that this compound not only has a direct cytotoxic effect on tumor cells but also modulates the tumor microenvironment to favor an anti-tumor immune response. These characteristics make this compound a promising candidate for preclinical and clinical development in breast cancer therapy.

Data Presentation

Table 1: Preclinical Efficacy of this compound Analog in Xenograft Models
CompoundCancer TypeAnimal ModelDosing RegimenOutcomeReference
This compound-7Prostate CancerSCID Mice with LNCaP-S14 Xenografts50 mg/kg, intraperitoneal (i.p.), daily for 10 daysSignificant inhibition of tumor growth(Rico-Bautista et al., 2013)
This compound-7Triple-Negative Breast CancerNot SpecifiedNot SpecifiedInhibition of tumor transplant growth[1]

Signaling Pathways and Experimental Workflows

SMIP004_Mechanism_of_Action cluster_cell Breast Cancer Cell cluster_tme Tumor Microenvironment This compound This compound NDUFS2 NDUFS2 Subunit This compound->NDUFS2 Binds to Mito Mitochondrion ROS Increased ROS Mito->ROS Generates Complex_I Mitochondrial Complex I Complex_I->Mito Disrupts Respiration NDUFS2->Complex_I Disassembles Apoptosis Apoptosis ROS->Apoptosis Induces ICD Immunogenic Cell Death (ICD) ROS->ICD Triggers DC Dendritic Cell (DC) ICD->DC Activates T_Cell CD8+ T Cell DC->T_Cell Primes Tumor_Cell Tumor Cell (Target for Lysis) T_Cell->Tumor_Cell Kills

Caption: Mechanism of this compound-induced anti-tumor response.

Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture TNBC Cell Culture (e.g., MDA-MB-231) Cell_Harvest Harvest & Count Cells Cell_Culture->Cell_Harvest Implantation Orthotopic Injection into Mammary Fat Pad Cell_Harvest->Implantation Animal_Prep Acclimatize Immunodeficient Mice Animal_Prep->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Treatment_Start Initiate Treatment when Tumors are Palpable Tumor_Growth->Treatment_Start SMIP004_Admin Administer this compound (e.g., 50 mg/kg, i.p., daily) Treatment_Start->SMIP004_Admin Control_Admin Administer Vehicle Control Treatment_Start->Control_Admin Monitoring Measure Tumor Volume & Body Weight SMIP004_Admin->Monitoring Control_Admin->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Tumor_Excise Excise Tumors Endpoint->Tumor_Excise IHC Immunohistochemistry (e.g., Ki-67, CD8) Tumor_Excise->IHC Flow Flow Cytometry (Immune Cell Infiltration) Tumor_Excise->Flow

Caption: Experimental workflow for a breast cancer xenograft study.

Experimental Protocols

Protocol 1: Establishment of Triple-Negative Breast Cancer (TNBC) Xenografts

Materials:

  • TNBC cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix

  • Female immunodeficient mice (e.g., 6-8 week old BALB/c nude, NOD/SCID, or NSG)

  • Sterile syringes and needles (27-30 gauge)

  • Anesthetic (e.g., isoflurane)

  • Calipers

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells in complete medium at 37°C and 5% CO2. Passage cells regularly to maintain exponential growth.

  • Cell Preparation:

    • On the day of injection, harvest cells at 70-80% confluency using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Wash the cell pellet with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel® on ice.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell concentration to 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Clean the injection site (fourth mammary fat pad) with an alcohol wipe.

  • Orthotopic Injection:

    • Gently lift the skin over the fourth mammary fat pad.

    • Insert the needle of a syringe containing the cell suspension (typically 100 µL, containing 1 x 10^6 cells) into the mammary fat pad.

    • Slowly inject the cell suspension to form a small bleb.

    • Withdraw the needle and monitor the mouse until it recovers from anesthesia.

  • Tumor Monitoring:

    • Monitor the mice 2-3 times per week for tumor formation.

    • Once tumors are palpable, measure the length (L) and width (W) of the tumors with calipers.

    • Calculate tumor volume using the formula: Volume = (L x W^2) / 2.

    • Monitor the body weight of the mice as an indicator of general health.

Protocol 2: In Vivo Efficacy Study of this compound in a TNBC Xenograft Model

Materials:

  • TNBC tumor-bearing mice (from Protocol 1)

  • This compound or this compound-7

  • Vehicle solution (e.g., sterile saline, DMSO/polyethylene glycol solution)

  • Sterile syringes and needles for injection

  • Calipers

Procedure:

  • Animal Grouping: Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare this compound-7 in a suitable vehicle at the desired concentration. Based on a prostate cancer xenograft study, a starting dose of 50 mg/kg can be considered, but this should be optimized for the breast cancer model.

    • Administer this compound-7 or vehicle to the respective groups via intraperitoneal (i.p.) injection daily for a predetermined duration (e.g., 10-21 days).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and record their final weight.

    • A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, CD4/CD8 for immune cell infiltration).

    • Another portion can be processed for flow cytometric analysis of tumor-infiltrating lymphocytes or for Western blotting to assess target engagement (e.g., levels of NDUFS2).

Protocol 3: Mammosphere Formation Assay to Assess Cancer Stem Cell Population

Materials:

  • TNBC cells or dissociated tumor cells from xenografts

  • Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)

  • Ultra-low attachment plates or flasks

  • Trypsin-EDTA

  • Cell strainer (40 µm)

  • Microscope

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from either a cell line or a dissociated xenograft tumor. Pass the cells through a 40 µm cell strainer to remove clumps.

    • Count the viable cells.

  • Plating:

    • Plate the cells at a low density (e.g., 1,000-5,000 cells/mL) in mammosphere culture medium in ultra-low attachment plates.

  • Incubation:

    • Incubate the plates at 37°C and 5% CO2 for 7-10 days without disturbing them.

  • Treatment (Optional): To assess the effect of this compound, treat the cells with varying concentrations of the compound at the time of plating.

  • Quantification:

    • After the incubation period, count the number of mammospheres (spherical, non-adherent cell clusters, typically >50 µm in diameter) in each well using a microscope.

    • Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

    • A decrease in MFE in this compound-treated wells would indicate an inhibitory effect on the cancer stem cell population.

References

Application Notes and Protocols for SMIP004 Treatment in Castration-Resistant Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMIP004, N-(4-butyl-2-methyl-phenyl) acetamide, is a novel small molecule inhibitor that has demonstrated selective apoptosis-inducing activity in human prostate cancer cells, including castration-resistant prostate cancer (CRPC) cell lines.[1][2] CRPC represents an advanced and aggressive form of prostate cancer that no longer responds to androgen deprivation therapy, making the development of new therapeutic agents like this compound a critical area of research.

These application notes provide a comprehensive overview of the mechanism of action of this compound in CRPC cells, along with detailed protocols for key experiments to evaluate its efficacy.

Mechanism of Action

This compound induces cancer cell-selective apoptosis through a multi-faceted mechanism that originates with mitochondrial disruption.[1][2] The primary steps are:

  • Mitochondrial Disruption and Oxidative Stress : this compound interferes with mitochondrial respiration, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[3][4] This increase in mitochondrial ROS can be as high as 40%, which is sufficient to push cancer cells, already under high oxidative stress, towards apoptosis.[3]

  • Unfolded Protein Response (UPR) Activation : The heightened oxidative stress triggers the unfolded protein response (UPR), a cellular stress response pathway.[1][2]

  • Induction of Apoptosis and Cell Cycle Arrest : UPR activation leads to two distinct downstream effects:

    • Apoptosis : Pro-apoptotic signaling is activated through the MAPK pathway.[1][2]

    • Cell Cycle Arrest : this compound causes a G1 phase cell cycle arrest by rapidly targeting cyclin D1 for proteasomal degradation.[1][2] It also upregulates cyclin-dependent kinase inhibitors.[5]

  • Downregulation of the Androgen Receptor (AR) : this compound treatment leads to the transcriptional downregulation of the androgen receptor, a key driver of CRPC progression.[1][3][4]

This compound has also been identified as an SKP2 E3 ligase inhibitor, which leads to the stabilization of p27, a cell cycle inhibitor.[5]

SMIP004_Mechanism_of_Action cluster_this compound This compound cluster_Mitochondrion Mitochondrion cluster_Cellular_Processes Cellular Processes This compound This compound Mito Mitochondrial Respiration This compound->Mito Inhibits ROS Oxidative Stress (ROS Production) Mito->ROS Leads to UPR Unfolded Protein Response (UPR) ROS->UPR Activates MAPK MAPK Activation UPR->MAPK Activates CyclinD1 Cyclin D1 Degradation UPR->CyclinD1 Induces AR Androgen Receptor (AR) Downregulation UPR->AR Induces Apoptosis Apoptosis MAPK->Apoptosis Induces CellCycleArrest G1 Cell Cycle Arrest CyclinD1->CellCycleArrest Leads to AR->CellCycleArrest Contributes to

Caption: this compound Mechanism of Action in CRPC Cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound and its Analog (this compound-7) in Prostate Cancer Cells
CompoundCell LineIC50Reference
This compound-7LNCaP-S14620 nM[1]
This compoundLNCaPData not available
This compoundC4-2Data not available
This compound22Rv1Data not available
This compoundPC-3Data not available
This compoundDU145Data not available

Note: The available literature primarily focuses on the more potent analog, this compound-7. Researchers are encouraged to determine the IC50 values of this compound for their specific CRPC cell lines of interest using the provided cell viability assay protocol.

Table 2: Qualitative Effects of this compound on CRPC Cells
ParameterEffectReference
Cell CycleInduces G1 arrest[1][2][5]
ApoptosisInduces apoptosis[1][2][5]
Colony FormationInhibits colony formation in soft agar[1][2][5]
Cyclin D1 LevelsDecreases[1]
Androgen Receptor LevelsDecreases[1]
p27 LevelsStabilizes/Upregulates[5]
Mitochondrial ROSIncreases[3]

Experimental Protocols

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Cellular & Molecular Assays Culture Culture CRPC Cells (e.g., LNCaP, C4-2, 22Rv1, PC-3, DU145) Treatment Treat with this compound (Dose-response & Time-course) Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI or TUNEL) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle ColonyFormation Colony Formation Assay (Soft Agar) Treatment->ColonyFormation WesternBlot Western Blot Analysis (Cyclin D1, AR, p27, etc.) Treatment->WesternBlot

Caption: General Experimental Workflow for Evaluating this compound.
Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on CRPC cells and to calculate the IC50 value.

Materials:

  • CRPC cell lines (e.g., LNCaP, C4-2, 22Rv1, PC-3, DU145)

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells following this compound treatment.

Materials:

  • CRPC cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • CRPC cells

  • This compound

  • 6-well plates

  • 70% cold ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at 4°C for at least 2 hours (or overnight).

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis

Objective: To assess the effect of this compound on the protein expression levels of key cell cycle and apoptosis regulators.

Materials:

  • CRPC cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-AR, anti-p27, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound for the desired time and concentration.

  • Lyse the cells and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Soft Agar Colony Formation Assay

Objective: To evaluate the effect of this compound on the anchorage-independent growth of CRPC cells.

Materials:

  • CRPC cells

  • Complete growth medium

  • This compound

  • Agar

  • 6-well plates

Protocol:

  • Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.

  • Prepare a top layer of 0.3% agar in complete medium.

  • Resuspend a single-cell suspension of CRPC cells in the top agar mixture at a density of 5,000-10,000 cells/well.

  • Add different concentrations of this compound to the top agar mixture.

  • Plate the cell-agar-drug mixture on top of the base layer.

  • Incubate for 2-3 weeks, feeding the cells with medium containing this compound twice a week.

  • Stain the colonies with crystal violet and count the number of colonies larger than a specified diameter (e.g., 50 µm).

This compound is a promising therapeutic agent for castration-resistant prostate cancer that acts through a unique mechanism involving mitochondrial disruption and the unfolded protein response. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanism of this compound in various CRPC models. The provided data and methodologies will aid in the design and execution of experiments aimed at evaluating this compound as a potential clinical candidate.

References

Application Notes and Protocols: Western Blot Analysis of p27 and SKP2 Following SMIP004 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclin-dependent kinase inhibitor p27Kip1 (p27) is a critical regulator of cell cycle progression, primarily by controlling the transition from G1 to S phase.[1] The levels of p27 are tightly regulated, and its degradation is predominantly mediated by the S-phase kinase-associated protein 2 (SKP2), which is the substrate recognition component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1] An inverse correlation between the expression levels of SKP2 and p27 is frequently observed in various cancers, with high SKP2 and low p27 levels often associated with poor prognosis.[1]

SMIP004 is a small molecule inhibitor that has been shown to induce cancer-cell-selective apoptosis.[2] Its mechanism of action involves the induction of mitochondrial oxidative stress, which in turn leads to the upregulation of cyclin-dependent kinase inhibitors like p27 and the downregulation of positive cell cycle regulators, including SKP2.[2][3] This results in a G1 phase cell cycle arrest and apoptosis in cancer cells, making the SKP2-p27 axis an attractive target for therapeutic intervention.

These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of this compound treatment on the protein expression levels of p27 and SKP2 in cancer cell lines.

Data Presentation

The following tables summarize the quantitative effects of this compound and its more potent analog, this compound-7, on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound and its Analog in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundLNCaP-S14Prostate Cancer1.09[4]
This compoundLNCaP-WTProstate Cancer40[4]
This compound-7LNCaP-S14Prostate Cancer0.62[2]
This compound-7LAPC4Prostate Cancer0.68[2]

Table 2: Effect of this compound Treatment on p27 and SKP2 Protein Levels

Cell LineTreatment (this compound)Duration (hours)p27 Protein LevelSKP2 Protein LevelReference
LNCaP-S1440 µM18UpregulatedDownregulated[4]
LNCaP-S145-40 µM18UpregulatedNot specified[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's effect on the p27-SKP2 axis and the general workflow for the Western blot protocol.

SMIP004_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction ROS Oxidative Stress (ROS) Mitochondria->ROS SKP2 SKP2 (E3 Ligase Subunit) ROS->SKP2 Inhibits Ub_p27 Ubiquitinated p27 SKP2->Ub_p27 Ubiquitinates p27 p27 p27->Ub_p27 G1_Arrest G1 Cell Cycle Arrest p27->G1_Arrest Promotes Proteasome Proteasome Ub_p27->Proteasome Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: this compound-induced signaling pathway leading to p27 accumulation.

WB_Workflow cluster_protocol Western Blot Protocol Cell_Culture 1. Cell Culture and Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed the desired cancer cell line (e.g., LNCaP, PC-3, MCF-7) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

  • Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Once cells have reached the desired confluency, replace the old media with fresh media containing the desired final concentration of this compound (e.g., 10, 20, 40 µM).

    • Include a vehicle control group treated with an equivalent volume of DMSO.

    • Incubate the cells for the desired treatment duration (e.g., 18, 24, 48 hours).

Protocol 2: Western Blot Analysis of p27 and SKP2

A. Cell Lysis

  • After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube, avoiding the pellet.

B. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

C. Sample Preparation and SDS-PAGE

  • To the normalized protein samples, add 4X Laemmli sample buffer to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein separation and size.

  • Run the gel in 1X running buffer at 100-120 V until the dye front reaches the bottom of the gel.

D. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Activate the PVDF membrane in methanol for 1-2 minutes before assembling the transfer stack.

  • Perform the transfer according to the manufacturer's instructions (e.g., 100 V for 1 hour at 4°C for wet transfer).

E. Immunoblotting

  • After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against p27 (e.g., 1:1000 dilution) and SKP2 (e.g., 1:1000 dilution) in 5% BSA in TBST overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH, 1:5000 dilution) should be used as a loading control.

  • The following day, wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:2000-1:5000 dilution) in 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

F. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the p27 and SKP2 bands to the corresponding loading control band for each sample. Calculate the fold change in protein expression relative to the vehicle control.

References

Measuring Mitochondrial ROS Production After SMIP004 Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMIP004 (N-(4-butyl-2-methyl-phenyl) acetamide) is a small molecule inhibitor that has demonstrated potent anti-cancer activity, particularly in prostate and breast cancer cells.[1][2][3] Its mechanism of action involves the disruption of mitochondrial respiration, leading to an increase in mitochondrial reactive oxygen species (ROS) production and subsequent oxidative stress.[1][2][3] This cascade of events triggers the unfolded protein response (UPR) and activation of the MAPK signaling pathway, ultimately resulting in cell cycle arrest and apoptosis.[1][3][4] Measuring the production of mitochondrial ROS after this compound exposure is therefore a critical step in understanding its efficacy and mechanism of action.

These application notes provide detailed protocols for the quantification of two key mitochondrial ROS: superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂), using the fluorescent probes MitoSOX™ Red and Amplex® Red, respectively.

Data Presentation

The following table summarizes the expected quantitative outcomes following this compound treatment, based on published literature. These values can serve as a benchmark for experimental results.

ParameterThis compound ConcentrationCell LineIncubation TimeExpected Change in Mitochondrial ROSReference
Mitochondrial ROSNot specifiedLNCaP-S1415 - 30 minutes~40% increase[1][2]
Mitochondrial Oxygen ConsumptionNot specifiedLNCaP-S14RapidPronounced reduction[1]
Cellular ATP from MitochondriaNot specifiedLNCaP-S14Initial decreaseRebounds after 1-2 hours[1]

Signaling Pathway Overview

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to cancer cell apoptosis.

SMIP004_Pathway This compound This compound Mito Mitochondrial Respiration Disruption This compound->Mito ROS Increased Mitochondrial ROS Production Mito->ROS UPR Unfolded Protein Response (UPR) ROS->UPR CCA Cell Cycle Arrest (G1 Phase) ROS->CCA MAPK MAPK Activation UPR->MAPK Apoptosis Apoptosis MAPK->Apoptosis CyclinD1 Cyclin D1 Degradation CCA->CyclinD1 AR Androgen Receptor Downregulation CCA->AR

Caption: this compound-induced signaling pathway.

Experimental Protocols

Measurement of Mitochondrial Superoxide with MitoSOX™ Red

This protocol outlines the use of MitoSOX™ Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.[5][6][7]

Experimental Workflow:

MitoSOX_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture Culture cells to 70-80% confluency SMIP004_Treatment Treat cells with This compound Cell_Culture->SMIP004_Treatment Prepare_MitoSOX Prepare 5 µM MitoSOX™ Red working solution Incubate_MitoSOX Incubate cells with MitoSOX™ Red for 10-30 min Prepare_MitoSOX->Incubate_MitoSOX Wash_Cells Wash cells 3x with warm buffer Incubate_MitoSOX->Wash_Cells Fluorescence_Measurement Measure fluorescence (Ex/Em: 510/580 nm) Wash_Cells->Fluorescence_Measurement

Caption: Workflow for mitochondrial superoxide detection.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MitoSOX™ Red Mitochondrial Superoxide Indicator (e.g., from Thermo Fisher Scientific)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or other suitable warm buffer

  • 96-well black, clear-bottom plates or coverslips for microscopy

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • For microplate reader analysis, seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.

    • For fluorescence microscopy, seed cells on sterile coverslips in a multi-well plate.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.

  • This compound Treatment:

    • Prepare a working solution of this compound in complete cell culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

    • Remove the culture medium from the cells and add the this compound-containing medium. A suggested concentration range for initial experiments is 1-20 µM.

    • Incubate the cells for the desired time period (e.g., 15 minutes to 24 hours). Include a vehicle control (DMSO) group.

  • MitoSOX™ Red Staining:

    • Prepare a 5 mM MitoSOX™ Red stock solution by dissolving the reagent in anhydrous DMSO.[5][7] Store this stock solution at -20°C, protected from light.

    • Immediately before use, prepare a 5 µM working solution of MitoSOX™ Red by diluting the stock solution in warm HBSS or serum-free medium.[6][7]

    • Remove the this compound-containing medium and wash the cells once with warm HBSS.

    • Add the MitoSOX™ Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.[7][8]

  • Washing:

    • Gently wash the cells three times with warm HBSS or another suitable buffer.[6][8]

  • Fluorescence Measurement:

    • Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.[5][6]

    • Fluorescence Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope with appropriate filters for red fluorescence.

Measurement of Mitochondrial Hydrogen Peroxide with Amplex® Red

This protocol describes the use of the Amplex® Red reagent to detect hydrogen peroxide released from cells.[9][10][11]

Experimental Workflow:

AmplexRed_Workflow cluster_prep Cell Preparation cluster_reagent Reagent Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture cells to 70-80% confluency SMIP004_Treatment Treat cells with This compound Cell_Culture->SMIP004_Treatment Prepare_Reaction_Mix Prepare Amplex® Red reaction mixture Add_Reaction_Mix Add reaction mixture to cells Prepare_Reaction_Mix->Add_Reaction_Mix Incubate Incubate at 37°C, protected from light Add_Reaction_Mix->Incubate Fluorescence_Measurement Measure fluorescence (Ex/Em: 530-560/590 nm) Incubate->Fluorescence_Measurement

Caption: Workflow for hydrogen peroxide detection.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (e.g., from Thermo Fisher Scientific)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and this compound Treatment:

    • Follow steps 1 and 2 from the MitoSOX™ Red protocol.

  • Preparation of Amplex® Red Reaction Mixture:

    • Prepare the Amplex® Red reaction mixture according to the manufacturer's instructions. A typical reaction mixture contains Amplex® Red reagent and horseradish peroxidase (HRP) in a reaction buffer.[11][12]

  • Assay Procedure:

    • After this compound treatment, remove the medium and wash the cells gently with a suitable buffer (e.g., Krebs-Ringer phosphate glucose buffer).

    • Add the Amplex® Red reaction mixture to each well.

    • Incubate the plate at 37°C for 15-60 minutes, protected from light.[9] The incubation time may need to be optimized.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength between 530-560 nm and an emission wavelength of ~590 nm.[9][12]

  • Standard Curve:

    • To quantify the amount of H₂O₂, a standard curve should be generated using known concentrations of H₂O₂.[11] Prepare a serial dilution of the provided H₂O₂ standard and measure the fluorescence as described above.

Concluding Remarks

The protocols provided herein offer robust methods for the quantitative assessment of mitochondrial ROS production following exposure to this compound. Accurate measurement of superoxide and hydrogen peroxide is essential for elucidating the detailed mechanism of action of this promising anti-cancer agent and for the development of novel therapeutics targeting mitochondrial metabolism. It is recommended to optimize parameters such as cell density, this compound concentration, and incubation times for each specific cell line and experimental setup.

References

Application Notes and Protocols for SMIP004 in Ubiquitin-Proteasome Pathway Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMIP004 (N-(4-butyl-2-methyl-phenyl) acetamide) is a small molecule inhibitor that has garnered significant interest for its selective pro-apoptotic effects in cancer cells, particularly in prostate and breast cancer.[1][2] Unlike direct proteasome inhibitors, this compound's mechanism of action is more nuanced, making it a valuable tool for studying the intricate regulation of the ubiquitin-proteasome pathway. This compound initiates a cascade of cellular events beginning with the disruption of mitochondrial respiration, leading to increased production of mitochondrial reactive oxygen species (ROS).[1][2] This oxidative stress triggers the Unfolded Protein Response (UPR), a cellular stress response pathway. A key consequence of this signaling cascade is the targeted degradation of Cyclin D1, a critical regulator of the cell cycle, via the ubiquitin-proteasome system.[1] This targeted degradation contributes to G1 cell cycle arrest and subsequent apoptosis in cancer cells. These application notes provide a comprehensive overview of this compound's use in studying the ubiquitin-proteasome pathway, including quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms and workflows.

Data Presentation

The following tables summarize the quantitative data available for this compound and its analog, this compound-7, in various cancer cell lines. This data provides a baseline for researchers designing experiments to investigate the effects of this compound.

CompoundCell LineAssay TypeIC50 Value (µM)Citation
This compoundLAPC4 (Prostate Cancer)Cell Viability3.53[1]
This compound-7LAPC4 (Prostate Cancer)Cell Viability0.68[1]
This compound-7LNCaP-S14 (Prostate Cancer)Cell Viability0.62[1]
ParameterCell LineTreatmentFold Change/Percentage IncreaseCitation
Mitochondrial ROSProstate Cancer CellsThis compound~40% increase[1]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and protocols described, the following diagrams were generated using Graphviz (DOT language).

SMIP004_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS Mitochondrial ROS (Reactive Oxygen Species) Mitochondria->ROS Disruption of respiration UPR Unfolded Protein Response (UPR) Activation ROS->UPR Oxidative Stress E3_Ligase E3 Ubiquitin Ligase (Identity TBD) UPR->E3_Ligase Activation Ub_CyclinD1 Ubiquitinated Cyclin D1 E3_Ligase->Ub_CyclinD1 Ubiquitination Ub Ubiquitin CyclinD1 Cyclin D1 CyclinD1->Ub_CyclinD1 CellCycleArrest G1 Cell Cycle Arrest Proteasome 26S Proteasome Ub_CyclinD1->Proteasome Degradation Degradation Proteasome->Degradation Degradation->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_data Data Analysis start Seed Cancer Cells treat Treat with this compound (Dose-response & Time-course) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability ros Mitochondrial ROS Measurement (e.g., MitoSOX) treat->ros western Western Blot Analysis (Cyclin D1, UPR markers) treat->western ubiquitination Cyclin D1 Ubiquitination Assay (Immunoprecipitation) treat->ubiquitination proteasome Proteasome Activity Assay treat->proteasome ic50 Determine IC50 viability->ic50 quant_ros Quantify ROS Levels ros->quant_ros quant_protein Quantify Protein Levels western->quant_protein detect_ub Detect Ubiquitinated Cyclin D1 ubiquitination->detect_ub measure_activity Measure Proteasome Activity proteasome->measure_activity

Caption: General Experimental Workflow.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its half-maximal inhibitory concentration (IC50).

  • Materials:

    • Cancer cell line of interest (e.g., LNCaP, PC-3, MCF-7)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis for Cyclin D1 and UPR Markers

This protocol is used to assess the protein levels of Cyclin D1 and key markers of the Unfolded Protein Response (UPR) such as phosphorylated eIF2α (p-eIF2α), CHOP, and IRE1α.

  • Materials:

    • Treated and untreated cell lysates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Cyclin D1, anti-p-eIF2α, anti-CHOP, anti-IRE1α, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C. (Note: Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common).

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control (e.g., β-actin).

3. Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe MitoSOX Red to specifically detect mitochondrial superoxide levels.

  • Materials:

    • Cancer cells

    • This compound

    • MitoSOX Red mitochondrial superoxide indicator

    • HBSS (Hank's Balanced Salt Solution)

    • Flow cytometer or fluorescence microscope

  • Protocol:

    • Seed cells and treat with this compound for the desired time.

    • Prepare a 5 µM working solution of MitoSOX Red in HBSS.

    • Remove the culture medium and wash the cells once with warm HBSS.

    • Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

    • Wash the cells three times with warm HBSS.

    • For flow cytometry: Trypsinize the cells, resuspend in HBSS, and analyze on a flow cytometer using the appropriate laser and filter set for red fluorescence.

    • For fluorescence microscopy: Mount the cells and visualize using a fluorescence microscope.

    • Quantify the fluorescence intensity to determine the relative levels of mitochondrial ROS.

4. In-Cell Cyclin D1 Ubiquitination Assay (Immunoprecipitation)

This protocol is designed to demonstrate the ubiquitination of Cyclin D1 in response to this compound treatment.

  • Materials:

    • Treated and untreated cells

    • Proteasome inhibitor (e.g., MG132)

    • Lysis buffer for immunoprecipitation (e.g., a non-denaturing buffer)

    • Anti-Cyclin D1 antibody for immunoprecipitation

    • Protein A/G agarose beads

    • Anti-ubiquitin antibody for western blotting

    • Wash buffer

  • Protocol:

    • Treat cells with this compound. In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.

    • Lyse the cells in immunoprecipitation lysis buffer.

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-Cyclin D1 antibody overnight at 4°C.

    • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer.

    • Elute the immunoprecipitated proteins by boiling in Laemmli buffer.

    • Analyze the eluted proteins by western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains attached to Cyclin D1.

5. Proteasome Activity Assay

This assay is used to confirm that this compound does not directly inhibit proteasome activity.

  • Materials:

    • Cell lysates

    • Proteasome activity assay kit (containing a fluorogenic proteasome substrate, e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

    • Proteasome inhibitor (e.g., MG132, as a positive control for inhibition)

    • 96-well black plates

    • Fluorometric plate reader

  • Protocol:

    • Prepare cell lysates from cells treated with this compound, a vehicle control, and a known proteasome inhibitor (MG132).

    • In a 96-well black plate, add equal amounts of protein lysate to each well.

    • Add the fluorogenic proteasome substrate to each well.

    • Incubate the plate at 37°C and measure the fluorescence at regular intervals using a fluorometric plate reader (e.g., excitation/emission ~380/460 nm for AMC).

    • Plot the fluorescence intensity over time to determine the rate of substrate cleavage, which corresponds to proteasome activity.

    • Compare the activity in this compound-treated samples to the vehicle and positive inhibitor controls. A lack of significant reduction in activity in the this compound-treated samples indicates it is not a direct proteasome inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: SMIP004 & LNCaP Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with SMIP004, specifically when apoptosis is not observed in LNCaP prostate cancer cells.

Frequently Asked Questions (FAQs)

Q1: I treated my LNCaP cells with this compound, but I'm not observing significant apoptosis. What is the primary mechanism of this compound, and could another cellular outcome be occurring?

A1: While this compound is known to induce apoptosis in some prostate cancer cells, its primary and more immediate effects in LNCaP cells are often G1 cell cycle arrest and inhibition of proliferation.[1][2] The mechanism of this compound is multi-faceted and initiates with the disruption of mitochondrial respiration, leading to oxidative stress.[1][2] This triggers two main signaling branches: one that leads to cell cycle arrest and another that can lead to apoptosis.[1][2]

It is common to observe a potent G1 arrest characterized by:

  • Rapid degradation of Cyclin D1 : this compound induces the proteasomal degradation of this key cell cycle regulator.[1]

  • Upregulation of p27 : As an inhibitor of cyclin-dependent kinases, increased p27 levels contribute to halting the cell cycle.

  • Downregulation of the Androgen Receptor (AR) : this compound can cause transcriptional downregulation of the AR, which is critical for LNCaP cell proliferation.[1]

Therefore, it is crucial to first assess cell cycle arrest before concluding the compound is inactive. Apoptosis may be a secondary effect, occurring at later time points or higher concentrations.

Q2: How can I be sure that my this compound compound is active in my LNCaP cell culture if I don't see apoptosis?

A2: You can verify the biological activity of this compound by measuring key molecular markers of its known signaling pathway. We recommend performing a time-course experiment and analyzing the following endpoints via Western Blot:

  • Cyclin D1 Levels : A significant decrease in Cyclin D1 protein levels is one of the earliest and most reliable indicators of this compound activity.[1]

  • p27 Levels : An upregulation of the cyclin-dependent kinase inhibitor p27 is another expected outcome.

  • Androgen Receptor (AR) Levels : Check for a decrease in AR protein expression.[1]

  • Phospho-MAPK : Look for activation of MAPK signaling pathways, which are downstream of the unfolded protein response (UPR) triggered by this compound.[1]

Observing these changes confirms that the compound is engaging its target pathways, even if widespread apoptosis is not the resulting phenotype in your specific experimental conditions.

Q3: What intrinsic characteristics of LNCaP cells could make them resistant to this compound-induced apoptosis?

A3: LNCaP cells possess several characteristics that can confer resistance to apoptosis.

  • High Anti-Apoptotic Protein Expression : LNCaP cells can express high levels of anti-apoptotic proteins like Bcl-2. Androgen treatment has been shown to increase Bcl-2 expression, which directly inhibits apoptosis.[3][4]

  • Androgen Signaling : Androgens can protect LNCaP cells from various apoptotic stimuli by blocking the activation of the c-Jun N-terminal kinase (JNK) pathway, which is required for apoptosis in many contexts.[5]

  • Incomplete Apoptotic Program : Studies have shown that even under conditions that should induce apoptosis (like androgen withdrawal), LNCaP cells may initiate an apoptotic program (e.g., DNA fragmentation) that does not fully complete, leading to a cytostatic state rather than cell death.[6]

  • Stem-Like Cell Populations : LNCaP cultures can contain prostate cancer stem-like cells (PCSCs) that are inherently resistant to apoptosis, often through high expression of pathways like Wnt/β-catenin.[7]

Q4: Could my experimental setup be the reason for the lack of apoptosis? What parameters should I check?

A4: Yes, several experimental variables can influence the outcome. Please review the following:

  • Compound Concentration : Ensure you are using an appropriate concentration of this compound. The effective concentration can vary. We recommend performing a dose-response curve to determine the IC50 for cell viability in your specific LNCaP sub-line.

  • Treatment Duration : Apoptosis can be a late-stage event. While cell cycle arrest can be observed within hours, apoptosis may require 24, 48, or even 72 hours of continuous exposure.

  • Cell Density : High cell density can lead to nutrient depletion and changes in cell signaling that may affect drug sensitivity. Ensure consistent plating densities across experiments.

  • Serum and Androgen Levels : The presence of androgens in fetal bovine serum (FBS) can promote survival and resistance to apoptosis in LNCaP cells.[3][4] For some studies, using charcoal-stripped serum to create an androgen-depleted environment may be necessary, although this can also induce a cytostatic state on its own.[6]

  • Method of Apoptosis Detection : Ensure your assay is sensitive and appropriate. An Annexin V/PI flow cytometry assay is the gold standard. Relying solely on morphology or DNA laddering might not be sensitive enough, as LNCaP cells may not exhibit classic apoptotic morphology.[6]

Quantitative Data Summary

The following table summarizes key quantitative data from published studies on this compound and related LNCaP cell characteristics.

ParameterCell LineConditionValueReference
Cell Proliferation (IC50) LNCaPC23 (PACE4 Inhibitor)50 ± 10 µM[8]
Cell Cycle Distribution LNCaPWIN-55,212-2 (Cannabinoid Agonist)Arrest in G0/G1 phase[9]
Cell Cycle Distribution LNCaP 104-R2R1881 (Androgen)Induces G1 arrest[10][11]
Apoptosis Inhibition LNCaPEtoposide + Dihydrotestosterone83% diminishment of cytotoxicity[3][4]

Key Experimental Protocols

Cell Cycle Analysis via Propidium Iodide (PI) Staining

This protocol is designed to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Seeding : Plate LNCaP cells in 6-well plates and allow them to adhere overnight.

  • Treatment : Treat cells with this compound at the desired concentrations (e.g., 0, 5, 10, 20 µM) for 24 hours.

  • Cell Harvest : Aspirate the media, wash cells with PBS, and detach them using trypsin. Collect cells in a 15 mL conical tube.

  • Fixation : Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

  • Incubation : Incubate in the dark at room temperature for 30 minutes.

  • Analysis : Analyze the samples using a flow cytometer. Use appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle distribution based on DNA content. Look for an accumulation of cells in the G1 peak.

Apoptosis Detection via Annexin V/PI Staining

This method quantifies early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

  • Cell Seeding & Treatment : Plate and treat LNCaP cells as described in the cell cycle protocol, for a longer duration (e.g., 48 hours).

  • Cell Harvest : Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or EDTA-based dissociation buffer (avoiding harsh trypsinization if possible).

  • Washing : Wash the collected cells twice with cold PBS.

  • Staining : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

Western Blot for Key Protein Markers

This protocol verifies target engagement by assessing protein level changes.

  • Cell Lysis : After treatment, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against Cyclin D1, p27, AR, and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control.

Visual Guides

This compound Mechanism of Action

SMIP004_Mechanism cluster_this compound This compound Action cluster_Mitochondria Mitochondrion cluster_UPR Cellular Stress Response cluster_CellCycle Cell Cycle Control This compound This compound Mito Mitochondrial Respiration Disruption This compound->Mito ROS Increased ROS (Oxidative Stress) Mito->ROS UPR Unfolded Protein Response (UPR) ROS->UPR CyclinD1 Cyclin D1 Degradation ROS->CyclinD1 AR AR Downregulation ROS->AR MAPK MAPK Activation UPR->MAPK Apoptosis Apoptosis MAPK->Apoptosis G1_Arrest G1 Cell Cycle Arrest CyclinD1->G1_Arrest AR->G1_Arrest Troubleshooting_Workflow cluster_Check1 Step 1: Verify Compound Activity cluster_Check2 Step 2: Assess Primary Outcome cluster_Check3 Step 3: Optimize Conditions Start Start: No Apoptosis Observed in LNCaP Cells Check_Markers Perform Western Blot for: - Cyclin D1 (decreased?) - p27 (increased?) Start->Check_Markers Check_CellCycle Perform Cell Cycle Analysis (PI Staining) Check_Markers->Check_CellCycle If markers change Failure Conclusion: Compound Inactive or Cell Line is Fully Resistant. Re-evaluate experiment. Check_Markers->Failure If no change Result_Arrest Is G1 Arrest Observed? Check_CellCycle->Result_Arrest Optimize Review & Optimize: - Concentration (Dose-Response) - Duration (Time-Course) - Androgen levels in media Result_Arrest->Optimize No Success Conclusion: This compound Induces G1 Arrest, Apoptosis is Secondary/Resisted Result_Arrest->Success Yes Optimize->Check_CellCycle Resistance_Pathway cluster_ProApoptosis Pro-Apoptotic Signaling cluster_Resistance LNCaP Resistance Mechanisms Apoptotic_Stimulus Apoptotic Stimulus (e.g., this compound-induced ROS) Mito_Pathway Mitochondrial Pathway (Bax/Bak activation) Apoptotic_Stimulus->Mito_Pathway Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Mito_Pathway->Caspase_Cascade Blocked_Outcome Apoptosis Blocked (Cell Survival / G1 Arrest) Apoptosis_Outcome Apoptosis Caspase_Cascade->Apoptosis_Outcome Androgen_Signal Androgen Receptor Signaling Androgen_Signal->Caspase_Cascade inhibits JNK Bcl2 High Bcl-2 Expression Androgen_Signal->Bcl2 induces Bcl2->Mito_Pathway

References

Optimizing SMIP004 Concentration for Maximum Efficacy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of SMIP004 for maximum efficacy in their experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate effective experimental design and execution.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Question Possible Cause(s) Suggested Solution(s)
Why is my this compound precipitating in the cell culture medium? - Poor Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. - High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit. - Improper Dissolution of Stock Solution: The initial stock solution in DMSO may not have been fully dissolved. - Temperature Shock: Adding a cold stock solution directly to warm media can cause the compound to precipitate.- Ensure Complete Dissolution of Stock: Make sure the this compound is completely dissolved in 100% DMSO before preparing working solutions. Gentle warming or vortexing can aid dissolution. - Prepare Intermediate Dilutions: Instead of adding the concentrated DMSO stock directly to your culture medium, prepare an intermediate dilution in a serum-free medium or PBS. - Pre-warm Media: Always use pre-warmed (37°C) cell culture media for dilutions. - Lower Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and contribute to precipitation.
I am not observing the expected level of apoptosis after this compound treatment. What could be wrong? - Suboptimal Concentration: The concentration of this compound used may be too low to induce a significant apoptotic response in your specific cell line. - Incorrect Incubation Time: The duration of the treatment may be too short for the apoptotic cascade to be fully activated and detectable. - Cell Line Resistance: Different cell lines exhibit varying sensitivities to this compound. - Inactive Compound: The this compound may have degraded due to improper storage.- Perform a Dose-Response Experiment: Determine the optimal concentration by treating your cells with a range of this compound concentrations (e.g., 1 µM to 50 µM) and measuring cell viability or apoptosis. - Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. - Verify Compound Activity: Use a positive control cell line known to be sensitive to this compound, if available. Ensure the compound is stored correctly at -20°C.
My Western blot for Cyclin D1 or p27 shows inconsistent or weak signals after this compound treatment. - Inefficient Protein Extraction: The lysis buffer used may not be effective in extracting nuclear proteins like Cyclin D1. - Low Protein Expression: The basal expression of Cyclin D1 or p27 in your cell line might be low. - Timing of Analysis: The time point chosen for protein extraction may not correspond to the peak of Cyclin D1 degradation or p27 accumulation.- Optimize Lysis Buffer: Use a lysis buffer containing detergents suitable for nuclear protein extraction (e.g., RIPA buffer). - Increase Protein Loading: Load a higher amount of total protein onto the gel. - Perform a Time-Course Experiment: Collect cell lysates at different time points after this compound treatment (e.g., 6, 12, 24 hours) to determine the optimal time to observe changes in protein levels.
I am observing high background fluorescence in my mitochondrial ROS assay with MitoSOX Red. - Excessive MitoSOX Concentration: High concentrations of MitoSOX can lead to non-specific staining and artifacts. - Phototoxicity: Excessive exposure to excitation light can induce ROS production. - Probe Oxidation Before Use: The MitoSOX probe may have been oxidized due to improper handling or storage.- Optimize MitoSOX Concentration: Titrate the MitoSOX concentration to find the lowest effective concentration for your cell type. - Minimize Light Exposure: Protect cells from light as much as possible during staining and imaging. - Handle Probe with Care: Prepare fresh MitoSOX solutions and protect them from light and air exposure.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound induces cancer cell-selective apoptosis by disrupting mitochondrial respiration, which leads to oxidative stress.[1][2] This, in turn, activates the Unfolded Protein Response (UPR), triggering two downstream pathways: one that leads to cell cycle arrest via the degradation of Cyclin D1 and downregulation of the androgen receptor, and another that activates pro-apoptotic signaling.[1][3]

Q2: What is a typical effective concentration range for this compound?

A2: The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. However, concentrations in the range of 1 µM to 40 µM have been shown to induce responses in prostate cancer cells.[1] For instance, splicing of XBP1 mRNA, a marker of UPR activation, can be induced at concentrations as low as 1 µM in LNCaP-S14 cells.[1] A more potent analog, this compound-7, has a reported IC50 of 620 nM in LNCaP-S14 cells.[1]

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q4: Is this compound effective in all cancer cell lines?

A4: While this compound has shown significant efficacy in prostate cancer cells, its effectiveness can vary among different cancer types and even between different prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145).[1] It is essential to determine the optimal concentration and efficacy for each specific cell line being investigated.

Q5: What are the key downstream markers to assess this compound activity?

A5: Key downstream markers to assess this compound activity include:

  • UPR Activation: Increased phosphorylation of eIF2α and upregulation of CHOP and BiP.[1]

  • Cell Cycle Arrest: Decreased levels of Cyclin D1 and increased levels of p27.[1]

  • Apoptosis: Cleavage of PARP and Caspase-3, and positive staining with Annexin V.

  • Mitochondrial Stress: Increased levels of mitochondrial reactive oxygen species (ROS).[2]

Quantitative Data

The following table summarizes the effective concentrations and observed effects of this compound and its analog in prostate cancer cells.

CompoundCell LineConcentrationEffectReference
This compoundLNCaP-S141 µMInduction of XBP1 mRNA splicing[1]
This compoundLNCaP-S1440 µMUpregulation of UPR markers (p-eIF2α, CHOP, BiP)[1]
This compound-7LNCaP-S14620 nMIC50 for cell viability[1]

Experimental Protocols

Cell Viability Assay (MTT)

This protocol is for determining the dose-dependent effect of this compound on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cells (e.g., LNCaP, PC-3, DU-145)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This protocol is for quantifying the percentage of apoptotic cells following this compound treatment using flow cytometry.

Materials:

  • Prostate cancer cells

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound (and a vehicle control) for the determined optimal incubation time.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot for Cyclin D1 and p27

This protocol is for detecting changes in Cyclin D1 and p27 protein levels after this compound treatment.

Materials:

  • Prostate cancer cells

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin D1, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

SMIP004_Signaling_Pathway This compound This compound Mitochondria Mitochondrial Respiration Disruption This compound->Mitochondria ROS Increased Mitochondrial ROS Mitochondria->ROS UPR Unfolded Protein Response (UPR) Activation ROS->UPR Pathway1 Cell Cycle Arrest Pathway UPR->Pathway1 Pathway2 Apoptosis Pathway UPR->Pathway2 CyclinD1 Cyclin D1 Degradation Pathway1->CyclinD1 AR Androgen Receptor Downregulation Pathway1->AR MAPK MAPK Activation Pathway2->MAPK G1_Arrest G1 Phase Arrest CyclinD1->G1_Arrest Apoptosis Apoptosis MAPK->Apoptosis

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_dose Dose-Response cluster_time Time-Course cluster_validation Mechanism Validation Prep_Stock Prepare this compound Stock (10-50 mM in DMSO) Treat_Dose Treat with a Range of This compound Concentrations (e.g., 0.1 - 100 µM) Prep_Stock->Treat_Dose Seed_Cells Seed Cells (e.g., LNCaP, PC-3, DU-145) Seed_Cells->Treat_Dose Incubate_Dose Incubate for 24-72h Treat_Dose->Incubate_Dose MTT_Assay Perform MTT Assay Incubate_Dose->MTT_Assay Determine_IC50 Determine IC50 MTT_Assay->Determine_IC50 Treat_Time Treat with IC50 Concentration Determine_IC50->Treat_Time Incubate_Time Incubate for Different Durations (e.g., 12, 24, 48h) Treat_Time->Incubate_Time Apoptosis_Assay Perform Apoptosis Assay (Annexin V) Incubate_Time->Apoptosis_Assay Optimal_Time Determine Optimal Time Apoptosis_Assay->Optimal_Time Treat_Optimal Treat with Optimal Concentration and Time Optimal_Time->Treat_Optimal Western_Blot Western Blot for Cyclin D1, p27, etc. Treat_Optimal->Western_Blot ROS_Assay Mitochondrial ROS Assay Treat_Optimal->ROS_Assay

Caption: Experimental Workflow for this compound.

References

Overcoming solubility issues with SMIP004 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SMIP004, with a specific focus on overcoming solubility challenges in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For in vitro applications, anhydrous DMSO is the recommended solvent for creating high-concentration stock solutions of this compound.[1][2] It is a potent solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with aqueous solutions and cell culture media at low concentrations.[3]

Q2: What is the solubility of this compound in DMSO?

A2: this compound has a high solubility in DMSO, reported to be ≥ 100 mg/mL (487.09 mM).[1][2] It is important to note that DMSO is hygroscopic; therefore, using a fresh, unopened bottle of anhydrous DMSO is recommended to achieve maximum solubility.[1]

Q3: My this compound is not fully dissolving in DMSO. What should I do?

A3: If you encounter issues with dissolving this compound powder in DMSO, consider the following troubleshooting steps:

  • Vortexing: Vortex the solution vigorously for 1-2 minutes.

  • Gentle Warming: Gently warm the solution to 37°C.

  • Sonication: Brief sonication can aid in the dissolution of the compound.[1]

  • Fresh DMSO: Ensure you are using anhydrous, high-purity DMSO, as absorbed water can affect solubility.[1]

Q4: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous cell culture medium. How can I prevent this?

A4: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like this compound.[4] This occurs because the compound is not soluble in the aqueous environment of the cell culture medium. To prevent this, you can try the following:

  • Stepwise Dilution: Perform a serial dilution of your stock solution in the cell culture medium rather than a single large dilution.[5]

  • Dropwise Addition: Add the DMSO stock solution drop-by-drop to the vortexing cell culture medium. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[4]

  • Pre-warmed Medium: Use cell culture medium that has been pre-warmed to 37°C, as this can sometimes improve solubility.[4]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to avoid cellular toxicity.[5][6]

Q5: What are the recommended storage conditions for this compound stock solutions?

A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -20°C or -80°C.[1][2] Under these conditions, the stock solution is stable for up to 2 years at -80°C and 1 year at -20°C.[1][2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when working with this compound.

Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.

  • Possible Cause: Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the cell culture wells under a microscope for any signs of compound precipitation.

    • Fresh Preparations: Prepare fresh working dilutions of this compound from the DMSO stock immediately before each experiment. Do not store aqueous dilutions.[4]

    • Optimize Dilution: Follow the recommended dilution protocol in this guide (see Experimental Protocols).

    • Concentration Check: Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media combination.

Issue 2: High background or off-target effects observed in experiments.

  • Possible Cause: The final concentration of DMSO in the cell culture medium is too high, causing cellular stress or other non-specific effects.[7]

  • Troubleshooting Steps:

    • Calculate Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution.

    • Maintain Low DMSO Levels: Ensure the final DMSO concentration does not exceed 0.5%, with 0.1% being ideal for most cell lines.[4][6]

    • Vehicle Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO as your experimental samples) to account for any effects of the solvent.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 205.30 g/mol [1][2]
Solubility in DMSO ≥ 100 mg/mL (487.09 mM)[1][2]
Recommended Storage (Powder) -20°C for 3 years[1][2]
Recommended Storage (in DMSO) -80°C for 2 years, -20°C for 1 year[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

    • Calibrated analytical balance and precision pipettes

  • Procedure:

    • Weigh out 2.053 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[1]

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[1][2]

Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell-Based Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure (Two-Step Dilution):

    • Create an intermediate dilution: Add 2 µL of the 10 mM stock solution to 1998 µL of pre-warmed medium. This creates a 1000x dilution to a concentration of 10 µM. Vortex gently.

    • The final DMSO concentration will be 0.1%.

    • Vortex the final working solution gently before adding it to your cell culture plates.

Visualizations

SMIP004_Signaling_Pathway This compound This compound Mitochondria Mitochondrial Respiration Disruption This compound->Mitochondria SKP2 SKP2 E3 Ligase Inhibition This compound->SKP2 ROS Increased Mitochondrial ROS Mitochondria->ROS UPR Unfolded Protein Response (UPR) ROS->UPR MAPK MAPK Activation UPR->MAPK Apoptosis Apoptosis MAPK->Apoptosis p27 p27 Stabilization SKP2->p27 G1_Arrest G1 Cell Cycle Arrest p27->G1_Arrest

Caption: this compound signaling pathway leading to apoptosis and cell cycle arrest.

Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_DMSO Is DMSO anhydrous and newly opened? Start->Check_DMSO Use_New_DMSO Use fresh, anhydrous DMSO Check_DMSO->Use_New_DMSO No Check_Dissolution Is the stock solution fully dissolved? Check_DMSO->Check_Dissolution Yes Use_New_DMSO->Check_Dissolution Aid_Dissolution Vortex, gently warm, or sonicate Check_Dissolution->Aid_Dissolution No Check_Precipitation Precipitation upon dilution in aqueous media? Check_Dissolution->Check_Precipitation Yes Aid_Dissolution->Check_Precipitation Optimize_Dilution Use stepwise dilution, dropwise addition to vortexing pre-warmed media Check_Precipitation->Optimize_Dilution Yes Success Success: Soluble Working Solution Check_Precipitation->Success No Optimize_Dilution->Success Contact_Support Issue persists: Contact Technical Support Optimize_Dilution->Contact_Support If still issues

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental_Workflow Start Start: this compound Powder Weigh Weigh 2.053 mg This compound Start->Weigh Add_DMSO Add 1 mL anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Warm/Sonicate to dissolve Add_DMSO->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Intermediate_Dilution Prepare 1:1000 intermediate dilution in pre-warmed media Stock_Solution->Intermediate_Dilution Working_Solution 10 µM Working Solution Intermediate_Dilution->Working_Solution Cell_Assay Add to Cell-Based Assay Working_Solution->Cell_Assay

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: SMIP004 Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers observing a lack of G1 arrest in their cell line following treatment with SMIP004.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not causing G1 arrest in my cell line?

A1: The lack of a G1 arrest phenotype upon this compound treatment can stem from several factors, ranging from cell line-specific characteristics to experimental parameters. This compound's primary mechanism involves inducing mitochondrial stress, which may not be effective in all cellular contexts.

Below are the most common potential causes and corresponding troubleshooting steps to identify the issue.

Q2: What is the established mechanism of action for this compound-induced G1 arrest?

A2: this compound induces G1 cell cycle arrest through a unique signaling cascade initiated at the mitochondria.[1][2]

  • Mitochondrial Disruption: The process begins with this compound disrupting mitochondrial respiration. The precise molecular target is still under investigation, but it is thought to interfere with the electron transport chain.[1]

  • Oxidative Stress: This disruption leads to a rapid increase in mitochondrial Reactive Oxygen Species (ROS), inducing a state of oxidative stress.[1][2][3]

  • Cyclin D1 Degradation: The oxidative stress triggers the rapid, proteasome-dependent degradation of Cyclin D1, a critical protein for G1 phase progression.[1][3][4] This degradation can be observed within approximately two hours of treatment.[1]

  • Upregulation of CDK Inhibitors: this compound also upregulates cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27, while decreasing the levels of positive cell cycle regulators like CDK4 and SKP2.[1][5]

  • G1 Arrest: The combined loss of Cyclin D1 and the increase in CKIs prevents the phosphorylation of the Retinoblastoma protein (pRb). Active, hypophosphorylated pRb sequesters E2F transcription factors, blocking the expression of genes required for S-phase entry and thereby causing arrest in the G1 phase.[1][6]

cluster_0 This compound Action cluster_1 Cell Cycle Machinery cluster_2 Cell Cycle Progression This compound This compound Mito Mitochondrial Respiration This compound->Mito disrupts ROS Oxidative Stress (↑ ROS) Mito->ROS induces CyclinD1 Cyclin D1 ROS->CyclinD1 leads to degradation p21 p21/p27 ROS->p21 upregulates CDK46 CDK4/6 CyclinD1->CDK46 activates pRb_p Phospho-pRb (Inactive) CDK46->pRb_p phosphorylates pRb pRb (Active) E2F E2F pRb->E2F inhibits G1_Arrest G1 Arrest pRb->G1_Arrest S_Phase S Phase Entry E2F->S_Phase promotes p21->CDK46 inhibits

Figure 1. this compound signaling pathway leading to G1 cell cycle arrest.

Troubleshooting Guide

Q3: What are the potential causes for the lack of G1 arrest and how can I troubleshoot them?

A3: Use the following guide to diagnose the reason for the unexpected result in your experiment. A logical workflow is presented in Figure 2.

Troubleshooting_Workflow start Start: No G1 Arrest Observed check_params 1. Verify Experimental Parameters (Concentration, Time, Cell Density) start->check_params check_compound 2. Confirm Compound Integrity (Age, Storage, Solubility) check_params->check_compound decision_controls Parameters & Compound OK? check_compound->decision_controls run_positive_control 3. Run Positive Control (e.g., LNCaP, PC-3 cell line) decision_controls->run_positive_control Yes conclusion_params Outcome: Issue with experimental setup. Adjust and repeat. decision_controls->conclusion_params No decision_positive_control Positive Control Arrests? run_positive_control->decision_positive_control analyze_proteins 4. Analyze Key Proteins via Western Blot (Cyclin D1, p-Rb, p21) decision_positive_control->analyze_proteins Yes decision_positive_control->conclusion_params decision_proteins Protein Markers Show Expected Changes? analyze_proteins->decision_proteins assess_mito 5. Assess Mitochondrial Function (ROS production, Metabolic Profile) decision_proteins->assess_mito No conclusion_resistance Outcome: Cell line may have intrinsic resistance mechanism. decision_proteins->conclusion_resistance Yes (Indicates resistance is upstream of protein changes) assess_mito->conclusion_resistance conclusion_pathway_defect Outcome: Defect in cell cycle machinery downstream of ROS.

Figure 2. Logical workflow for troubleshooting the absence of this compound-induced G1 arrest.

1. Cell Line-Specific Factors

  • Intrinsic Resistance: this compound's efficacy has been primarily demonstrated in prostate and breast cancer cell lines.[1][5] Normal human fibroblasts are not responsive.[1] Your cell line may possess intrinsic resistance mechanisms.

  • Metabolic Profile: Since this compound targets mitochondria, cells that are less reliant on oxidative phosphorylation (e.g., highly glycolytic) may be less sensitive.[7]

  • Antioxidant Capacity: Cells with a high basal level of antioxidant proteins may effectively neutralize the ROS burst induced by this compound, thus preventing the downstream signaling required for G1 arrest.[1]

  • Status of Cell Cycle Proteins: Pre-existing mutations or alterations in key G1/S checkpoint proteins (e.g., mutated or absent pRb, loss of p21, or a non-degradable form of Cyclin D1) can render the cell cycle machinery insensitive to this compound's effects.

Troubleshooting Steps:

  • Use a Positive Control: Test this compound on a cell line known to be sensitive, such as LNCaP or PC-3 prostate cancer cells, alongside your experimental cell line.[1]

  • Literature Review: Check if your cell line has known mutations in the Rb or p53 pathways or is characterized by a specific metabolic phenotype.

2. Experimental Parameters

  • Compound Concentration: The effects of this compound are dose-dependent.[1] Insufficient concentration will not elicit the required level of mitochondrial stress.

  • Incubation Time: While ROS production is rapid (within 15 minutes), the downstream effects on protein levels and cell cycle distribution take longer.[1] G1 arrest is typically prominent after 12-24 hours.

  • Compound Integrity: Ensure the this compound stock is not degraded. Prepare fresh dilutions in DMSO and store aliquots at -20°C or -80°C.

  • Cell Confluency: Treat cells when they are in the exponential growth phase (typically 50-70% confluency). Overly confluent cells may already be experiencing cell cycle arrest due to contact inhibition.

Troubleshooting Steps:

  • Perform a Dose-Response and Time-Course Experiment: Test a range of concentrations (e.g., 5 µM to 40 µM) and harvest cells at multiple time points (e.g., 6, 12, 24, 48 hours).

  • Confirm Compound Activity: Use a fresh vial of this compound or purchase from a reputable supplier.

Table 1: Recommended Experimental Parameters for this compound Treatment

Parameter Recommendation Rationale
Cell Line LNCaP, PC-3 (Positive Control) Proven sensitivity to this compound-induced G1 arrest and apoptosis.[1]
Concentration Range 10 - 40 µM Effective concentrations reported in prostate cancer cell lines.[1]
Incubation Time 12 - 24 hours Optimal time to observe significant accumulation of cells in the G1 phase.[1]
Vehicle Control DMSO (at the same final concentration as the highest this compound dose) To control for any effects of the solvent on the cell cycle.

| Cell Density | 50-70% confluency at time of treatment | Ensures a significant population of actively cycling cells. |

3. Verification of Downstream Signaling

  • If the above parameters are correct, the signaling pathway itself may be compromised in your cell line. The critical step for G1 arrest is the downregulation of Cyclin D1.

Troubleshooting Step:

  • Perform Western Blot Analysis: After treating cells with this compound (e.g., for 6 and 12 hours), analyze whole-cell lysates for key protein markers. Successful induction of the pathway should result in the changes outlined in Table 2.

Table 2: Expected Protein Marker Changes with Effective this compound Treatment

Protein Expected Change Biological Role in G1/S Transition
Cyclin D1 Decrease Key positive regulator; its degradation is a primary effect of this compound.[1][3]
p21 Increase CKI that inhibits CDK4/6 and CDK2 activity, promoting G1 arrest.[1][5][8]
p27 Increase CKI that inhibits CDK complexes.[1]
Phospho-pRb Decrease Hypophosphorylation indicates pRb is active and is arresting the cell cycle.[5]

| Total pRb | No significant change | Serves as a loading control for the phospho-pRb signal. |

Experimental Protocols

Q4: How do I correctly perform and analyze a cell cycle experiment to assess G1 arrest?

A4: Accurate assessment of cell cycle distribution is critical. The most common method is propidium iodide (PI) staining of DNA followed by flow cytometry analysis.

cluster_prep Cell Preparation cluster_harvest Sample Collection cluster_stain Staining cluster_analysis Analysis seed 1. Seed Cells in 6-well plates grow 2. Grow to 50-70% confluency seed->grow treat 3. Treat with this compound and controls grow->treat harvest 4. Harvest Cells (Trypsinize if adherent) treat->harvest wash 5. Wash with cold PBS harvest->wash fix 6. Fix in cold 70% Ethanol wash->fix stain 7. Stain with PI and RNase A solution fix->stain acquire 8. Acquire Data on Flow Cytometer stain->acquire analyze 9. Analyze Histograms (G1, S, G2/M phases) acquire->analyze

References

Preventing degradation of SMIP004 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of SMIP004 in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your results when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, with the chemical name N-(4-butyl-2-methyl-phenyl)acetamide, is a small molecule inhibitor that has been shown to induce apoptosis selectively in cancer cells.[1] Its primary mechanism of action involves the disruption of mitochondrial respiration, which leads to an increase in mitochondrial reactive oxygen species (ROS) and oxidative stress.[1] This, in turn, activates the Unfolded Protein Response (UPR) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[1][2][3]

Q2: What are the recommended solvent and storage conditions for this compound?

To ensure the stability and activity of this compound, it is crucial to adhere to the recommended storage and handling guidelines.

ParameterRecommendationSource
Form Powder[2]
Storage Temperature (Powder) -20°C for up to 3 years, 4°C for up to 2 years[2]
Recommended Solvent Dimethyl sulfoxide (DMSO)[2]
Maximum Solubility in DMSO ≥ 100 mg/mL (487.09 mM)[2]
Storage Temperature (Stock Solution in DMSO) -80°C for up to 2 years, -20°C for up to 1 year[2]
Handling of Stock Solution Aliquot to avoid repeated freeze-thaw cycles.[4]

Q3: How stable is this compound in aqueous solutions and cell culture media?

The stability of this compound in aqueous solutions, including cell culture media, can be a concern and is influenced by factors such as pH, temperature, and the presence of serum components. While specific degradation kinetics for this compound in cell culture media are not extensively published, it is a common issue for small molecule inhibitors. It is recommended to prepare fresh dilutions of this compound in your culture medium for each experiment and to minimize the time the compound is incubated in the media, especially for long-term experiments.

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected experimental results.

This is a common issue that can often be attributed to the degradation of this compound in the working solution.

Possible CauseSuggested Solution
Degradation in stock solution Ensure the DMSO stock solution is stored properly at -20°C or -80°C in tightly sealed aliquots to prevent degradation from repeated freeze-thaw cycles and exposure to moisture.
Degradation in cell culture medium Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. For long-term experiments (>24 hours), consider replenishing the medium with freshly prepared this compound. The presence of serum in the media can sometimes affect compound stability.[5] If possible, and compatible with your cell line, consider reducing the serum concentration during treatment.
Adsorption to plasticware Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-protein-binding plates and tubes, especially for sensitive assays at low concentrations.
Incorrect concentration Verify the initial concentration of your stock solution. If possible, confirm the concentration using a spectrophotometer or HPLC.
Issue 2: Precipitation of this compound in cell culture medium.

Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous medium, reducing the effective concentration of the compound.

Possible CauseSuggested Solution
Poor aqueous solubility While this compound is soluble in DMSO, its aqueous solubility is lower. Ensure the final concentration in your cell culture medium does not exceed its solubility limit.
Improper dilution technique To improve dissolution, pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
High final DMSO concentration Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level for your cells, typically below 0.5%. High concentrations of DMSO can also affect the solubility of some compounds.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

    • Sterile, conical microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Assessing the Stability of this compound in Cell Culture Medium (General Guideline)

This protocol provides a framework for determining the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • This compound stock solution in DMSO

    • Your complete cell culture medium (with and without serum, if applicable)

    • Sterile multi-well plates (e.g., 24-well)

    • HPLC system with a UV detector

    • Reversed-phase HPLC column (e.g., C18)

    • HPLC-grade acetonitrile and water

    • HPLC-grade formic acid or phosphoric acid (for mobile phase pH adjustment)

  • Procedure:

    • Preparation of Working Solution: Prepare a working solution of this compound in your complete cell culture medium at the final concentration you use in your experiments (e.g., 10 µM). Prepare enough volume for all time points.

    • Incubation: Dispense the working solution into triplicate wells of a multi-well plate. Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).

    • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from each well. The 0-hour time point serves as your baseline.

    • Sample Preparation for HPLC:

      • Immediately after collection, stop any potential degradation by adding an equal volume of cold acetonitrile to the aliquot to precipitate proteins.

      • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

      • Transfer the supernatant to an HPLC vial for analysis.

    • HPLC Analysis:

      • Develop an isocratic or gradient HPLC method to separate this compound from any potential degradation products and media components. A starting point for method development could be a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid.

      • Set the UV detector to the wavelength of maximum absorbance for this compound.

      • Inject the prepared samples and record the chromatograms.

    • Data Analysis:

      • Identify and integrate the peak corresponding to this compound.

      • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

      • Plot the percentage of this compound remaining versus time to determine its stability profile under your experimental conditions.

Visualizations

This compound Signaling Pathway

SMIP004_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Disrupts Respiration ROS Increased ROS (Oxidative Stress) Mitochondria->ROS UPR Unfolded Protein Response (UPR) ROS->UPR Activates MAPK MAPK Pathway ROS->MAPK Activates CellCycleArrest G1 Cell Cycle Arrest UPR->CellCycleArrest Apoptosis Apoptosis UPR->Apoptosis MAPK->CellCycleArrest MAPK->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow start Start prep_solution Prepare this compound in Cell Culture Medium start->prep_solution incubate Incubate at 37°C, 5% CO₂ prep_solution->incubate sample Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample precipitate Precipitate Proteins with Acetonitrile sample->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc analyze Calculate % this compound Remaining vs. Time hplc->analyze end End analyze->end

Caption: Workflow for assessing the stability of this compound in solution.

Troubleshooting Logic for Reduced this compound Efficacy

Troubleshooting_Logic start Reduced this compound Efficacy check_stock Check Stock Solution (Age, Storage, Freeze-Thaw) start->check_stock check_working Check Working Solution (Freshly Prepared?) start->check_working check_protocol Review Experimental Protocol (Concentration, Incubation Time) start->check_protocol p1 check_working->p1 check_stability Assess Stability in Media (HPLC Analysis) p1->check_stability

Caption: Troubleshooting logic for addressing reduced this compound efficacy.

References

SMIP004 Mechanism of Action: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the mechanism of SMIP004. This guide provides troubleshooting advice and detailed protocols for essential control experiments to ensure the validity of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound and its more potent analog, this compound-7, induce cancer cell-selective apoptosis and G1 cell cycle arrest. The primary mechanism involves the inhibition of mitochondrial complex I, specifically targeting the NDUFS2 subunit. This leads to the disruption of mitochondrial respiration, an increase in mitochondrial reactive oxygen species (ROS), and subsequent oxidative stress.[1][2][3][4] This oxidative stress triggers two main downstream pathways:

  • The Unfolded Protein Response (UPR): Oxidative stress leads to protein misfolding in the endoplasmic reticulum, activating the UPR. This, in turn, activates pro-apoptotic signaling.[1][3][4]

  • Cell Cycle Arrest: this compound induces the proteasomal degradation of Cyclin D1, a key regulator of the G1-S phase transition, leading to cell cycle arrest in the G1 phase.[1][3][5]

Q2: What are the typical working concentrations and treatment times for this compound?

A2: The optimal concentration and treatment time for this compound are cell-line dependent. It is crucial to perform a dose-response curve to determine the IC50 in your specific cell line. However, based on published data, a general range can be suggested.

Parameter Typical Range Reference
In Vitro Concentration 1 µM - 40 µM[4]
Treatment Time (Apoptosis) 24 - 72 hours[6][7]
Treatment Time (UPR Activation) 15 minutes - 24 hours[4]
Treatment Time (Cyclin D1 Degradation) ~2 hours[1]

Note: The more potent analog, this compound-7, generally has a lower IC50 value.[4]

Troubleshooting Guides

Here we address common issues encountered during this compound experiments and provide step-by-step guidance on how to perform the necessary control experiments to identify the source of the problem.

Issue 1: No significant apoptosis is observed after this compound treatment.

Possible Causes:

  • Cell line resistance: Not all cell lines are equally sensitive to this compound.

  • Suboptimal drug concentration or treatment time: The concentration of this compound may be too low, or the treatment duration too short to induce apoptosis.

  • Inactive compound: The this compound compound may have degraded.

  • Apoptosis pathway is not the primary mode of cell death: In some contexts, other cell death mechanisms might be more prominent.

Troubleshooting Workflow & Control Experiments:

G cluster_0 Troubleshooting: No Apoptosis Start Start Dose_Response Perform Dose-Response (e.g., MTT/CellTiter-Glo) Time_Course Perform Time-Course (e.g., 24, 48, 72h) Positive_Control_Apoptosis Use Positive Control (e.g., Staurosporine) Inactive_Analog Test Inactive Analog (e.g., P53802) Caspase_Inhibitor Co-treat with Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) Apoptosis_Confirmed Apoptosis Confirmed Apoptosis_Independent Consider Other Cell Death Pathways

Experimental Protocols:

  • Protocol 1.1: Dose-Response and Time-Course Analysis:

    • Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment.

    • Prepare a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 20, 40 µM) and a vehicle control (e.g., DMSO).

    • Treat the cells and incubate for different time points (e.g., 24, 48, and 72 hours).

    • Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value for each time point.

  • Protocol 1.2: Positive Control for Apoptosis:

    • Treat your cells with a known apoptosis inducer (e.g., 1 µM Staurosporine for 6 hours) alongside your this compound-treated and vehicle control cells.

    • Assess apoptosis using your chosen method (e.g., Annexin V/PI staining, cleaved caspase-3 Western blot). A robust signal in the positive control validates the assay.

  • Protocol 1.3: Inactive Analog Control:

    • Treat cells with an inactive analog of this compound (e.g., P53802 or AB132168) at the same concentration as active this compound.[4]

    • Assess apoptosis. The inactive analog should not induce a significant apoptotic response, confirming that the observed effect is specific to the active compound.

  • Protocol 1.4: Pan-Caspase Inhibitor Rescue:

    • Pre-treat cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours before adding this compound.

    • Continue the co-treatment for the desired experimental duration.

    • Assess apoptosis. A significant reduction in this compound-induced cell death indicates that the process is caspase-dependent.

Issue 2: The role of mitochondrial ROS in this compound-induced apoptosis is unclear.

Possible Causes:

  • Inefficient ROS production in the cell line: The metabolic state of the cells might influence their capacity to produce ROS in response to mitochondrial complex I inhibition.

  • Rapid detoxification of ROS: The cells may have a high antioxidant capacity.

  • Measurement assay is not sensitive enough or is artifactual.

Troubleshooting Workflow & Control Experiments:

G cluster_1 Troubleshooting: Mitochondrial ROS Start Start MitoSOX Measure Mitochondrial ROS (e.g., MitoSOX Red) Positive_Control_ROS Use Positive Control (e.g., Antimycin A) Negative_Control_ROS Use Negative Control (e.g., MitoTEMPO) Antioxidant_Rescue Co-treat with Antioxidant (e.g., N-acetylcysteine, Trolox) ROS_Confirmed ROS Role Confirmed ROS_Independent Consider ROS-Independent Mechanisms

Experimental Protocols:

  • Protocol 2.1: Measurement of Mitochondrial ROS:

    • Treat cells with this compound for a short duration (e.g., 15-60 minutes).[1]

    • In the last 15-30 minutes of treatment, add a mitochondrial ROS-specific dye such as MitoSOX Red.

    • Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. An increase in fluorescence in this compound-treated cells indicates increased mitochondrial superoxide production.

  • Protocol 2.2: Positive and Negative Controls for ROS Measurement:

    • Positive Control: Treat cells with a known inducer of mitochondrial ROS, such as Antimycin A (a complex III inhibitor), to validate the MitoSOX Red assay.[5]

    • Negative Control: Co-treat cells with this compound and a mitochondria-targeted antioxidant like MitoTEMPO. This should quench the ROS signal, confirming its origin.[8]

  • Protocol 2.3: Antioxidant Rescue Experiment:

    • Pre-treat cells with a general antioxidant (e.g., 5 mM N-acetylcysteine or 100 µM Trolox) for 1-2 hours before adding this compound.[4]

    • Continue the co-treatment for the duration of your apoptosis assay (e.g., 24-48 hours).

    • Assess cell viability or apoptosis. A significant rescue of cells from this compound-induced death by the antioxidant confirms the critical role of ROS in the apoptotic mechanism.

Issue 3: Uncertainty about whether this compound-induced Cyclin D1 downregulation is due to proteasomal degradation.

Possible Causes:

  • Decreased transcription or translation of Cyclin D1: this compound might be affecting Cyclin D1 levels at the mRNA or protein synthesis level.

  • Alternative degradation pathways: While less common for Cyclin D1, other degradation mechanisms could be involved.

Troubleshooting Workflow & Control Experiments:

G cluster_2 Troubleshooting: Cyclin D1 Degradation Start Start Western_Blot Western Blot for Cyclin D1 (Time-course) qPCR qPCR for CCND1 mRNA Proteasome_Inhibitor Co-treat with Proteasome Inhibitor (e.g., MG132) Degradation_Confirmed Proteasomal Degradation Confirmed Other_Mechanisms Investigate Transcriptional/ Translational Regulation

Experimental Protocols:

  • Protocol 3.1: Time-Course of Cyclin D1 Protein Expression:

    • Treat cells with this compound (e.g., 40 µM) and harvest cell lysates at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Perform Western blotting for Cyclin D1. A rapid decrease in Cyclin D1 protein levels should be observable.[1]

  • Protocol 3.2: Analysis of Cyclin D1 (CCND1) mRNA Levels:

    • Treat cells with this compound for the same time points as the Western blot experiment.

    • Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) for CCND1 mRNA.

    • If mRNA levels do not decrease while protein levels do, this suggests a post-transcriptional mechanism of regulation.

  • Protocol 3.3: Proteasome Inhibitor Rescue of Cyclin D1:

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.

    • Co-treat for a duration that you have observed significant Cyclin D1 downregulation (e.g., 4-8 hours).

    • Perform Western blotting for Cyclin D1. The prevention of this compound-induced Cyclin D1 downregulation by MG132 confirms that the degradation is proteasome-dependent.[9][10]

Signaling Pathway Diagram

G

References

Validation & Comparative

Comparative In Vitro Efficacy of SMIP004 and SMIP004-7 in Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head analysis of two promising small molecule inhibitors, SMIP004 and its analog this compound-7, reveals enhanced potency of the latter in inducing cell death in prostate cancer cell lines. Both compounds leverage a common mechanism involving mitochondrial stress and the unfolded protein response to trigger cell cycle arrest and apoptosis, offering valuable insights for researchers and drug development professionals in oncology.

This guide provides an objective comparison of the in vitro efficacy of this compound and its more potent analog, this compound-7. Experimental data from studies on prostate cancer cell lines are summarized to highlight the key differences in their biological activity and potency. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the key quantitative data comparing the in vitro efficacy of this compound and this compound-7 in prostate cancer cell lines.

ParameterThis compoundThis compound-7Cell Line(s)Key Findings
IC50 (Cell Viability) 3.53 µM0.68 µMLAPC4This compound-7 is approximately 5 times more potent than this compound in inducing cell death.[1]
Not explicitly stated, but this compound-7 has a twofold lower IC50.620 nM (0.62 µM)LNCaP-S14This compound-7 demonstrates greater potency in this cell line as well.[1]
Mechanism of Action Induces mitochondrial oxidative stress, leading to the Unfolded Protein Response (UPR), cell cycle arrest, and apoptosis.[1][2][3]Shares the same mechanism of action as this compound, but with greater potency.[1]LNCaP, LAPC4Both compounds trigger a cascade of events initiated by mitochondrial dysfunction.
Effect on Cell Cycle Induces G1 arrest.[1][4]Induces G1 arrest.[1]LNCaPBoth compounds effectively halt cell cycle progression at the G1 phase.
Key Molecular Effects Upregulates p27 and downregulates Cyclin D1.[1][2][4]Upregulates p27 and downregulates Cyclin D1.[1]LNCaPThe modulation of these key cell cycle regulators is a hallmark of both compounds.

Signaling Pathways

Both this compound and this compound-7 initiate their anticancer effects by disrupting mitochondrial function, leading to an increase in reactive oxygen species (ROS). This oxidative stress triggers the Unfolded Protein Response (UPR), a cellular stress response pathway. The activation of the UPR, in turn, leads to two distinct downstream outcomes: cell cycle arrest and apoptosis.

G cluster_0 This compound / this compound-7 cluster_1 Mitochondrial Disruption cluster_2 Cellular Response cluster_3 Downstream Effects cluster_4 Molecular Mechanisms SMIP This compound / this compound-7 Mito Mitochondria SMIP->Mito Inhibition ROS Increased ROS (Oxidative Stress) Mito->ROS UPR Unfolded Protein Response (UPR) ROS->UPR Activation CCA Cell Cycle Arrest (G1) UPR->CCA Apoptosis Apoptosis UPR->Apoptosis p27 p27 (Upregulation) CCA->p27 CyclinD1 Cyclin D1 (Downregulation) CCA->CyclinD1 Caspases Caspase Activation Apoptosis->Caspases

Caption: Mechanism of action for this compound and this compound-7.

The UPR is a complex signaling network involving three main sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). Both this compound and this compound-7 have been shown to activate all three arms of the UPR.[1]

G cluster_0 UPR Activation cluster_1 UPR Sensors cluster_2 Downstream Signaling cluster_3 Cellular Outcomes UPR Unfolded Protein Response IRE1 IRE1 UPR->IRE1 PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 XBP1 XBP1 Splicing IRE1->XBP1 eIF2a eIF2α Phosphorylation PERK->eIF2a ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage Apoptosis Apoptosis XBP1->Apoptosis CCA Cell Cycle Arrest eIF2a->CCA ATF6_cleavage->Apoptosis

Caption: The three arms of the Unfolded Protein Response.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

LNCaP and LAPC4 prostate cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

  • Treatment: Cells were treated with various concentrations of this compound or this compound-7 for the indicated time periods.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (vehicle-treated) cells.

Western Blotting
  • Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., p27, Cyclin D1, cleaved caspase-3, cleaved caspase-9, phospho-IRE1, phospho-PERK, ATF6) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Flow Cytometry)
  • Cell Treatment: Cells were treated with this compound or this compound-7 for the desired time.

  • Cell Staining: Both floating and attached cells were collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Annexin V and Propidium Iodide (PI) Staining: Cells were stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Fixation: Cells were treated with the compounds, harvested, and fixed in 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed with PBS and stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the in vitro efficacy of this compound and this compound-7.

G cluster_0 Cell Culture & Treatment cluster_1 Efficacy Assays cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Comparison start Prostate Cancer Cell Lines treatment Treat with this compound, This compound-7, or Vehicle start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Western Blotting (p27, Cyclin D1, Caspases, UPR markers) treatment->western analysis Quantitative Analysis (IC50, % Apoptosis, % Cell Cycle Arrest) viability->analysis apoptosis->analysis cell_cycle->analysis western->analysis comparison Compare Efficacy of This compound vs. This compound-7 analysis->comparison

Caption: Comparative experimental workflow.

References

A Comparative Guide to SKP2 Inhibitors: SMIP004 Versus Other Known Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of SMIP004 with other known inhibitors of S-phase kinase-associated protein 2 (SKP2). SKP2 is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle progression by targeting tumor suppressor proteins, most notably p27Kip1, for proteasomal degradation.[1][2] Its overexpression is a hallmark of numerous human cancers, making it an attractive therapeutic target.[3][4] This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant biological pathways and workflows to aid in the evaluation of these compounds for research and drug development purposes.

Quantitative Data Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prominent SKP2 inhibitors across various cancer cell lines. This data provides a snapshot of their relative potency in a cellular context. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation time and specific cell line characteristics.

InhibitorCancer Cell LineIC50 (µM)Reference
This compound LNCaP (Prostate)40[3]
A549 (NSCLC)0.5[3]
SZL-P1-41 (#25) PC3 (Prostate)5.61[3]
LNCaP (Prostate)1.22[3]
H460 (NSCLC)5.15[5]
769-P (ccRCC)20.66[6]
SKPin C1 U266 (Multiple Myeloma)>10[5][7]
RPMI 8226 (Multiple Myeloma)>10[5]
H460 (NSCLC)33[5]
TAIL7 (T-ALL)2.4[5]
MLN4924 (Pevonedistat) H460 (NSCLC)0.43[3]
Neuroblastoma cell lines0.136 - 0.4[8]
Compound A (CpdA) RPMI 8226 (Multiple Myeloma)Dose-dependent G0/G1 arrest at 5-10 µM[8]

Mechanism of Action

SKP2 inhibitors have been developed to target different aspects of the SCF-SKP2 complex's function.

  • This compound : This compound was identified through a high-throughput screen for its ability to increase endogenous p27 protein levels.[3] It has been reported to downregulate SKP2 expression.

  • SZL-P1-41 (#25) : A structure-based inhibitor that prevents the interaction between SKP2 and SKP1, a crucial step for the formation of a functional SCF complex.[3][9][10][11]

  • SKPin C1 : This inhibitor was identified through in silico screening and is designed to block the binding of p27 to the SKP2-Cks1 complex, thereby preventing p27 ubiquitination.[3][12]

  • MLN4924 (Pevonedistat) : An inhibitor of the NEDD8-activating enzyme (NAE), which is required for the activation of Cullin-RING ligases, including the SCF-SKP2 complex.[3]

  • Compound A (CpdA) : This compound has been shown to interfere with the incorporation of Skp2 into the SCF complex.[13]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

SKP2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core SCF-SKP2 Complex cluster_downstream Downstream Effectors cluster_inhibitors SKP2 Inhibitors PI3K_Akt PI3K/Akt SKP2 SKP2 PI3K_Akt->SKP2 activates mTOR mTOR mTOR->SKP2 activates Notch Notch Notch->SKP2 activates IKK IKK IKK->SKP2 activates p27 p27 (CDK Inhibitor) SKP2->p27 targets for degradation p21 p21 (CDK Inhibitor) SKP2->p21 targets for degradation SKP1 SKP1 SKP1->SKP2 CUL1 CUL1 CUL1->SKP1 RBX1 RBX1 RBX1->CUL1 Cks1 Cks1 Cks1->SKP2 Ub_Proteasome Ubiquitination & Proteasomal Degradation p27->Ub_Proteasome CellCycleArrest G1/S Phase Arrest p27->CellCycleArrest promotes p21->Ub_Proteasome p21->CellCycleArrest promotes Apoptosis Apoptosis CellCycleArrest->Apoptosis This compound This compound This compound->SKP2 downregulates SZL_P1_41 SZL-P1-41 SZL_P1_41->SKP1 disrupts interaction SKPin_C1 SKPin C1 SKPin_C1->p27 blocks binding to SKP2 MLN4924 MLN4924 MLN4924->CUL1 inhibits neddylation CpdA Compound A CpdA->SKP2 prevents incorporation into SCF complex

Caption: SKP2 Signaling Pathway and Inhibitor Targets.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Ubiquitination_Assay In Vitro Ubiquitination Assay Cell_Viability Cell Viability Assay (e.g., MTT) Ubiquitination_Assay->Cell_Viability Pull_Down_Assay GST Pull-Down Assay (for interaction studies) Pull_Down_Assay->Cell_Viability Western_Blot Western Blot (for protein levels) Cell_Viability->Western_Blot Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Western_Blot->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Xenograft_Model Xenograft Tumor Model Apoptosis_Assay->Xenograft_Model Start Compound Screening Start->Ubiquitination_Assay Start->Pull_Down_Assay

Caption: Experimental Workflow for SKP2 Inhibitor Characterization.

Experimental Protocols

In Vitro Ubiquitination Assay

This assay directly measures the E3 ligase activity of the SCF-SKP2 complex and its inhibition by the test compounds.[8][14][15]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UbcH3)

  • Recombinant Ubiquitin

  • Recombinant SCF-SKP2 complex (containing Skp1, Cul1, Rbx1, and Skp2)

  • Recombinant p27 substrate (phosphorylated)

  • ATP

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Test inhibitor and DMSO (vehicle control)

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies: anti-p27, anti-ubiquitin

Protocol:

  • Prepare a reaction mixture containing E1, E2, ubiquitin, SCF-SKP2 complex, and phosphorylated p27 in the ubiquitination buffer.

  • Add the test inhibitor at various concentrations or DMSO to the respective reaction tubes.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Perform a Western blot analysis using an anti-p27 antibody to detect the ubiquitinated forms of p27, which will appear as a ladder of higher molecular weight bands.

  • Quantify the reduction in the intensity of the ubiquitinated p27 ladder in the presence of the inhibitor compared to the DMSO control to determine the IC50.

Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of the inhibitors on the metabolic activity and proliferation of cancer cells.[5][16][17]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Test inhibitor and DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor and a vehicle control (DMSO).

  • Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Protein Expression

This technique is used to measure the levels of specific proteins, such as SKP2 and p27, in cells following inhibitor treatment.[16][17]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-SKP2, anti-p27, anti-loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection system

Protocol:

  • Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

  • Quantify the band intensities relative to the loading control to determine changes in protein expression.

Conclusion

The landscape of SKP2 inhibitors is diverse, with compounds like this compound, SZL-P1-41, and SKPin C1 demonstrating distinct mechanisms of action and varying potencies across different cancer cell lines. While this compound shows promise, particularly in non-small cell lung cancer cell lines, other inhibitors like SZL-P1-41 exhibit lower IC50 values in prostate cancer models. The choice of inhibitor for a specific research application will depend on the cancer type being studied and the specific aspect of the SKP2 pathway being investigated. The experimental protocols provided herein offer a standardized framework for the evaluation and comparison of these and other novel SKP2 inhibitors. Further research, including head-to-head comparative studies under uniform experimental conditions, is warranted to fully elucidate the relative therapeutic potential of these promising anti-cancer agents.

References

Does SMIP004 have a better safety profile than Taxol?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the safety profile of a novel compound in comparison to established chemotherapeutics is paramount. This guide provides an objective comparison of the safety profiles of SMIP004, a novel inducer of cancer-cell selective apoptosis, and Taxol (paclitaxel), a widely used mitotic inhibitor.

While direct head-to-head comparative safety studies are not yet available, this guide synthesizes existing preclinical data to offer insights into the potential safety advantages of this compound. The fundamental difference in their mechanisms of action—this compound's targeting of mitochondrial respiration in cancer cells versus Taxol's disruption of the microtubule cytoskeleton in all dividing cells—underpins their distinct safety profiles.

Executive Summary

Emerging preclinical evidence suggests that this compound may possess a more favorable safety profile than Taxol. Key findings indicate that this compound induces apoptosis selectively in cancer cells by disrupting mitochondrial function, while sparing normal cells.[1] In contrast, Taxol's mechanism of stabilizing microtubules affects all rapidly dividing cells, leading to a range of well-documented toxicities, including myelosuppression and neuropathy.[2][3]

Quantitative Comparison of In Vivo Toxicity

The following table summarizes available in vivo toxicity data for a potent analog of this compound (this compound-7) and Taxol in rodent models. It is important to note that these data are from separate studies and not from a direct comparative experiment.

ParameterThis compound-7 (in SCID Mice)Taxol (in Nude Mice)Taxol (in Sprague-Dawley Rats)
Maximum Tolerated Dose (MTD) ~200 mg/kg (intraperitoneally)20 mg/kg-
Median Lethal Dose (LD50) Not Reported-8.3 mg/kg (male), 8.8 mg/kg (female)
Observed In Vivo Toxicities - Insignificant weight loss. - Blood chemistry and histology of major organs were largely normal. - Occasional splenomegaly. - Some hepatocytes displayed increased nuclear size and multinucleation.- Not detailed in the specific comparative study, but known to cause myelosuppression, peripheral neuropathy, and alopecia in preclinical and clinical settings.[2][4]- Not detailed in the specific comparative study.

In Vitro Cytotoxicity: A Tale of Two Mechanisms

Studies have shown that this compound induces apoptosis in prostate cancer cells but does not affect the viability of normal human fibroblasts.[1] This cancer-cell selectivity is a promising indicator of a wider therapeutic window.

In contrast, the cytotoxicity of Taxol is not always cancer-cell specific. While some studies suggest a therapeutic window where Taxol is more toxic to neoplastic cells than to normal fibroblasts, others indicate that it can inhibit the growth of normal and tumor cells at similar concentrations.[5] For instance, one study found that Taxol at concentrations between 0.01 to 0.5 microM had a cytotoxic effect on neoplastic cells but not on normal fibroblasts.[5] However, another study noted that Taxol's effects on microtubule organization and vesicle transport are not specific to cancer cells and can impact normal cells like endothelial and fibroblast cells.

Impact on Hematopoietic Cells

A significant dose-limiting toxicity of Taxol is myelosuppression, particularly neutropenia, due to its effect on rapidly dividing hematopoietic progenitor cells.[2][6] In vitro studies have demonstrated Taxol's toxicity to human hematopoietic progenitors (CFU-GM).[6]

While specific studies on the effect of this compound on hematopoietic cells are not yet available, its cancer-cell selective mechanism of action suggests a potentially lower risk of myelosuppression. By targeting a pathway that is more critical for cancer cell survival, this compound may spare the rapidly dividing cells of the bone marrow.

Signaling Pathways and Mechanisms of Action

The differing safety profiles of this compound and Taxol can be attributed to their distinct molecular mechanisms.

This compound induces oxidative stress by disrupting mitochondrial respiration, which in turn activates the Unfolded Protein Response (UPR) and leads to G1 cell cycle arrest and apoptosis in cancer cells.[1]

SMIP004_Pathway This compound This compound Mitochondria Mitochondrial Respiration This compound->Mitochondria ROS Oxidative Stress (ROS) Mitochondria->ROS UPR Unfolded Protein Response (UPR) ROS->UPR G1_Arrest G1 Cell Cycle Arrest ROS->G1_Arrest Apoptosis Apoptosis UPR->Apoptosis G1_Arrest->Apoptosis

This compound Signaling Pathway

Taxol stabilizes microtubules, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in dividing cells.[7]

Taxol_Pathway Taxol Taxol Microtubules Microtubule Stabilization Taxol->Microtubules Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Taxol Signaling Pathway

Experimental Protocols

In Vivo Toxicity Study (General Protocol)

This protocol outlines a general procedure for assessing the in vivo toxicity of a compound in a rodent model.

InVivo_Toxicity_Workflow start Start animal_acclimation Animal Acclimation start->animal_acclimation grouping Randomization into Treatment Groups animal_acclimation->grouping dosing Compound Administration (e.g., i.p., i.v.) grouping->dosing monitoring Daily Monitoring: - Body Weight - Clinical Signs dosing->monitoring blood_collection Blood Collection for Hematology & Chemistry monitoring->blood_collection necropsy Necropsy and Organ Collection blood_collection->necropsy histopathology Histopathological Analysis necropsy->histopathology end End histopathology->end

In Vivo Toxicity Experimental Workflow

Methodology:

  • Animal Acclimatization: Healthy, age-matched rodents (e.g., mice or rats) are acclimatized to the facility for at least one week.

  • Group Assignment: Animals are randomly assigned to control (vehicle) and treatment groups.

  • Dose Administration: The test compound is administered via the intended clinical route (e.g., intraperitoneal, intravenous) at various dose levels.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity, and body weight is recorded regularly.

  • Blood Analysis: At specified time points, blood samples are collected for complete blood count (CBC) and serum chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, animals are euthanized, and a thorough necropsy is performed. Major organs are collected, weighed, and preserved for histopathological examination.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cells (both cancerous and normal) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) value.

Conclusion

References

Comparative Analysis: SMIP004 vs. Bortezomib on the Proteasome Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, the ubiquitin-proteasome system stands as a critical target for intervention. This guide provides a detailed comparative analysis of two compounds that interface with this pathway: SMIP004, a novel inducer of cancer-cell selective apoptosis, and Bortezomib, a first-in-class proteasome inhibitor. While both agents ultimately impact the proteasome pathway and exhibit anti-cancer properties, their mechanisms of action diverge significantly. This analysis synthesizes available experimental data to illuminate their distinct and overlapping effects, providing a resource for researchers navigating the complexities of proteasome-related cancer therapy.

Executive Summary

Bortezomib is a potent, reversible, and selective inhibitor that directly targets the 20S proteasome, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis.[1] In contrast, this compound does not directly inhibit the proteasome. Instead, it induces mitochondrial disruption and oxidative stress, triggering the unfolded protein response (UPR) and leading to the proteasomal degradation of key cell cycle regulators like cyclin D1.[2][3] this compound has also been identified as an inhibitor of the SKP2 E3 ligase, which is involved in the ubiquitination of the cell cycle inhibitor p27.[4]

This guide will delve into the nuanced differences in their mechanisms, supported by quantitative data on their efficacy in various cancer cell lines and detailed experimental protocols for key assays.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Bortezomib, focusing on their half-maximal inhibitory concentrations (IC50) in various cancer cell lines. It is important to note that direct head-to-head comparisons in the same studies are limited; therefore, the data is presented to reflect the findings from individual research efforts.

Table 1: IC50 Values of Bortezomib in Prostate Cancer Cell Lines

Cell LineAndrogen DependenceIC50 (48h treatment)Reference
LNCaPAndrogen-Dependent20 nM[5]
LAPC4Androgen-Dependent30 nM[5]
CL1Androgen-Independent100 nM[5]
DU145Androgen-Independent150 nM[5]
PC-3Androgen-Independent20 nM (48h), 100 nM (24h)[6]

Table 2: IC50 Values of this compound and its Analog in Prostate Cancer Cell Lines

CompoundCell LineIC50Reference
This compoundLNCaP-S14~1.09 µM[7]
This compound-7 (analog)LNCaP-S14620 nM[2]

Table 3: General Proteasome Inhibition Data for Bortezomib

ParameterValueTargetReference
Ki0.6 nM20S Proteasome[1][6]
IC502.46 nM26S Proteasome (B16F10 cells)[1]

Note: Direct Ki or IC50 values for this compound against the proteasome are not applicable as it is not a direct inhibitor.

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference between this compound and Bortezomib lies in their initial cellular targets.

Bortezomib: The Direct Inhibitor

Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1] This direct blockade of the proteasome's catalytic core leads to a cellular traffic jam of proteins tagged for degradation. The accumulation of these ubiquitinated proteins, including pro-apoptotic factors and cell cycle regulators, triggers the unfolded protein response (UPR) and ultimately induces apoptosis.[8]

dot

Bortezomib_Mechanism Bortezomib Bortezomib Proteasome 26S Proteasome (β5 subunit) Bortezomib->Proteasome Accumulation Accumulation of Ub-Proteins Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades UPR Unfolded Protein Response (UPR) Accumulation->UPR Apoptosis Apoptosis UPR->Apoptosis SMIP004_Mechanism This compound This compound Mitochondria Mitochondria This compound->Mitochondria SKP2 SKP2 E3 Ligase This compound->SKP2 Oxidative_Stress Oxidative Stress (ROS) Mitochondria->Oxidative_Stress UPR Unfolded Protein Response (UPR) Oxidative_Stress->UPR CyclinD1 Cyclin D1 UPR->CyclinD1 Targets for degradation Proteasome Proteasome CyclinD1->Proteasome Degradation Degradation Proteasome->Degradation CellCycleArrest G1 Cell Cycle Arrest Degradation->CellCycleArrest p27 p27 SKP2->p27 Ubiquitinates p27->CellCycleArrest Promotes Experimental_Workflow Start Start: Select Cancer Cell Lines Treatment Treat cells with this compound or Bortezomib (various concentrations and time points) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Proteasome_Activity Proteasome Activity Assay (for Bortezomib) Treatment->Proteasome_Activity Western_Blot Western Blot Analysis (e.g., Cyclin D1, p27, Ub-proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison (IC50, % Apoptosis, etc.) Viability->Data_Analysis Apoptosis->Data_Analysis Proteasome_Activity->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Comparative Efficacy and Mechanism Data_Analysis->Conclusion

References

Unraveling the Mitochondrial Targeting of SMIP004: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mitochondrial target of SMIP004, a promising small molecule inhibitor with demonstrated anti-cancer properties. We will objectively compare its performance with other notable mitochondrial-targeting agents—Elesclomol, Rotenone, and Metformin—supported by experimental data and detailed protocols.

At a Glance: this compound and Its Mitochondrial Onslaught

This compound and its more potent analog, this compound-7, have emerged as significant compounds in cancer research, primarily targeting mitochondrial respiration in cancer cells. This disruption leads to a cascade of events culminating in selective cancer cell death. The primary mechanism involves the inhibition of mitochondrial complex I, a critical component of the electron transport chain. This inhibition triggers a surge in mitochondrial reactive oxygen species (ROS), inducing oxidative stress. The cellular response to this stress includes the activation of the Unfolded Protein Response (UPR), which, when overwhelmed, initiates apoptosis.[1][2] A key finding has identified the NDUFS2 subunit of complex I as the specific binding site for this compound-7, distinguishing its mechanism as an uncompetitive inhibitor.[3][4]

Performance Comparison: this compound vs. Alternatives

To provide a clear perspective on the efficacy of this compound, we have summarized its performance alongside Elesclomol, Rotenone, and Metformin. The following tables present quantitative data on their inhibitory concentrations for both mitochondrial complex I and overall cell viability in various cancer cell lines. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various sources with differing experimental conditions.

Table 1: Inhibition of Mitochondrial Complex I (IC50)
CompoundIC50 (Mitochondrial Complex I)Cell Line/SystemReference(s)
This compound-7 Potent inhibitor (IC50 not explicitly stated)Cancer cells with stem-like features[3][4]
Rotenone 1.7 - 2.2 µMIsolated mitochondria[5]
Metformin Millimolar range (e.g., 1.1 mM)Isolated mitochondria[6]
Elesclomol ~70 µM (NADH-ubiquinone oxidoreductase)Isolated mammalian mitochondria[7]
Table 2: Inhibition of Cancer Cell Viability (IC50)
CompoundIC50 (Cell Viability)Cell LineReference(s)
This compound 3.53 µMLNCaP-S14 (Prostate)[1]
This compound-7 0.62 µMLNCaP-S14 (Prostate)[1]
This compound-7 0.68 µMLAPC4 (Prostate)[1]
Elesclomol 9 nMHL-60 (Leukemia)[8]
Elesclomol 24 nMSK-MEL-5 (Melanoma)[8]
Elesclomol 110 nMMCF-7 (Breast)[8]
Rotenone ~30 nMINS-1 (Insulinoma)[9]
Metformin Millimolar range (e.g., >10 mM)Various cancer cell lines[10][11]

Delving into the Mechanisms: Signaling Pathways and Workflows

To visualize the intricate processes involved in this compound's mechanism of action and the experimental approaches to validate its mitochondrial target, we provide the following diagrams generated using Graphviz.

Signaling Pathway of this compound-Induced Apoptosis

SMIP004_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm This compound This compound ComplexI Mitochondrial Complex I (NDUFS2) This compound->ComplexI Inhibits ETC Electron Transport Chain ComplexI->ETC Disrupts ROS ↑ Mitochondrial ROS ETC->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress UPR Unfolded Protein Response (UPR) (IRE1α, PERK, ATF6) OxidativeStress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Initiates

Caption: this compound inhibits mitochondrial complex I, leading to increased ROS, oxidative stress, and UPR-mediated apoptosis.

Experimental Workflow for Validating Mitochondrial Targeting

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Experimental Assays cluster_endpoints Data Analysis & Endpoints Start Treat Cancer Cells (e.g., Prostate Cancer Lines) Treatment This compound or Alternative Inhibitor Start->Treatment Seahorse Seahorse XF Assay (Measure OCR) Treatment->Seahorse MitoSOX MitoSOX Staining (Detect Mitochondrial ROS) Treatment->MitoSOX WesternBlot Western Blot (Analyze UPR Markers) Treatment->WesternBlot OCR_Analysis ↓ Oxygen Consumption Rate Seahorse->OCR_Analysis ROS_Analysis ↑ ROS Levels MitoSOX->ROS_Analysis UPR_Analysis ↑ UPR Protein Expression (p-IRE1α, ATF4, CHOP) WesternBlot->UPR_Analysis Conclusion Confirmation of Mitochondrial Target & Downstream Effects OCR_Analysis->Conclusion ROS_Analysis->Conclusion UPR_Analysis->Conclusion

Caption: Workflow for validating mitochondrial targeting through OCR, ROS, and UPR analysis.

Experimental Protocols

For researchers aiming to replicate or build upon these findings, we provide detailed methodologies for the key experiments cited.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

Objective: To quantify the effect of this compound and other inhibitors on mitochondrial respiration.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XF24)

  • Seahorse XF Cell Culture Microplates

  • Cancer cells of interest

  • Culture medium

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound, Rotenone, Oligomycin, FCCP, Antimycin A

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Protocol:

  • Cell Seeding: Seed cancer cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • Assay Preparation: On the day of the assay, remove the growth medium from the cells and wash with pre-warmed Seahorse XF Base Medium. Add the appropriate volume of fresh, pre-warmed XF Base Medium to each well. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Compound Loading: Prepare stock solutions of this compound and other inhibitors in DMSO. Dilute the compounds to their final working concentrations in the XF Base Medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will calibrate and then sequentially inject the compounds while measuring the oxygen consumption rate (OCR) in real-time. A typical injection strategy includes basal measurement followed by injections of the test compound, oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively) to determine key mitochondrial parameters.

  • Data Analysis: Analyze the OCR data using the Seahorse Wave software to determine parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration.

Detection of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red

Objective: To specifically detect mitochondrial superoxide production induced by this compound.

Materials:

  • MitoSOX™ Red mitochondrial superoxide indicator

  • Cancer cells of interest

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

  • DMSO

Protocol:

  • Cell Culture and Treatment: Culture cancer cells to the desired confluency. Treat the cells with this compound or other compounds at various concentrations and for different time points. Include a vehicle control (DMSO) and a positive control (e.g., Antimycin A).

  • MitoSOX Staining: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Dilute the stock solution to a final working concentration of 2.5-5 µM in warm culture medium or PBS.

  • Incubation: Remove the treatment medium from the cells, wash with warm PBS, and then incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

  • Washing: After incubation, gently wash the cells three times with warm PBS to remove excess probe.

  • Analysis:

    • Flow Cytometry: Detach the cells using a gentle enzyme-free dissociation buffer. Resuspend the cells in PBS and analyze immediately on a flow cytometer using the appropriate laser and filter set for red fluorescence.

    • Fluorescence Microscopy: Mount the cells on a slide and visualize using a fluorescence microscope equipped with a rhodamine filter set.

  • Data Interpretation: An increase in red fluorescence intensity indicates an elevation in mitochondrial superoxide levels.

Western Blot Analysis of Unfolded Protein Response (UPR) Markers

Objective: To assess the activation of the UPR pathway in response to this compound-induced mitochondrial stress.

Materials:

  • Cancer cells of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against UPR markers (e.g., phospho-IRE1α, ATF4, CHOP) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in the expression of UPR marker proteins. An increase in the levels of phosphorylated IRE1α and total ATF4 and CHOP indicates UPR activation.

Conclusion

The collective evidence strongly supports the mitochondrion, specifically complex I, as a primary target of this compound. Its unique uncompetitive inhibition of the NDUFS2 subunit by its analog this compound-7 sets it apart from other classical complex I inhibitors like Rotenone. The downstream induction of ROS and the UPR provides a mechanistic basis for its potent and selective anti-cancer activity. While direct comparative studies are still needed for a complete quantitative assessment, the available data suggests that this compound and its analogs are highly promising therapeutic candidates. The experimental protocols and workflows detailed in this guide provide a robust framework for further investigation and validation of mitochondrial-targeting anti-cancer drugs.

References

A Comparative Analysis of UPR Induction: SMIP004 vs. Tunicamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Potent Unfolded Protein Response Inducers

The Unfolded Protein Response (UPR) is a critical cellular stress signaling network activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The sustained activation of the UPR can lead to apoptosis, making its induction a promising strategy in cancer therapy. This guide provides a detailed comparison of two UPR-inducing agents: SMIP004, a novel small molecule inhibitor, and tunicamycin, a well-established N-linked glycosylation inhibitor. We present a comprehensive analysis of their mechanisms, effects on UPR signaling pathways, and supporting experimental data to aid researchers in selecting the appropriate tool for their studies.

Mechanism of UPR Induction: A Tale of Two Pathways

This compound and tunicamycin trigger the UPR through distinct upstream mechanisms. This compound initiates a cascade of events starting at the mitochondria, leading to oxidative stress that culminates in the activation of the UPR.[1][2][3] In contrast, tunicamycin directly induces ER stress by inhibiting N-linked glycosylation, a crucial step in protein folding, thereby causing a buildup of unfolded proteins within the ER lumen.[4][5][6]

This compound: This compound disrupts mitochondrial respiration, leading to the generation of reactive oxygen species (ROS).[1][3] The resulting oxidative stress is a known trigger for the UPR, activating all three of its signaling branches: PERK, IRE1, and ATF6.[1] this compound has been identified as a selective inducer of apoptosis in cancer cells, including prostate cancer.[1][2][7]

Tunicamycin: As a potent inhibitor of N-linked glycosylation, tunicamycin is a widely used and robust inducer of the UPR.[4][5][6] By preventing the proper folding of glycoproteins, it directly causes ER stress and activates the three canonical UPR sensor proteins.[5][6] Its broad and potent activity makes it a common positive control in UPR studies.

UPR_Induction_Mechanisms cluster_this compound This compound cluster_Tunicamycin Tunicamycin cluster_UPR Unfolded Protein Response (UPR) This compound This compound Mitochondria Mitochondrial Respiration Disruption This compound->Mitochondria ROS Oxidative Stress (ROS Generation) Mitochondria->ROS UPR_Activation UPR Activation ROS->UPR_Activation PERK PERK Pathway UPR_Activation->PERK IRE1 IRE1 Pathway UPR_Activation->IRE1 ATF6 ATF6 Pathway UPR_Activation->ATF6 Tunicamycin Tunicamycin Glycosylation N-linked Glycosylation Inhibition Tunicamycin->Glycosylation UnfoldedProteins Accumulation of Unfolded Proteins Glycosylation->UnfoldedProteins UnfoldedProteins->UPR_Activation

Comparative Efficacy in UPR Activation

Both this compound and tunicamycin are effective inducers of all three branches of the UPR. However, the kinetics and dose-dependency of their effects show some distinctions.

This compound: Dose- and Time-Dependent UPR Activation

Studies in LNCaP prostate cancer cells have demonstrated that this compound activates the UPR in a dose- and time-dependent manner. Key observations include:

  • Phosphorylation of eIF2α: Observed as early as 3 hours post-treatment.[4]

  • Upregulation of CHOP, IRE1, and BiP: Detected at 6, 9, and 12 hours, respectively.[4]

  • Splicing of XBP1 mRNA: Induced at concentrations as low as 1 µM and as rapidly as 15 minutes after treatment.[4]

UPR MarkerConcentrationTimeCell LineEffectReference
p-eIF2α40 µM3 hLNCaP-S14Increased Phosphorylation[4]
CHOP40 µM6 hLNCaP-S14Upregulation[4]
IRE140 µM9 hLNCaP-S14Upregulation[4]
BiP40 µM12 hLNCaP-S14Upregulation[4]
XBP1s1-40 µM15 min - 24 hLNCaP-S14Increased Splicing[4]
Tunicamycin: A Potent and Consistent UPR Inducer

Tunicamycin is a well-characterized UPR inducer, and its effects have been documented across various cell lines. In prostate cancer cells (PC-3), tunicamycin has been shown to decrease cell viability in a dose- and time-dependent manner, with an IC50 of approximately 10 μg/ml at 72 hours.[6] In other cell lines, the effects on UPR markers are also dose- and time-dependent.

UPR MarkerConcentrationTimeCell LineEffectReference
GRP78 (BiP)1 µg/ml48 hMCF7, MDA-MB-231Increased Protein and mRNA[8]
p-eIF2α1 µM24 hSH-SY5YIncreased Phosphorylation[2]
CHOP1 µM24 hSH-SY5YUpregulation[2]
ATF6, XBP1s, p-eIF2α, GRP78, GRP943 µg/g (in vivo)24 hMouse BrainUpregulation[6]
PERK, p-IRE1, IRE1, XBP1s0-1 µg/ml48 hSGC7901/ADR, SGC7901/VCRIncreased Expression[9]
Direct Comparison

A study utilizing tunicamycin as a positive control for UPR induction in LNCaP-S14 cells treated with this compound demonstrated that both compounds effectively activate the UPR, as evidenced by the upregulation of UPR markers.[4] While a direct quantitative comparison of potency from this study is not available, it confirms that this compound is a bona fide UPR inducer with effects comparable to the well-established tunicamycin.

Experimental Protocols

Western Blot Analysis for UPR Markers

This protocol outlines the general steps for assessing the protein levels of key UPR markers such as p-eIF2α, total eIF2α, CHOP, BiP/GRP78, and IRE1α.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or tunicamycin for the indicated time points. A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the UPR markers of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow start Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

RT-PCR Analysis of XBP1 mRNA Splicing

This protocol is for the detection of the spliced form of XBP1 (XBP1s), a hallmark of IRE1 activation.

  • Cell Culture and Treatment: Treat cells with this compound or tunicamycin as described above.

  • RNA Extraction: Extract total RNA from the cells using a suitable kit (e.g., TRIzol).

  • Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Polymerase Chain Reaction (PCR):

    • Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron that is removed upon splicing.

    • PCR products will be of different sizes for the unspliced (XBP1u) and spliced (XBP1s) forms.

  • Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel (e.g., 3%).

  • Visualization and Analysis: Visualize the bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide). The presence of a smaller band indicates XBP1 splicing. The ratio of spliced to unspliced XBP1 can be quantified using densitometry.

XBP1_Splicing_Assay start Cell Treatment rna_extraction Total RNA Extraction start->rna_extraction rt Reverse Transcription (cDNA synthesis) rna_extraction->rt pcr PCR Amplification (XBP1 primers) rt->pcr gel Agarose Gel Electrophoresis pcr->gel visualization Visualization & Quantification gel->visualization

Conclusion

Both this compound and tunicamycin are valuable tools for inducing the Unfolded Protein Response. Tunicamycin serves as a potent, non-specific inducer of ER stress, making it an excellent positive control. This compound, with its distinct mechanism of action involving mitochondrial disruption and oxidative stress, offers a more targeted approach, particularly in the context of cancer cell-selective apoptosis. The choice between these two compounds will depend on the specific research question and experimental context. For studies investigating the direct consequences of N-linked glycosylation inhibition on the UPR, tunicamycin is the agent of choice. For exploring the interplay between mitochondrial dysfunction, oxidative stress, and the UPR in cancer, this compound provides a unique and relevant tool. This guide provides the foundational information and experimental frameworks to effectively utilize and compare these two important UPR inducers.

References

SMIP004: A Comparative Analysis of its Efficacy Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data reveals that SMIP004, a small molecule inhibitor, and its analog this compound-7, demonstrate significant anti-cancer activity beyond their initial identification in prostate cancer. This guide provides an in-depth comparison of this compound's effectiveness against various cancer types, supported by available experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: A Dual Assault on Cancer Cells

This compound exerts its anti-cancer effects through a multi-pronged mechanism. It primarily induces mitochondrial disruption, leading to oxidative stress and the activation of the Unfolded Protein Response (UPR). This cascade of events culminates in cell cycle arrest and apoptosis (programmed cell death)[1]. Concurrently, this compound functions as an inhibitor of S-phase kinase-associated protein 2 (SKP2), an oncoprotein often overexpressed in various cancers. By inhibiting SKP2, this compound prevents the degradation of tumor-suppressing proteins, further contributing to cell cycle arrest and apoptosis.

In Vitro Efficacy: A Broad Spectrum of Activity

Quantitative analysis of this compound and its more potent analog, this compound-7, showcases their efficacy across a range of cancer cell lines.

Cancer TypeCell LineCompoundIC50Reference
Prostate CancerLNCaPThis compound-7620 nM[1]
Prostate CancerPC-3This compoundEffective (Concentration not specified)
Prostate CancerDU145This compoundEffective (Concentration not specified)
Breast Cancer (Triple-Negative)MDA-MB-231This compound-7Potent Inhibition (IC50 not specified)[2]
Lung Cancer (Non-Small Cell)A549This compoundSensitizes to Paclitaxel
Lung Cancer (Non-Small Cell)NCI-H1975This compoundSensitizes to Paclitaxel

Note: While qualitative data suggests this compound is effective in PC-3 and DU145 prostate cancer cell lines, and this compound-7 is potent against MDA-MB-231, specific IC50 values were not available in the reviewed literature. Similarly, for lung cancer cell lines, this compound's primary reported effect is the sensitization to paclitaxel rather than direct cytotoxicity as a standalone agent. Further research is needed to establish precise IC50 values in these and other cancer cell lines, including those for leukemia and melanoma where data is currently lacking.

In Vivo Studies: Tumor Regression in Preclinical Models

In vivo studies using xenograft models have corroborated the potent anti-cancer activity of this compound and its analog.

Cancer TypeCell Line XenograftCompoundTreatment RegimenResultsReference
Prostate CancerLNCaPThis compound-720 mg/kg, intraperitoneal injection, daily for 21 daysSignificant tumor growth inhibition
Breast Cancer (Triple-Negative)MDA-MB-231This compound-7Details not specifiedPotent inhibition of tumor growth[1][2]

Comparison with Standard-of-Care (Preclinical)

Direct comparative studies between this compound and current standard-of-care drugs are limited. However, the available data suggests potential advantages.

Cancer TypeThis compound/SMIP004-7Standard of CarePreclinical Comparison/Potential Advantage
Prostate Cancer This compound-7: 620 nM IC50 in LNCaP cells.Enzalutamide: A standard anti-androgen therapy.A novel small molecule, PAWI-2, which also targets mitochondrial function, showed synergistic effects with enzalutamide in LNCaP and PC-3 cells, suggesting a potential combination strategy for this compound as well[3].
Breast Cancer (Triple-Negative) This compound-7: Potent in vivo activity.Paclitaxel: A standard chemotherapeutic agent.The mechanism of this compound-7, targeting mitochondrial respiration, is distinct from paclitaxel's disruption of microtubule function. This suggests this compound-7 could be effective in paclitaxel-resistant tumors or used in combination to enhance efficacy[2].

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

G cluster_0 This compound Mechanism of Action This compound This compound Mitochondrial Disruption Mitochondrial Disruption This compound->Mitochondrial Disruption SKP2 Inhibition SKP2 Inhibition This compound->SKP2 Inhibition Oxidative Stress (ROS) Oxidative Stress (ROS) Mitochondrial Disruption->Oxidative Stress (ROS) Unfolded Protein Response (UPR) Unfolded Protein Response (UPR) Oxidative Stress (ROS)->Unfolded Protein Response (UPR) Cell Cycle Arrest Cell Cycle Arrest Unfolded Protein Response (UPR)->Cell Cycle Arrest Apoptosis Apoptosis Unfolded Protein Response (UPR)->Apoptosis p27/p21 Stabilization p27/p21 Stabilization SKP2 Inhibition->p27/p21 Stabilization p27/p21 Stabilization->Cell Cycle Arrest

Figure 1. this compound's dual mechanism of action targeting mitochondrial function and SKP2.

G cluster_1 In Vitro Cell Viability Assay Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat with varying concentrations of this compound A->B C 3. Incubate for a specified period (e.g., 72 hours) B->C D 4. Add viability reagent (e.g., MTT, MTS) C->D E 5. Measure absorbance/fluorescence D->E F 6. Calculate IC50 values E->F

Figure 2. General workflow for determining the IC50 of this compound in cancer cell lines.

G cluster_2 In Vivo Xenograft Study Workflow A 1. Inject human cancer cells subcutaneously into immunocompromised mice B 2. Allow tumors to reach a palpable size A->B C 3. Randomize mice into control and treatment groups B->C D 4. Administer this compound/vehicle according to schedule C->D E 5. Monitor tumor volume and body weight regularly D->E F 6. Analyze tumor tissue post-study E->F

Figure 3. Standard procedure for evaluating the in vivo efficacy of this compound.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Prostate (LNCaP, PC-3, DU145), breast (MDA-MB-231), and lung (A549, NCI-H1975) cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight[4].

  • Drug Treatment: Cells were treated with a serial dilution of this compound or this compound-7 for 72 hours.

  • MTT Reagent Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C[5].

  • Solubilization: The formazan crystals were dissolved by adding 150 µL of DMSO to each well.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

Western Blot Analysis
  • Cell Lysis: LNCaP cells were treated with this compound for the indicated times, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: 30 µg of protein per lane was separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated overnight at 4°C with primary antibodies against Cyclin D1 (1:1000), SKP2 (1:1000), and β-actin (1:5000) as a loading control.

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model (Prostate Cancer)
  • Cell Implantation: Six-week-old male athymic nude mice were subcutaneously injected with 1 x 10^6 LNCaP cells suspended in Matrigel[6][7][8].

  • Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).

  • Treatment: Mice were randomized into two groups and treated daily with either vehicle control or this compound-7 (20 mg/kg) via intraperitoneal injection for 21 days.

  • Monitoring: Tumor volume was measured twice weekly using calipers, and body weight was monitored as a measure of toxicity. Tumor volume was calculated using the formula: (length x width²) / 2.

  • Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis.

In Vivo Xenograft Model (Breast Cancer)
  • Cell Implantation: Female immunodeficient mice were orthotopically injected into the mammary fat pad with 5 x 10^6 MDA-MB-231 cells[9][10].

  • Tumor Growth and Treatment: Once tumors were established, mice were treated with this compound-7. The specific dosage and schedule were not detailed in the available literature but were shown to be effective[1][2].

  • Monitoring and Endpoint: Similar to the prostate cancer model, tumor growth and animal health were monitored throughout the study.

Conclusion and Future Directions

The existing preclinical evidence strongly suggests that this compound and its analog this compound-7 are promising anti-cancer agents with a broad spectrum of activity. Their unique mechanism of action, targeting mitochondrial function and SKP2, offers a potential therapeutic avenue for various malignancies, including those resistant to conventional therapies.

Further research is warranted to:

  • Establish precise IC50 values for this compound and this compound-7 in a wider panel of cancer cell lines, particularly for leukemia and melanoma.

  • Conduct direct, head-to-head preclinical studies comparing this compound/SMIP004-7 with standard-of-care drugs for various cancer types.

  • Investigate the potential of this compound as a sensitizing agent in combination with other chemotherapies beyond paclitaxel in lung cancer.

  • Elucidate the detailed molecular mechanisms underlying the variable sensitivity of different cancer types to this compound.

This comprehensive guide underscores the potential of this compound as a versatile anti-cancer agent and aims to stimulate further investigation into its clinical translation.

References

Safety Operating Guide

Proper Disposal and Safe Handling of SMIP004: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of SMIP004 (Simmiparib), a potent PARP1 and PARP2 inhibitor, are critical for ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. As a hazardous antineoplastic agent, all institutional and regulatory guidelines for cytotoxic waste must be strictly followed.

Immediate Safety and Hazard Profile

This compound and similar PARP inhibitors are classified as hazardous materials. While a specific Safety Data Sheet (SDS) for this compound provides key hazard information, data from related compounds like Olaparib and Pamiparib are also instructive. It is prudent to handle this compound with the assumption that it may be a mutagen, teratogen, or carcinogen.

Key Hazard Information:

Hazard ClassificationDescriptionGHS Hazard StatementPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.H302P264, P270, P301+P312, P330, P501
Acute Aquatic Toxicity (Category 1) Very toxic to aquatic life.H400P273, P391
Chronic Aquatic Toxicity (Category 1) Very toxic to aquatic life with long lasting effects.H410P273, P391
Skin Irritation May cause skin irritation.--
Eye Irritation May cause serious eye irritation.--
Respiratory Irritation May cause respiratory irritation.--

Source: DC Chemicals Safety Data Sheet for Simmiparib.[1] Additional hazard information based on similar compounds.[1]

Personal Protective Equipment (PPE):

Strict adherence to PPE protocols is mandatory when handling this compound in any form.

  • Gloves: Double chemotherapy-rated gloves are required. Recommended materials include nitrile, polyurethane, neoprene, or latex.

  • Gown: A solid-front barrier gown must be worn.

  • Eye Protection: Safety goggles or a full-face shield are necessary.

Step-by-Step Disposal Procedures

All materials that have come into contact with this compound are considered hazardous waste and must be segregated from regular laboratory trash. Disposal must comply with federal, state, and local regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA).

1. Waste Segregation at the Point of Generation:

  • Solid Waste:

    • Unused/Expired this compound Powder: Retain in the original container if possible, or in a clearly labeled, sealed, compatible container.

    • Contaminated Lab Consumables: All disposable items such as pipette tips, tubes, flasks, and gloves that have come into contact with this compound must be collected in a designated, leak-proof container. This container should be lined with a thick (e.g., 4mm) plastic bag and clearly marked as "Cytotoxic Waste" or "Chemotherapeutic Waste".

  • Liquid Waste:

    • Stock Solutions and Experimental Media: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. Do not mix with other incompatible waste streams. For instance, organic solvent solutions should not be combined with aqueous waste.

  • Sharps Waste:

    • Contaminated Sharps: Needles, syringes, and vials that have come into contact with this compound must be disposed of in a designated puncture-resistant sharps container with a purple lid, clearly labeled for cytotoxic waste. Do not recap needles. If a syringe contains residual this compound liquid, it should be disposed of in a bulk hazardous chemical waste container, not a sharps container.

2. Waste Container Labeling:

Proper labeling is crucial for safe handling and disposal. All waste containers must be clearly labeled with:

  • The words "Hazardous Waste" and "Cytotoxic Waste".

  • The full chemical name: "this compound (Simmiparib)".

  • The primary hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").

  • The approximate concentration and quantity of the waste.

  • The date when waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic and work areas.

  • Ensure containers are kept closed at all times, except when adding waste, to prevent the release of vapors.

  • Use secondary containment to prevent spills.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Do not attempt to chemically neutralize or deactivate this compound waste unless following a validated and approved protocol from your institution's Environmental Health and Safety (EHS) department.

  • Arrange for the collection of this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor. High-temperature incineration is the required disposal method for cytotoxic and cytostatic wastes.

Experimental Protocol: In Vitro Treatment of Prostate Cancer Cells

This protocol provides a general methodology for treating prostate cancer cell lines (e.g., LNCaP-S14) with this compound to study its effects on cell viability and signaling pathways.

Materials:

  • LNCaP-S14 prostate cancer cells

  • Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • Cell culture plates (e.g., 96-well, 6-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, microscope)

  • Reagents for downstream analysis (e.g., cell viability assay kits, lysis buffers for western blotting)

Procedure:

  • Cell Seeding:

    • Culture LNCaP-S14 cells to approximately 80% confluency.

    • Trypsinize and seed the cells into the desired plate format at a predetermined density. Allow cells to adhere overnight in a 37°C incubator with 5% CO₂.

  • Preparation of this compound Stock Solution:

    • In a biosafety cabinet, prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.

    • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Treatment of Cells:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 40 µM). Prepare a vehicle control using an equivalent amount of DMSO in the medium.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Return the plates to the incubator and incubate for the desired time points (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following incubation, proceed with the planned analysis. This may include:

      • Cell Viability Assays: Measure cell viability using assays such as MTT or CellTiter-Glo.

      • Immunoblotting: Lyse the cells to extract proteins and analyze the expression of target proteins (e.g., p27, cyclin D1, PARP) by Western blot.

      • Flow Cytometry: Analyze cell cycle progression or apoptosis.

Waste Management for this Protocol:

  • All this compound-containing media, pipette tips, and cell culture plates must be disposed of as cytotoxic hazardous waste as per the procedures outlined above.

This compound Signaling Pathway and Logical Relationships

This compound is known to inhibit SKP2 E3 ligase, leading to the stabilization of p27. However, its primary mechanism of inducing cancer cell-selective apoptosis involves the disruption of mitochondrial function. This initiates a cascade of events, including oxidative stress and the unfolded protein response (UPR), which ultimately lead to cell cycle arrest and apoptosis.

SMIP004_Pathway This compound This compound Mito Mitochondrial Respiration Disruption This compound->Mito inhibits SKP2 SKP2 Downregulation This compound->SKP2 inhibits ROS Increased Mitochondrial ROS (Oxidative Stress) Mito->ROS UPR Unfolded Protein Response (UPR) Activation ROS->UPR triggers CyclinD1 Cyclin D1 Degradation ROS->CyclinD1 induces MAPK MAPK Activation UPR->MAPK Apoptosis Apoptosis CellCycleArrest G1 Cell Cycle Arrest MAPK->Apoptosis promotes CyclinD1->CellCycleArrest p27 p27 Stabilization SKP2->p27 degrades p27->CellCycleArrest promotes

Caption: Logical workflow of the this compound signaling pathway.

This diagram illustrates how this compound disrupts mitochondrial respiration, leading to oxidative stress and the activation of the Unfolded Protein Response (UPR). This, in turn, activates two downstream pathways: one promoting apoptosis via MAPK activation and another inducing G1 cell cycle arrest through the degradation of Cyclin D1 and stabilization of p27.

References

Personal protective equipment for handling SMIP004

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like SMIP004 is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to facilitate the safe laboratory use of this compound, a selective SKP2 E3 ligase inhibitor that induces apoptosis in cancer cells.

Personal Protective Equipment (PPE)

Due to its cytotoxic and antineoplastic properties, this compound requires stringent handling precautions to prevent occupational exposure. The following table summarizes the recommended PPE when working with this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).Provides a robust barrier against chemical permeation. Double-gloving offers additional protection in case of a breach in the outer glove.
Gown Disposable, impermeable gown with a closed front, long sleeves, and tight-fitting cuffs.Protects against splashes and contamination of personal clothing.
Eye/Face Protection ANSI-approved safety glasses with side shields, or a full-face shield if there is a significant risk of splashing.Prevents accidental eye contact with the compound.
Respiratory Protection An N95 or higher-rated respirator should be used when handling the powdered form of the compound to prevent inhalation of aerosolized particles.Protects the respiratory system from inhalation of the powdered compound.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory.

Operational Plan: Handling and Experimental Workflow

All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Experimental Workflow: In Vitro Cell Viability Assay

The following diagram outlines a typical experimental workflow for assessing the effect of this compound on cancer cell viability.

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Weigh this compound (in chemical fume hood) B Prepare Stock Solution (e.g., in DMSO) A->B C Prepare Serial Dilutions B->C F Treat Cells with This compound Dilutions C->F D Seed Cancer Cells in 96-well plates E Incubate Cells (24 hours) D->E E->F G Incubate Cells (e.g., 48-72 hours) F->G H Add Viability Reagent (e.g., MTT, CellTiter-Glo) G->H I Measure Signal (Absorbance/Luminescence) H->I J Data Analysis (IC50 determination) I->J

Caption: A typical workflow for evaluating the in-vitro efficacy of this compound.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, shoe covers, pipette tips, and empty vials, are considered hazardous waste. These materials should be collected in a designated, clearly labeled, puncture-resistant hazardous waste container.

  • Liquid Waste: Unused stock solutions and media containing this compound should be collected in a sealed, leak-proof hazardous waste container. Do not dispose of this waste down the drain.

  • Contaminated Sharps: Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for hazardous materials.

All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SMIP004
Reactant of Route 2
Reactant of Route 2
SMIP004

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。